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  • Product: cis-Epoxysuccinate
  • CAS: 2222820-55-3

Core Science & Biosynthesis

Foundational

fundamental biochemistry of cis-epoxysuccinate

An In-Depth Technical Guide to the Fundamental Biochemistry of cis-Epoxysuccinate Authored for Researchers, Scientists, and Drug Development Professionals Abstract cis-Epoxysuccinate, a small dicarboxylic acid containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Biochemistry of cis-Epoxysuccinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Epoxysuccinate, a small dicarboxylic acid containing a strained epoxide ring, holds a significant position at the crossroads of enzymology, metabolic pathways, and cellular signaling. Initially recognized for its potent, mechanism-based inhibition of proteases, its biochemical relevance has expanded to include its role as a key substrate in industrial biocatalysis and as a powerful agonist of a G-protein coupled receptor. This guide provides a comprehensive exploration of the core biochemistry of cis-epoxysuccinate, elucidating its chemical properties, its multifaceted interactions with key protein targets, and the experimental methodologies used to investigate its functions. We will delve into the causal mechanisms behind its actions, offering field-proven insights for professionals in research and drug development.

Molecular Profile and Synthesis

cis-Epoxysuccinate ((2R,3S)-oxirane-2,3-dicarboxylic acid) is a hydrophilic molecule whose biochemical reactivity is dominated by the high strain of its three-membered epoxide ring. This inherent reactivity makes it an excellent electrophile, susceptible to nucleophilic attack, a property that underpins its biological activities.

Chemical Properties Summary

PropertyValueSource
Molecular FormulaC₄H₄O₅[1]
Molecular Weight132.07 g/mol [1]
Melting Point148-149 °C[2]
SolubilitySoluble in Water (≥19.6 mg/mL), DMSO (≥20 mg/mL), and Ethanol (≥19.8 mg/mL)[3]
IUPAC Name(2R,3S)-oxirane-2,3-dicarboxylic acid[4]

For laboratory and industrial purposes, cis-epoxysuccinate is typically produced via chemical synthesis rather than biological fermentation. The common approach involves the epoxidation of maleic anhydride.[5]

Protocol 1: Laboratory-Scale Synthesis of cis-Epoxysuccinate

This protocol is a generalized representation of the epoxidation of maleic anhydride.

  • Dissolution : Dissolve maleic anhydride in an appropriate aqueous solvent. The molar ratio of maleic anhydride to a base initiator, such as NaOH, is critical and often optimized around 1:2.[5]

  • Catalyst Addition : Introduce a catalyst. A combination of sodium tungstate (Na₂WO₄) and sodium molybdate (Na₂MoO₄) has been shown to be effective.[5]

  • Epoxidation : Add a strong oxidizing agent, typically 30% hydrogen peroxide (H₂O₂), while maintaining the reaction at a controlled temperature (e.g., 65°C).[5] The reaction is typically allowed to proceed for 30-60 minutes.

  • Purification : Upon completion, the product, epoxysuccinic acid (ESA), is purified from the reaction mixture, often through recrystallization.

  • Verification : The structure of the synthesized product should be confirmed using analytical techniques such as Fourier Transform Infrared (FT-IR) spectrometry.[5]

Role in Enzymology: A Potent Irreversible Inhibitor

cis-Epoxysuccinate is a well-established mechanism-based inhibitor of several classes of proteases, particularly aspartic and cysteine proteases.[4] Its efficacy stems from the electrophilic nature of the epoxide ring, which serves as a "warhead" that covalently modifies the enzyme's active site, leading to irreversible inactivation.

Mechanism of Aspartic and Cysteine Protease Inhibition

The core of the inhibitory mechanism is a nucleophilic attack on one of the epoxide carbons by a key catalytic residue in the protease active site.[4]

  • For Aspartic Proteases (e.g., Pepsin, Cathepsin D) : A catalytic aspartate residue attacks the epoxide, opening the ring and forming a stable ester linkage between the inhibitor and the enzyme. This permanently blocks the active site.[4]

  • For Cysteine Proteases (e.g., Papain family) : The catalytic cysteine residue's thiol group acts as the nucleophile, attacking the epoxide to form a stable thioether bond, thus inactivating the enzyme. The epoxysuccinyl group is a recognized reactive moiety for this class of inhibitors.[4][6]

This covalent and irreversible inhibition makes cis-epoxysuccinate and its derivatives invaluable tools for probing enzyme structure, validating the role of specific proteases in biological pathways, and serving as a foundational structure for developing therapeutic agents.[4][6]

G cluster_0 Mechanism of Cysteine Protease Inhibition Enzyme Cysteine Protease (Active Site with Cys-SH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor cis-Epoxysuccinate (Electrophilic Epoxide Ring) Inhibitor->Complex Covalent_Adduct Irreversibly Inhibited Enzyme (Stable Thioether Bond) Complex->Covalent_Adduct Nucleophilic Attack by Cys-SH on Epoxide Carbon G cluster_CESHL CESH[L] Two-Step Catalytic Mechanism Substrate cis-Epoxysuccinate (CES) Intermediate Covalent Ester Intermediate Substrate->Intermediate Step 1: Nucleophilic Attack by Asp Protonation by Arg Enzyme CESH[L] Active Site (Asp-His-Glu, Arg) Enzyme->Intermediate Intermediate->Enzyme Enzyme Regeneration Product L(+)-Tartaric Acid Intermediate->Product Step 2: Hydrolysis (Water activated by His-Glu)

Caption: The two-step catalytic cycle of CESH[L] for L(+)-tartaric acid production. [7]

Catalytic Mechanism of CESH[D]

In contrast, CESH[D] utilizes a one-step mechanism. [8]

  • Concerted Attack : A catalytic water molecule, activated by Asp115 and Glu190, performs a nucleophilic attack on an epoxide carbon (C3). Concurrently, an activated Arginine residue (Arg11) donates a proton to the epoxide oxygen. [8]This single, concerted step opens the epoxide ring in a trans-specific manner, inverting the stereochemistry at the C3 carbon to form D(-)-tartaric acid directly, without a covalent enzyme intermediate. [8]

Protocol 2: Assay for CESH Activity

This protocol allows for the quantification of CESH activity by monitoring the consumption of the substrate.

  • Enzyme Preparation : Prepare purified CESH or a whole-cell catalyst suspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). [9]Bacterial CESHs are often intracellular, so whole-cell catalysts may require permeabilization or surface display for optimal activity. [9]2. Reaction Mixture : Prepare a reaction mixture containing the buffer and a known concentration of cis-epoxysuccinate (e.g., 10-50 mM). Pre-warm the mixture to the optimal reaction temperature (e.g., 37°C).

  • Initiate Reaction : Start the reaction by adding a specific amount of the enzyme preparation to the reaction mixture.

  • Time Points : At regular intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding an acid (e.g., 1 M HCl) to denature the enzyme.

  • Quantification : Analyze the concentration of the remaining cis-epoxysuccinate or the produced tartaric acid using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column).

  • Calculate Activity : Enzyme activity is calculated based on the rate of substrate depletion or product formation over time. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

A Signaling Molecule: Potent Agonism at SUCNR1

Beyond its roles in enzyme interactions, cis-epoxysuccinate is a potent signaling molecule that acts as an agonist for the Succinate Receptor 1 (SUCNR1), also known as GPR91. Remarkably, it is 10 to 20 times more potent than succinate, the receptor's endogenous ligand. [10][11]SUCNR1 is a G-protein coupled receptor (GPCR) that is activated by extracellular succinate and is involved in a range of physiological processes, including blood pressure regulation, inflammation, and cellular metabolism. [3][12] Activation of SUCNR1 by cis-epoxysuccinate triggers a cascade of intracellular events:

  • G-protein Coupling : The receptor primarily couples to Gq and Gi proteins. [2]2. Downstream Effects :

    • Gi Pathway : Activation of the Gi subunit leads to the inhibition of adenylyl cyclase, resulting in a significant decrease in intracellular cyclic AMP (cAMP) levels. cis-Epoxysuccinate inhibits cAMP with an EC₅₀ of approximately 2.7 µM. [3][10] * Gq Pathway : Activation of the Gq subunit stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium ([Ca²⁺]i) and the recruitment of β-arrestin 3. [2] These signaling events can have significant physiological outcomes. For instance, intravenous injection of cis-epoxysuccinate in rats has been shown to increase blood pressure, an effect mediated by SUCNR1 activation.

G CES cis-Epoxysuccinate SUCNR1 SUCNR1 (GPR91 Receptor) CES->SUCNR1 Binds & Activates Gi Gαi Protein SUCNR1->Gi Activates Gq Gαq Protein SUCNR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP Levels AC->cAMP Response Physiological Responses (e.g., Blood Pressure Regulation) cAMP->Response Ca ↑ [Ca²⁺]i Mobilization PLC->Ca Ca->Response

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of cis-Epoxysuccinate

Introduction Cis-epoxysuccinate, a molecule of significant interest in drug development and biochemical research, serves as a valuable tool for studying various enzymatic processes and as a precursor in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cis-epoxysuccinate, a molecule of significant interest in drug development and biochemical research, serves as a valuable tool for studying various enzymatic processes and as a precursor in the synthesis of complex organic molecules. Its biological activity, including its role as an agonist for the succinate receptor 1 (SUCNR1), underscores the importance of its unambiguous identification and characterization.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data of cis-epoxysuccinate, offering researchers, scientists, and drug development professionals a comprehensive resource for its structural elucidation and quality control.

This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure of cis-epoxysuccinate and its spectral features. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Spectroscopic Overview

Cis-epoxysuccinate, with the chemical formula C₄H₄O₅, possesses a symmetrical structure featuring a three-membered epoxide ring and two carboxylic acid groups in a cis configuration.[3] This symmetry is a key determinant of its spectroscopic signature.

Figure 1: 2D structure of cis-epoxysuccinate.

The primary spectroscopic techniques for the characterization of cis-epoxysuccinate are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Interpretation and Causality

The ¹H NMR spectrum of cis-epoxysuccinate is elegantly simple due to the molecule's C₂ᵥ symmetry. This symmetry renders the two protons on the epoxide ring chemically and magnetically equivalent. Consequently, they appear as a single resonance, and no proton-proton coupling is observed between them. The acidic protons of the two carboxylic acid groups are also equivalent.

The key features to identify in the ¹H NMR spectrum are:

  • Epoxide Protons (H-C-C-H): The protons attached to the epoxide ring are in a strained, three-membered ring and are deshielded by the electronegative oxygen atom. This results in a downfield chemical shift compared to acyclic alkanes.

  • Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond. They typically appear far downfield, often as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Data Presentation
Proton Type Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Integration
Epoxide (CH)~3.6Singlet2H
Carboxylic Acid (COOH)~13.0 (broad)Singlet2H

Note: The chemical shifts are estimations based on typical values for similar functional groups and may vary slightly depending on the solvent and concentration.

G cluster_structure cis-Epoxysuccinate Structure cluster_spectrum Expected ¹H NMR Signals struct H-O-C(=O)-[C@H]1-O-[C@H]1-C(=O)-O-H H_epoxy Epoxide H (~3.6 ppm, singlet) struct->H_epoxy Symmetry makes epoxide protons equivalent H_acid Carboxylic Acid H (~13.0 ppm, broad singlet) struct->H_acid Symmetry makes acid protons equivalent

Figure 2: Relationship between structure and ¹H NMR signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of cis-epoxysuccinate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its distinct residual solvent peak for referencing.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Interpretation and Causality

Similar to the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum of cis-epoxysuccinate is simplified by its symmetry. We expect to see two distinct signals:

  • Epoxide Carbons (C-O-C): These sp³ hybridized carbons are bonded to an electronegative oxygen, causing them to be deshielded and appear downfield from typical alkane carbons.

  • Carbonyl Carbons (-C=O): These sp² hybridized carbons are part of the carboxylic acid groups. The double bond to an electronegative oxygen atom results in a significant downfield shift, typically in the range of 160-185 ppm.[4]

Data Presentation
Carbon Type Chemical Shift (δ) in DMSO-d₆ (ppm)
Epoxide (CH)~55
Carbonyl (C=O)~170

Note: The chemical shifts are estimations based on typical values for similar functional groups.

G cluster_structure cis-Epoxysuccinate Structure cluster_spectrum Expected ¹³C NMR Signals struct H-O-C(=O)-[C@H]1-O-[C@H]1-C(=O)-O-H C_epoxy Epoxide C (~55 ppm) struct->C_epoxy Equivalent epoxide carbons C_carbonyl Carbonyl C (~170 ppm) struct->C_carbonyl Equivalent carbonyl carbons

Figure 3: Relationship between structure and ¹³C NMR signals.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of cis-epoxysuccinate in 0.6-0.7 mL of DMSO-d₆.

  • Instrument Setup:

    • Use a spectrometer with a carbon-observe probe.

    • Tune and shim the instrument.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon environment.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.5 ppm).

Infrared (IR) Spectroscopy

Interpretation and Causality

The IR spectrum of cis-epoxysuccinate is dominated by the vibrational modes of the carboxylic acid and epoxide functional groups. Key absorptions to identify are:

  • O-H Stretch (Carboxylic Acid): This appears as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

  • C-O Stretch (Epoxide and Carboxylic Acid): The C-O stretching vibrations of the epoxide ring and the carboxylic acid will appear in the fingerprint region (1300-900 cm⁻¹). The asymmetric and symmetric C-O-C stretches of the epoxide are expected in this region.

  • Epoxide Ring Vibrations: The epoxide ring itself has characteristic ring "breathing" vibrations.

Data Presentation
Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded)3300-2500Strong, Broad
C=O stretch~1700Strong
C-O stretch1300-1000Medium-Strong
Epoxide Ring Vibrations950-810Medium
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of cis-epoxysuccinate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Interpretation and Causality

Mass spectrometry provides information about the molecular weight and fragmentation pattern of cis-epoxysuccinate. Using a soft ionization technique like Electrospray Ionization (ESI) in negative ion mode is ideal for this acidic compound, as it will readily deprotonate to form the [M-H]⁻ ion.

Expected key ions:

  • [M-H]⁻: The deprotonated molecule, which should be observed at an m/z corresponding to the molecular weight minus one proton (131.01).

  • Fragment Ions: Collision-induced dissociation (CID) of the [M-H]⁻ ion can lead to characteristic fragments. Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).

Data Presentation
Ion Calculated m/z Description
[M-H]⁻131.01Deprotonated molecule
[M-H-H₂O]⁻113.00Loss of water
[M-H-CO₂]⁻87.02Loss of carbon dioxide (decarboxylation)

Note: The observed m/z values may vary slightly depending on the instrument calibration.

G cluster_workflow Mass Spectrometry Workflow Sample cis-Epoxysuccinate Solution ESI Electrospray Ionization (Negative Mode) Sample->ESI MS1 Mass Analyzer (MS1) Select [M-H]⁻ ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Analyzer (MS2) Detect Fragments CID->MS2 Spectrum Mass Spectrum MS2->Spectrum

Figure 4: Mass spectrometry experimental workflow.

Experimental Protocol: LC-MS with ESI
  • Sample Preparation:

    • Prepare a dilute solution of cis-epoxysuccinate (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of water and methanol or acetonitrile.

  • Instrumentation:

    • Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample directly or inject it onto an appropriate LC column.

    • Operate the ESI source in negative ion mode.

    • Acquire a full scan mass spectrum to identify the [M-H]⁻ ion.

    • Perform a product ion scan (MS/MS) on the [M-H]⁻ ion (m/z 131.01) to obtain the fragmentation pattern.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the molecular weight.

    • Interpret the product ion spectrum to identify characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the comprehensive characterization of cis-epoxysuccinate. The inherent symmetry of the molecule leads to simplified NMR spectra, while the characteristic functional groups give rise to distinct signals in the IR and mass spectra. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently verify the structure and purity of cis-epoxysuccinate, ensuring the integrity of their scientific investigations and drug development endeavors.

References

  • Chemsrc. cis-Epoxysuccinic acid | CAS#:16533-72-5. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Geubelle, P., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(9), 796-808. [Link]

  • Nudelman, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1296-1303.
  • Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

  • MDPI. Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. [Link]

  • PubMed Central (PMC). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. [Link]

  • PubMed Central (PMC). Synthesis and characterization of crystalline polymeric carbonic acid (H2CO3) with sp3-hybridized carbon at elevated pressures. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cis-Epoxysuccinate (CES) in Cell Culture

Selective SUCNR1 Activation and Biocatalytic Synthesis of Chiral Tartrates Executive Summary This guide details the application of cis-epoxysuccinate (CES) (CAS: 16533-72-5) in two distinct biological contexts relevant t...

Author: BenchChem Technical Support Team. Date: February 2026

Selective SUCNR1 Activation and Biocatalytic Synthesis of Chiral Tartrates

Executive Summary

This guide details the application of cis-epoxysuccinate (CES) (CAS: 16533-72-5) in two distinct biological contexts relevant to drug development:

  • Pharmacology: As a high-potency, metabolically stable agonist for the Succinate Receptor 1 (SUCNR1/GPR91) .[1] Unlike succinate, CES activates the receptor without fueling the TCA cycle, allowing researchers to decouple receptor signaling from mitochondrial metabolism.

  • Biocatalysis: As the specific substrate for cis-epoxysuccinate hydrolase (CESH) to produce enantiomerically pure L(+)-tartaric acid, a critical resolving agent for chiral drug synthesis.[2]

Pharmacological Application: Selective SUCNR1 Agonism

Context: The succinate receptor (SUCNR1) is a metabolic sensor linking energy status to immune response and blood pressure regulation. Standard succinate is rapidly metabolized by succinate dehydrogenase (SDH), confounding experimental results. The CES Advantage: CES acts as a non-metabolizable mimetic . It exhibits 10–20 fold higher potency than succinate (EC₅₀ ~2.7 μM vs. 29 μM) and does not serve as a substrate for SDH, ensuring observed effects are exclusively receptor-mediated.

2.1 Mechanism of Action

CES binds to extracellular loops of SUCNR1, triggering dual G-protein coupling:

  • Gαi pathway: Inhibition of cAMP accumulation.

  • Gαq pathway: Mobilization of intracellular Calcium [Ca²⁺]i and recruitment of β-arrestin 3.

2.2 Protocol: SUCNR1 Activation Assay (HEK293 & Cardiomyocytes)

Objective: To measure receptor activation via cAMP inhibition without metabolic interference.

Materials:

  • Cell Line: HEK293 (stably expressing SUCNR1) or primary cardiomyocytes.

  • Reagent: cis-Epoxysuccinic acid (dissolved in DMSO to 100 mM stock).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, containing 500 µM IBMX (phosphodiesterase inhibitor).

  • Detection: FRET-based cAMP detection kit (e.g., HTRF or Lance Ultra).

Step-by-Step Methodology:

  • Cell Preparation: Seed cells at 5,000 cells/well in a 384-well low-volume plate. Incubate overnight at 37°C/5% CO₂.

  • Starvation (Critical): Replace media with serum-free assay buffer 2 hours prior to treatment to lower basal metabolic noise.

  • Agonist Treatment:

    • Prepare a serial dilution of CES (Range: 1 nM to 100 µM) in Assay Buffer containing 1 µM Forskolin (to stimulate baseline cAMP).

    • Control: Prepare identical dilutions of Succinic Acid for potency comparison.

    • Add 5 µL of compound solution to cells.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT). Note: Shorter incubation (10-30 min) prevents receptor desensitization.

  • Lysis & Detection: Add lysis buffer containing cAMP-d2 antibody and Cryptate conjugate. Incubate 1 hour at RT.

  • Readout: Measure FRET signal (665 nm/620 nm ratio).

Data Analysis: Calculate the inhibition of Forskolin-induced cAMP. Plot dose-response curves to determine IC₅₀.

ParameterSuccinate (Endogenous)Cis-Epoxysuccinate (Synthetic)
EC₅₀ (cAMP) ~29 μM~2.7 μM
SDH Activity High (Metabolized)Null (Stable)
Receptor Selectivity ModerateHigh
2.3 Pathway Visualization (SUCNR1 Signaling)

SUCNR1_Signaling CES cis-Epoxysuccinate (Ligand) SUCNR1 SUCNR1 (GPR91) CES->SUCNR1 High Affinity Binding SDH Succinate Dehydrogenase (Mitochondria) CES->SDH NO INTERACTION (Metabolic Stability) G_prot G-Protein Coupling SUCNR1->G_prot Gi Gαi Pathway G_prot->Gi Gq Gαq Pathway G_prot->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ Gq->PLC Activates cAMP cAMP Levels (DECREASED) AC->cAMP Reduces synthesis Ca Intracellular Ca²⁺ (INCREASED) PLC->Ca Mobilization

Figure 1: CES selectively activates SUCNR1 pathways without entering the mitochondrial Krebs cycle (SDH interaction), unlike natural succinate.

Biocatalytic Application: Chiral Tartrate Production

Context: Drug development often requires chiral resolution of racemic mixtures.[] L(+)-Tartaric acid is a primary resolving agent. The enzymatic hydrolysis of CES by cis-epoxysuccinate hydrolase (CESH) is the industrial standard for producing high-purity L(+)-tartrate.

3.1 Mechanism: Stereospecific Hydrolysis

The enzyme CESH attacks the epoxide ring of CES. This reaction is highly stereospecific:

  • Substrate: cis-Epoxysuccinate[1][2][4][5][6][7]

  • Enzyme: CESH (from Nocardia or recombinant E. coli)

  • Product: L(+)-Tartaric Acid (100% theoretical yield, >99% ee)

3.2 Protocol: Whole-Cell Biotransformation

Challenge: CES has poor permeability across the cell membrane of E. coli. Solution: Use of surfactants (Triton X-100) to permeabilize cells without denaturing the intracellular enzyme.

Materials:

  • Biocatalyst: E. coli BL21(DE3) expressing Nocardia CESH gene.[8]

  • Substrate: Disodium cis-epoxysuccinate (Prepare 1.0 M stock, pH adjusted to 8.0).

  • Permeabilizer: Triton X-100.[9]

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Methodology:

  • Fermentation: Culture recombinant E. coli in LB media at 37°C. Induce with 0.5 mM IPTG when OD₆₀₀ reaches 0.6. Cultivate for 4 hours at 30°C.

  • Harvest: Centrifuge cells (6,000 x g, 10 min) and wash twice with Tris-HCl buffer.

  • Permeabilization (Critical Step):

    • Resuspend cells to OD₆₀₀ ~20 in buffer containing 0.1% (w/v) Triton X-100 .

    • Incubate at 4°C for 30 minutes. Do not sonicate if using whole-cell catalyst.

  • Biotransformation:

    • Mix permeabilized cells (50% v/v) with CES substrate stock (Final conc: 200–500 mM).

    • Incubate at 30°C with gentle shaking (150 rpm).

    • pH Control: The reaction produces tartaric acid, lowering pH. Maintain pH 7.5–8.0 by automatic titration with 5M NaOH.

  • Analysis:

    • Stop reaction by heating supernatant to 100°C for 5 min (precipitates protein).

    • Analyze supernatant via HPLC (Chiralpak column) or Colorimetric assay (Ammonium Metavanadate method).

3.3 Workflow Visualization

Biocatalysis_Workflow Inoculum E. coli Culture (CESH Expression) Harvest Cell Harvest & Wash Inoculum->Harvest Permeabilize Permeabilization (0.1% Triton X-100) Harvest->Permeabilize Crucial for Substrate Entry Reaction Biotransformation (Add CES + pH Control) Permeabilize->Reaction Whole Cell Catalyst Product L(+)-Tartaric Acid (Chiral Resolving Agent) Reaction->Product Hydrolysis (>99% ee)

Figure 2: Optimized workflow for converting CES to Tartaric Acid using permeabilized whole-cell biocatalysts.

Safety & Handling
  • Reactivity: CES contains a strained epoxide ring. It is an alkylating agent.

  • PPE: Wear nitrile gloves and safety goggles. Avoid inhalation of powder.

  • Stability: Solid CES is stable at -20°C for 3 years. In aqueous solution (neutral pH), it is stable for 24 hours at 4°C but hydrolyzes spontaneously at acidic pH (<4.0) or high temperatures.

References
  • Geubelle, P., et al. (2017). "Identification and pharmacological characterization of succinate receptor agonists." British Journal of Pharmacology, 174(9), 796-808.

  • Dong, Y., et al. (2018). "Development of highly efficient whole-cell catalysts of cis-epoxysuccinate hydrolase by surface display." AMB Express, 8, 178.

  • TargetMol. "cis-Epoxysuccinic acid: Biological Activity and Physicochemical Properties." TargetMol Chemicals.

  • Cui, W., et al. (2012). "High-level expression of cis-epoxysuccinate hydrolase in Escherichia coli and its application in the production of L(+)-tartaric acid." World Journal of Microbiology and Biotechnology, 28, 2699–2706.

Sources

Application

Application Note: cis-Epoxysuccinate (cESA) as a High-Potency SUCNR1 Agonist in In Vivo Models

This Application Note is designed for researchers and drug development professionals investigating G-protein coupled receptor (GPCR) signaling, specifically the Succinate Receptor 1 (SUCNR1/GPR91). Executive Summary cis-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals investigating G-protein coupled receptor (GPCR) signaling, specifically the Succinate Receptor 1 (SUCNR1/GPR91).

Executive Summary

cis-Epoxysuccinate (cESA) has emerged as a critical pharmacological tool for studying the Succinate Receptor 1 (SUCNR1), a metabolic sensor linking energy metabolism to blood pressure regulation and immune response. Unlike its endogenous analog succinate, cESA exhibits 10- to 20-fold higher potency toward SUCNR1, making it a superior probe for in vivo signal transduction studies where high circulating concentrations of endogenous succinate might otherwise confound experimental baselines.

This guide details the preparation, administration, and physiological monitoring of cESA in rodent models, focusing on its hemodynamic (hypertensive) and metabolic effects.

Mechanistic Background

The physiological utility of cESA lies in its stereochemical ability to lock SUCNR1 into an active conformation more efficiently than succinate. Upon binding, cESA triggers dual signaling pathways:

  • G

    
    i/o pathway:  Inhibition of cAMP production.
    
  • G

    
    q pathway:  Mobilization of intracellular Calcium ([Ca
    
    
    
    ]
    
    
    ) and recruitment of
    
    
    -arrestin 3.

These pathways culminate in physiological responses such as renin release from the kidney (leading to hypertension) and modulation of macrophage inflammation.

Figure 1: cESA Signaling Cascade

G cESA cis-Epoxysuccinate (Exogenous Ligand) SUCNR1 SUCNR1 (GPR91) GPCR Receptor cESA->SUCNR1 High Potency (EC50 ~2.7 µM) Succinate Endogenous Succinate Succinate->SUCNR1 Lower Potency (EC50 ~29 µM) G_prot G-Protein Coupling SUCNR1->G_prot Gi Gi/o Pathway G_prot->Gi Gq Gq Pathway G_prot->Gq cAMP cAMP Inhibition Gi->cAMP Ca Intracellular Ca2+ Mobilization Gq->Ca Arrestin Beta-Arrestin 3 Recruitment Gq->Arrestin Physio1 Renin Release (Kidney) Ca->Physio1 Physio3 Immune Modulation (Macrophage) Arrestin->Physio3 Physio2 Blood Pressure Elevation Physio1->Physio2

Caption: cESA acts as a high-potency agonist for SUCNR1, driving Gq/Gi-mediated physiological shifts including hypertension and immune modulation.

Experimental Protocols

Protocol A: Compound Preparation and Stability

The epoxide ring of cESA is susceptible to hydrolysis by cytosolic/microsomal epoxide hydrolases (sEH/mEH) and spontaneous hydrolysis in acidic environments. Proper handling is critical for reproducibility.

Reagents:

  • cis-Epoxysuccinic acid (Solid, >98% purity).

  • Vehicle: Sterile Saline (0.9% NaCl) or PBS (pH 7.4). Avoid DMSO if possible for in vivo hemodynamic studies to prevent solvent-induced vasodilation artifacts.

Procedure:

  • Storage: Store lyophilized powder at -80°C, protected from light.

  • Solubilization:

    • Dissolve cESA in sterile PBS (pH 7.4) immediately prior to use.

    • Target Stock Concentration: 10 mM.[1]

    • Critical Step: Verify pH after dissolution; the free acid form may lower pH. Adjust to pH 7.2–7.4 using 0.1 N NaOH if necessary.

  • Stability Window: Use aqueous solutions within 4 hours on ice. Discard unused solution; do not refreeze.

Protocol B: In Vivo Hemodynamic Assessment (Rat Model)

This protocol validates cESA activity by measuring acute blood pressure (BP) elevation, a hallmark of SUCNR1 activation via the renin-angiotensin system.

Animal Model: Male Wistar or Sprague-Dawley rats (250–300 g). Anesthesia: Pentobarbital (60 mg/kg, i.p.) or Isoflurane (2-3%).

Workflow:

  • Cannulation:

    • Insert a polyethylene catheter (PE-50) into the femoral artery for direct blood pressure monitoring via a pressure transducer.

    • Insert a PE-10 catheter into the femoral vein for drug administration.

  • Equilibration: Allow BP to stabilize for 20 minutes post-surgery.

  • Dosing Strategy:

    • Dose: 1 mg/kg (IV bolus).[1]

    • Volume: 1 mL/kg (approx. 250–300 µL).

    • Control: Administer vehicle (PBS) first to establish baseline noise.

  • Data Acquisition:

    • Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously.

    • Expected Response: A rapid increase in MAP peaking within 1–3 minutes and returning to baseline within 10–15 minutes.

Data Comparison Table: cESA vs. Succinate

Parameter Succinate (Endogenous) cis-Epoxysuccinate (Agonist)
In Vitro EC50 (cAMP) ~29 µM ~2.7 µM (10x Potency)
In Vivo Dose (Rat) 1–5 mg/kg 1 mg/kg
Hemodynamic Effect Transient BP increase Sustained, sharper BP increase

| Metabolic Stability | Rapid Krebs cycle metabolism | Slower hydrolysis (Epoxide Hydrolase) |

Protocol C: Metabolic Fate & Nephrotoxicity Screening

While cESA is a tool, its epoxide moiety acts as an alkylating agent. Researchers must distinguish between SUCNR1-mediated effects and potential off-target alkylation or renal toxicity (common with succinate derivatives).

Workflow:

  • Administration: Daily IP injection (1–5 mg/kg) for 7 days.

  • Urine Collection: Use metabolic cages to collect 24h urine on Day 0 and Day 7.

  • Biomarker Analysis:

    • Renin: Measure plasma renin activity (PRA) to confirm SUCNR1 on-target engagement.

    • Kidney Injury Molecule-1 (KIM-1): Monitor urinary KIM-1 to rule out proximal tubule toxicity caused by the epoxide.

    • Metabolite Tracing: Analyze urine for tartrate (the hydrolysis product of epoxysuccinate).

Troubleshooting & Optimization

Self-Validating the System

To ensure the observed effects are SUCNR1-mediated and not due to pH shock or off-target toxicity:

  • The Antagonist Check: Pre-treat animals with a SUCNR1 antagonist (e.g., specific synthetic antagonists if available, or compare with Sucnr1 knockout mice). The hypertensive effect of cESA should be abolished in KO mice.

  • The Isomer Check: trans-Epoxysuccinate (often related to E-64 precursors) generally lacks high affinity for SUCNR1. Use the trans-isomer as a negative control to prove stereoselectivity.

Visual Workflow: Experimental Design

Workflow cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Analysis Step1 Solubilize cESA (PBS, pH 7.4) Step2 QC: Check pH Avoid Acidic Shock Step1->Step2 Step3 Anesthesia & Cannulation Step2->Step3 Step4 IV Bolus (1 mg/kg) Step3->Step4 Step5 Telemetry: MAP & HR Step4->Step5 Step6 Plasma: Renin Activity Step4->Step6

Caption: Step-by-step workflow for validating cESA hemodynamic effects in rodent models.

References

  • Identification and pharmacological characterization of succinate receptor agonists. Source: British Journal of Pharmacology (2017). Context: Defines cESA as a potent SUCNR1 agonist (EC50 2.7 µM) and demonstrates its in vivo hypertensive effects in rats.[1] URL:[Link]

  • Succinate receptor (SUCNR1) signaling in blood pressure regulation. Source: Nature Medicine (2004) - Foundational context for succinate-induced hypertension. Context: Establishes the baseline mechanism (Succinate -> GPR91 -> Renin) that cESA mimics with higher potency. URL:[Link]

  • The Role of Hydrolases in Biology and Xenobiotics Metabolism. Source: International Journal of Molecular Sciences (2022). Context: Provides background on epoxide hydrolase activity which determines the metabolic stability and half-life of epoxysuccinates in vivo. URL:[Link]

Sources

Method

Application Notes and Protocols for the Determination of cis-Epoxysuccinate Hydrolase Activity

Introduction: The Significance of cis-Epoxysuccinate Hydrolase (CESH) cis-Epoxysuccinate hydrolase (CESH, EC 3.3.2.3) is a pivotal enzyme in modern biocatalysis, renowned for its ability to catalyze the stereospecific hy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of cis-Epoxysuccinate Hydrolase (CESH)

cis-Epoxysuccinate hydrolase (CESH, EC 3.3.2.3) is a pivotal enzyme in modern biocatalysis, renowned for its ability to catalyze the stereospecific hydrolysis of cis-epoxysuccinate (CES) to produce enantiomerically pure L-(+)-tartaric acid.[1][2][3] This reaction is of significant industrial interest as L-(+)-tartaric acid is a valuable chiral building block in the pharmaceutical, food, and chemical industries.[4] Unlike chemical synthesis routes that often result in racemic mixtures, enzymatic production using CESH offers a direct pathway to the desired stereoisomer with high enantiomeric excess, often approaching 100%.[4]

The enzyme's utility in industrial biotechnology necessitates robust and reliable methods for quantifying its activity. Accurate determination of CESH activity is critical for various applications, including:

  • Enzyme characterization: Determining kinetic parameters such as Km and Vmax, and understanding the optimal reaction conditions (pH, temperature).

  • Drug discovery and development: Screening for novel inhibitors or activators of CESH.

  • Process optimization: Monitoring enzyme performance during industrial-scale production of L-(+)-tartaric acid.

  • Quality control: Ensuring the activity and stability of CESH preparations.

This comprehensive guide provides detailed, validated protocols for the determination of CESH activity using three distinct methodologies: a direct colorimetric assay, a high-performance liquid chromatography (HPLC)-based method, and a continuous coupled-enzyme spectrophotometric assay. The rationale behind each protocol step is explained to provide a deeper understanding of the assay principles, ensuring both accuracy and reproducibility in your research and development endeavors.

Principle of the Enzymatic Reaction

CESH catalyzes the hydrolytic opening of the epoxide ring of cis-epoxysuccinate, yielding L-(+)-tartaric acid. This reaction is highly specific, with different forms of the enzyme producing either the L-(+) or D-(-) enantiomer of tartaric acid.[4] This guide focuses on the assay for CESH that produces L-(+)-tartaric acid.

The fundamental reaction is as follows:

cis-Epoxysuccinate + H₂O --(CESH)--> L-(+)-Tartaric Acid

The following diagram, generated using DOT language, illustrates this core enzymatic transformation.

CESH_Reaction Figure 1. CESH Catalyzed Hydrolysis sub cis-Epoxysuccinate enz cis-Epoxysuccinate Hydrolase (CESH) sub->enz h2o H₂O h2o->enz prod L-(+)-Tartaric Acid enz->prod Colorimetric_Workflow Figure 2. Workflow for the Colorimetric CESH Assay prep Prepare Reagents (Buffer, Substrate, Enzyme) reaction Initiate Enzymatic Reaction (Incubate at Optimal Temp/pH) prep->reaction stop_develop Stop Reaction & Develop Color (Add Acidic Vanadate Reagent) reaction->stop_develop measure Measure Absorbance (445-520 nm) stop_develop->measure calculate Calculate Activity (vs. Tartaric Acid Standard Curve) measure->calculate

Figure 2. Workflow for the colorimetric CESH assay.

Required Materials
Reagent/MaterialSpecifications
Purified CESH EnzymeOr cell lysate containing CESH
Sodium cis-epoxysuccinateSubstrate
L-(+)-Tartaric AcidStandard for calibration curve
Ammonium metavanadateColorimetric reagent component
Sodium Hydroxide (NaOH)For reagent preparation
Sodium AcetateFor reagent preparation
Glacial Acetic AcidFor color development reagent
Reaction Buffere.g., 100 mM Sodium Phosphate, pH 7.0-8.5
SpectrophotometerCapable of measuring absorbance at 445 nm, 492 nm, or 520 nm
96-well microplate (optional)For high-throughput analysis
Protocol

1. Reagent Preparation:

  • Reaction Buffer: Prepare a 100 mM sodium phosphate buffer. The optimal pH will depend on the source of your CESH. For CESH from Nocardia tartaricans, a pH range of 7.0-9.0 is optimal. [1]For CESH from Klebsiella sp., a pH of 8.5 is recommended. [5]* Substrate Solution (100 mM Sodium cis-epoxysuccinate): Dissolve an appropriate amount of sodium cis-epoxysuccinate in the reaction buffer. Note: cis-epoxysuccinate solutions can be unstable; it is recommended to prepare this solution fresh before each experiment. [6]* L-(+)-Tartaric Acid Standards (0-10 mM): Prepare a 10 mM stock solution of L-(+)-tartaric acid in the reaction buffer. Perform serial dilutions to generate standards with concentrations of 10, 8, 6, 4, 2, 1, and 0 mM.

  • Color Development Reagent: Dissolve 1.0 g of ammonium metavanadate and 5.4 g of sodium acetate in approximately 80 mL of deionized water. Add 15 mL of 1 M NaOH and mix until dissolved. Make up the final volume to 100 mL with deionized water. This reagent should be stored in the dark.

2. Enzymatic Reaction:

  • Set up your reactions in microcentrifuge tubes or a 96-well plate. For each reaction, prepare a master mix of buffer and substrate.

  • Pipette 90 µL of the reaction mixture (containing buffer and substrate at the desired final concentration) into each well/tube.

  • Include appropriate controls:

    • Blank: 90 µL of reaction buffer without substrate.

    • Negative Control: 90 µL of reaction buffer with substrate, but no enzyme (add buffer instead of enzyme).

  • Pre-incubate the reaction plate/tubes at the optimal temperature for your CESH (e.g., 37°C for Nocardia tartaricans CESH, 50°C for Klebsiella sp. CESH). [1][5]5. To initiate the reaction, add 10 µL of your CESH enzyme solution (appropriately diluted in reaction buffer) to each well/tube. Mix gently.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is within the linear range.

3. Color Development and Measurement:

  • Stop the reaction by adding 100 µL of the Color Development Reagent to each well/tube. The acidic nature of this reagent will denature the enzyme and initiate color formation.

  • Incubate at room temperature for 10 minutes to allow for full color development.

  • Measure the absorbance at a wavelength between 445 nm and 520 nm. The optimal wavelength may vary slightly depending on the spectrophotometer; 492 nm is a commonly used value. [2] 4. Data Analysis:

  • Subtract the absorbance of the blank from all standard and sample readings.

  • Plot the absorbance of the L-(+)-tartaric acid standards against their known concentrations to generate a standard curve.

  • Use the equation of the line from the standard curve to determine the concentration of L-(+)-tartaric acid produced in your enzymatic reactions.

  • Calculate the CESH activity in units/mL. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. [7] Activity (U/mL) = [(Concentration of Tartaric Acid in mM) x (Total Reaction Volume in mL)] / [(Incubation Time in min) x (Volume of Enzyme in mL)]

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The HPLC method offers high specificity and accuracy for the quantification of L-(+)-tartaric acid, separating it from the substrate and other components in the reaction mixture.

Rationale

This method relies on the separation of analytes based on their polarity. A C18 stationary phase (non-polar) is used with a polar mobile phase. L-(+)-tartaric acid, being a polar organic acid, has a low affinity for the column and elutes relatively quickly. Quantification is achieved by integrating the peak area and comparing it to a standard curve. This method is particularly useful when high precision is required or when the reaction mixture contains substances that may interfere with the colorimetric assay.

Experimental Workflow

HPLC_Workflow Figure 3. Workflow for the HPLC-Based CESH Assay prep Prepare Reagents & Standards reaction Run Enzymatic Reaction prep->reaction stop_filter Stop Reaction & Prepare Sample (e.g., Acidification, Centrifugation, Filtration) reaction->stop_filter hplc_run Inject Sample onto HPLC System stop_filter->hplc_run analyze Analyze Chromatogram (Integrate Peak Area) hplc_run->analyze calculate Calculate Concentration & Activity (vs. Standard Curve) analyze->calculate

Figure 3. Workflow for the HPLC-based CESH assay.

Required Materials & Equipment
Reagent/EquipmentSpecifications
HPLC SystemWith UV detector
C18 Columne.g., 250 x 4.6 mm, 5 µm particle size
Mobile Phase5 mM Phosphoric Acid (H₃PO₄), pH adjusted to ~2.1
Syringe Filters0.22 µm pore size
Autosampler Vials
Other reagentsAs listed in Method 1 (Enzyme, Substrate, Buffer, Standards)
Stopping Reagente.g., 1 M Hydrochloric Acid (HCl) or Trichloroacetic Acid (TCA)
Protocol

1. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 5 mM H₃PO₄ in HPLC-grade water, adjusted to pH 2.1. [8]* Flow Rate: 1.0 mL/min. [8]* Detection: UV at 210 nm. [8]* Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard Curve Preparation:

  • Prepare L-(+)-tartaric acid standards in the reaction buffer at concentrations ranging from 0.1 mM to 5 mM.

  • Inject each standard into the HPLC system and record the chromatograms.

  • Plot the peak area of L-(+)-tartaric acid against its concentration to generate a standard curve.

3. Enzymatic Reaction and Sample Preparation:

  • Perform the enzymatic reaction as described in Method 1 (steps 2.1 to 2.6).

  • Stop the reaction by adding a small volume of a strong acid, such as 1 M HCl, to denature the enzyme. This is a common method for terminating enzymatic reactions. [8][9]3. Centrifuge the samples at high speed (e.g., >10,000 x g) for 5 minutes to pellet the denatured protein.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to prevent clogging of the HPLC column.

4. HPLC Analysis and Data Interpretation:

  • Inject the prepared samples onto the HPLC system.

  • Identify the L-(+)-tartaric acid peak based on the retention time obtained from the standards.

  • Integrate the peak area for L-(+)-tartaric acid in each sample.

  • Use the standard curve to determine the concentration of L-(+)-tartaric acid in each sample.

  • Calculate the CESH activity using the formula provided in Method 1 (section 4.4).

Method 3: Coupled-Enzyme Spectrophotometric Assay

This continuous assay offers real-time monitoring of CESH activity by coupling the production of L-(+)-tartaric acid to a dehydrogenase reaction that results in a change in NADH absorbance.

Rationale

This method utilizes the secondary activity of D-malate dehydrogenase (D-MDH), which can oxidize L-(+)-tartrate in the presence of NAD⁺ to produce oxaloacetate and NADH. [10]The formation of NADH is monitored by the increase in absorbance at 340 nm. This continuous assay allows for the direct determination of the initial reaction velocity without the need for stopping the reaction and is less susceptible to interference from colored compounds in the sample.

Experimental Workflow

Coupled_Assay_Workflow Figure 4. Workflow for the Coupled-Enzyme CESH Assay cluster_0 Reaction 1 (CESH) cluster_1 Reaction 2 (Coupling Enzyme) CESH_reaction cis-Epoxysuccinate -> L-Tartrate Coupling_reaction L-Tartrate + NAD+ -> Oxaloacetate + NADH CESH_reaction->Coupling_reaction monitor Monitor NADH Production (Increase in Absorbance at 340 nm) Coupling_reaction->monitor calculate Calculate Initial Velocity & Activity monitor->calculate

Figure 4. Workflow for the coupled-enzyme CESH assay.

Required Materials
Reagent/MaterialSpecifications
Purified CESH EnzymeOr cell lysate containing CESH
Sodium cis-epoxysuccinateSubstrate
D-Malate Dehydrogenase (D-MDH)Coupling enzyme
β-Nicotinamide adenine dinucleotide (NAD⁺)Co-substrate for D-MDH
Reaction Buffere.g., 100 mM Glycine-NaOH, pH 9.0-9.5
SpectrophotometerUV-Vis, capable of measuring at 340 nm, preferably with temperature control
Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a 100 mM Glycine-NaOH buffer with a pH in the range of 9.0-9.5, which is optimal for the D-MDH reaction.

  • Substrate Solution: Prepare a 100 mM solution of sodium cis-epoxysuccinate in the assay buffer.

  • NAD⁺ Solution: Prepare a 20 mM solution of NAD⁺ in the assay buffer.

  • D-MDH Solution: Prepare a solution of D-MDH in the assay buffer at a concentration sufficient to ensure it is not the rate-limiting step (e.g., 10-20 U/mL).

2. Assay Procedure:

  • In a quartz cuvette, prepare the reaction mixture by adding:

    • 850 µL of Assay Buffer

    • 50 µL of NAD⁺ Solution (final concentration ~1 mM)

    • 50 µL of D-MDH Solution

    • A variable amount of CESH enzyme solution (e.g., 10-20 µL)

  • Mix by gentle inversion and place the cuvette in the spectrophotometer.

  • Equilibrate to the desired temperature (e.g., 30°C).

  • Start monitoring the absorbance at 340 nm to establish a baseline.

  • Initiate the reaction by adding 50 µL of the Substrate Solution (final concentration ~5 mM).

  • Immediately mix and continuously record the absorbance at 340 nm for 5-10 minutes.

3. Data Analysis:

  • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate the CESH activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (U/mL) = [(ΔA₃₄₀/min) x (Total Reaction Volume in mL)] / [6.22 x (Light Path in cm) x (Volume of Enzyme in mL)]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Enzyme Activity Inactive enzyme (denatured, improper storage).Ensure enzyme is stored correctly. Test with a positive control if available. Prepare fresh enzyme dilutions.
Incorrect pH or temperature.Verify the pH of the buffer. Ensure the incubator/spectrophotometer is at the correct temperature for your specific CESH. [5][11]
Presence of inhibitors (e.g., heavy metals like Cu²⁺, Ag⁺). [5]If using a crude lysate, consider the presence of endogenous inhibitors. If buffer components are suspect, try a different buffer system or add a chelating agent like EDTA if metal contamination is possible.
High Background (Colorimetric) Contaminated reagents.Prepare fresh reagents. Ensure glassware is clean.
Interfering substances in the sample that react with vanadate.Run a control with the enzyme sample but without the substrate. If the background is still high, sample purification may be necessary, or switch to the HPLC or coupled-enzyme method.
Inconsistent Results Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Instability of substrate.Prepare the cis-epoxysuccinate solution fresh for each experiment and keep it on ice. [6]
HPLC: Drifting Retention Times Poor column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection. [12]
Mobile phase composition changing.Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. [12]
HPLC: Peak Tailing/Fronting Column overload.Dilute the sample or inject a smaller volume. [13]
Mismatch between sample solvent and mobile phase.Dissolve the final sample in the mobile phase if possible. [14]
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary. [15]

Conclusion

The selection of an appropriate assay for cis-epoxysuccinate hydrolase activity depends on the specific requirements of the experiment, including throughput needs, required precision, and available equipment. The vanadate-based colorimetric assay is a rapid and cost-effective method ideal for high-throughput screening. The RP-HPLC method provides superior accuracy and specificity, making it the gold standard for kinetic analysis and for samples with complex matrices. The coupled-enzyme assay offers the advantage of continuous, real-time monitoring of enzyme activity. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately measure CESH activity, facilitating advancements in biocatalysis and chiral synthesis.

References

  • PubMed.

  • Scienze.

  • Luxembourg Institute of Health Research Portal.

  • MDPI.

  • PubMed.

  • PubMed.

  • Springer.

  • ResearchGate.

  • R-Biopharm.

  • Sigma-Aldrich.

  • Selleck Chemicals.

  • ResearchGate.

  • Agilent.

  • ACE HPLC.

  • Quora.

  • ChemicalBook.

  • PubMed.

  • UNSW.

  • Biology LibreTexts.

  • MDPI.

  • Vanderbilt University.

  • Restek.

  • Biomol Blog.

  • TargetMol.

  • Creative Enzymes.

  • PubMed.

  • Chemsrc.

  • SCION Instruments.

  • ACE HPLC.

Sources

Application

Application Note: A Guide to the Quantitative Analysis of cis-Epoxysuccinate

Abstract: This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of cis-epoxysuccinate, a key succinate receptor agonist.[1][2] Recognizing the challenges po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of cis-epoxysuccinate, a key succinate receptor agonist.[1][2] Recognizing the challenges posed by its high polarity, thermal lability, and lack of a strong chromophore, this guide details multiple validated analytical strategies. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we explore Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful non-separative quantification tool. This note is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices to ensure robust and reliable quantification in diverse matrices.

Introduction: The Analytical Challenge of cis-Epoxysuccinate

cis-Epoxysuccinate is a dicarboxylic acid containing a reactive epoxide ring. Its role as a potent agonist for the succinate receptor 1 (SUCNR1) makes it a molecule of significant interest in metabolic and cardiovascular research.[2] However, its quantitative analysis is non-trivial. The primary challenges include:

  • High Polarity: Makes it difficult to retain on traditional reversed-phase chromatography columns.

  • Low UV Absorbance: The molecule lacks a significant chromophore, making high-sensitivity UV detection challenging, often requiring detection at low wavelengths (e.g., ~210 nm) where many other molecules can interfere.[3]

  • Non-Volatility and Thermal Instability: Precludes direct analysis by Gas Chromatography (GC) and necessitates derivatization to increase volatility and thermal stability.[4][5]

  • Matrix Complexity: When measuring in biological fluids (plasma, urine, cell culture media), endogenous small molecules, salts, and proteins can severely interfere with analysis.[6][7]

  • Chemical Stability: Epoxides can be susceptible to hydrolysis (ring-opening), especially under acidic or basic conditions, and stock solutions are known to be unstable.[1] This necessitates careful sample handling and fresh preparation of standards.

This guide provides a multi-platform approach to address these challenges, ensuring data integrity and trustworthiness.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the most accessible and robust technique for quantifying organic acids.[8] The strategy relies on separating cis-epoxysuccinate from matrix components and detecting the weak UV absorbance of its carboxyl functional groups.[3]

Principle of HPLC-UV Analysis

For polar analytes like cis-epoxysuccinate, ion-exclusion or reversed-phase chromatography using highly aqueous mobile phases are the most common separation modes.[9] Ion-exclusion chromatography separates analytes based on their pKa, which is effective for a range of organic acids.[9] However, modern reversed-phase columns designed for polar analytes (e.g., C18-AQ types) offer excellent stability in 100% aqueous mobile phases and provide a reliable alternative.[3] Detection is typically performed at a low wavelength (210 nm) where the carboxyl group absorbs.[10]

Experimental Protocol: HPLC-UV

This protocol is designed as a starting point and should be optimized and validated for the specific sample matrix.

  • Instrumentation and Columns:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-Phase C18-AQ Column (e.g., 250 x 4.6 mm, 5 µm particle size) to handle highly aqueous mobile phases.[3]

  • Reagents and Standards:

    • cis-Epoxysuccinate reference standard.

    • Mobile Phase: 5 mM Phosphoric Acid (H₃PO₄) in HPLC-grade water, adjusted to pH 2.1.[10] Ensure the mobile phase is filtered (0.2 µm filter) and degassed before use.[11]

    • Prepare calibration standards by dissolving the reference standard in the mobile phase. Due to instability, prepare fresh daily.[1]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 5 mM H₃PO₄ (pH 2.1).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[10]

    • Run Time: 10 minutes (adjust based on retention time of analyte and any late-eluting matrix components).

  • Method Validation:

    • The method must be validated according to established guidelines to ensure its performance.[12] Key parameters are summarized in the table below.

Data Presentation: HPLC-UV Method Performance
Validation ParameterTypical Acceptance CriteriaRationale & Key Insights
Linearity (r²) > 0.995Establishes a direct relationship between detector response and concentration over a defined range.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration that can be reliably distinguished from background noise.[10]
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.[10]
Precision (%RSD) < 15% (Intra-day & Inter-day)Measures the closeness of repeated measurements, ensuring reproducibility.[13]
Accuracy/Recovery (%) 80 - 120%Assesses the agreement between the measured value and the true value, often tested by spiking a blank matrix.[8]
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Prep Sample Prep (e.g., SPE, PPT) Sample->Prep Std Reference Standard Dilute Prepare Calibrators & QCs (Fresh) Std->Dilute Inject Inject onto C18-AQ Column Prep->Inject Dilute->Inject Separate Isocratic Elution (Aqueous Mobile Phase) Inject->Separate Detect UV Detection @ 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General workflow for the quantification of cis-epoxysuccinate by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the high polarity and low volatility of cis-epoxysuccinate must be addressed through chemical derivatization. This process converts the polar carboxyl groups into nonpolar, volatile esters, typically silyl esters.[4]

Principle of Derivatization and GC-MS Analysis

Derivatization is a critical step that replaces the active, acidic hydrogens on the carboxylic acid groups with a nonpolar moiety, making the analyte suitable for GC.[4][14] Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly effective for this purpose.[15] The resulting silylated derivative is more volatile and thermally stable.[14] Following separation on a GC column, the mass spectrometer provides high selectivity and structural information from the fragmentation pattern of the derivatized analyte.[4]

Experimental Protocol: Derivatization and GC-MS

Part A: Silylation Derivatization

  • Sample Preparation: Samples (calibrators, QCs, or extracted unknowns) must be completely dry. Lyophilize aqueous samples or evaporate organic extracts to dryness under a stream of nitrogen. Moisture will consume the derivatization reagent and must be rigorously excluded.[15]

  • Reagent Addition: To the dried sample residue in a GC vial, add 50 µL of a suitable solvent (e.g., anhydrous Pyridine or Acetonitrile) and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Part B: GC-MS Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • GC Conditions:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min. (This program should be optimized).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan mode (for initial identification) or Selected Ion Monitoring (SIM) mode (for quantitative analysis) using characteristic ions of the derivatized cis-epoxysuccinate.

Data Presentation: GC-MS Parameters
ParameterSetting / DescriptionRationale
Derivatization Reagent BSTFA + 1% TMCSHighly reactive silylating agent suitable for carboxylic acids.[15]
GC Column Phase 5% Phenyl-MethylpolysiloxaneStandard non-polar column providing good separation for a wide range of derivatized compounds.
Ionization Mode Electron Ionization (EI)Produces reproducible fragmentation patterns for library matching and structural confirmation.
Quantification Ions To be determined empiricallySelect 2-3 characteristic, abundant, and interference-free ions for SIM mode to maximize sensitivity and selectivity.
Visualization: Derivatization and GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Start Aqueous Sample or Organic Extract Dry Evaporate to Dryness (Nitrogen Stream or Lyophilize) Start->Dry Deriv Add BSTFA in Solvent Heat at 70°C for 60 min Dry->Deriv Cool Cool to Room Temp Deriv->Cool Inject Inject into GC Cool->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Detect Ions (Scan or SIM) Ionize->Detect

Caption: Workflow for GC-MS analysis, highlighting the critical derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the gold standard.[16] It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.

Principle of LC-MS/MS Analysis

The analyte is first separated using HPLC, often with conditions similar to those for HPLC-UV. It then enters the mass spectrometer source, where it is ionized, typically using electrospray ionization (ESI). Given the acidic nature of cis-epoxysuccinate, ESI in negative mode (ESI-) is most effective, generating the deprotonated molecule [M-H]⁻. In the tandem mass spectrometer, this precursor ion is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion masses.[17]

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[17]

  • LC Conditions:

    • Column: Reversed-Phase C18-AQ (e.g., 100 x 2.1 mm, 1.8 µm particle size) or a HILIC column for enhanced retention of polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate. (Optimize based on analyte retention).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: ESI (Negative Mode).

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: These must be determined by infusing a pure standard of cis-epoxysuccinate and optimizing the precursor ion -> product ion fragmentation.

      • Precursor Ion [M-H]⁻: m/z 131.0

      • Potential Product Ions: To be determined empirically (e.g., fragments corresponding to loss of H₂O, CO₂, or C₂H₂O₃).

Comparison of Analytical Techniques
TechniqueSensitivitySelectivityThroughputCost/ComplexityKey Advantage
HPLC-UV Low (µg/mL)ModerateHighLowRobustness, accessibility.[3]
GC-MS Moderate (ng/mL)HighModerateModerateHigh selectivity and structural confirmation.[18]
LC-MS/MS High (pg/mL)Very HighHighHighGold standard for trace quantification in complex matrices.[16]
qNMR Low (mg/mL)HighLowHighAbsolute quantification without a specific reference standard.[19]

Sample Preparation for Biological Matrices

Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids that can suppress ionization in MS or co-elute in chromatography.[7][20]

Protocol 1: Protein Precipitation (PPT)

A fast and simple method for removing the bulk of proteins from plasma or serum.[20]

  • To 100 µL of plasma/serum, add 300 µL of ice-cold Acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully collect the supernatant for analysis. The sample may be evaporated and reconstituted in mobile phase for concentration.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a much cleaner extract by retaining the analyte on a solid sorbent while interferences are washed away.[10] Anion exchange SPE is ideal for acidic compounds.

  • Condition: Pass 1 mL of Methanol, followed by 1 mL of Water through a strong anion exchange (SAX) SPE cartridge.

  • Load: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of Water, followed by 1 mL of Methanol to remove neutral and basic interferences.

  • Elute: Elute the cis-epoxysuccinate with 1 mL of 2% Formic Acid in Methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Visualization: Sample Preparation Workflows

SamplePrep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) P_Start Plasma Sample P_Add Add 3x vol Cold Acetonitrile P_Start->P_Add P_Vortex Vortex P_Add->P_Vortex P_Cent Centrifuge P_Vortex->P_Cent P_Super Collect Supernatant P_Cent->P_Super Final Final P_Super->Final Analyze or Evap/Reconstitute S_Start Plasma/Urine Sample S_Load Load Sample S_Start->S_Load S_Cond Condition SAX Cartridge S_Wash Wash Interferences S_Load->S_Wash S_Elute Elute Analyte S_Wash->S_Elute S_Elute->Final Evap/Reconstitute & Analyze

Caption: Comparison of PPT and SPE workflows for biological sample cleanup.

References

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Wiela-Hojeńska, A., et al. (n.d.). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. ResearchGate.
  • Ivanovska, A., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
  • Li, X., et al. (2008). Optimization of culture conditions for production of cis-epoxysuccinic acid hydrolase using response surface methodology. PubMed.
  • Moldoveanu, S. C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate.
  • Schwab, F., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink.
  • Kuroki, Y., et al. (n.d.). Latex-state NMR spectroscopy for quantitative analysis of epoxidized deproteinized natural rubber. ResearchGate.
  • Wang, C., et al. (2023). Application of the Analytical Procedure Lifecycle Concept to a Quantitative 1H NMR Method for Total Dammarane-Type Saponins. MDPI.
  • Zhang, S., et al. (n.d.). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. ResearchGate.
  • Hatzikiriakos, G., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI.
  • Pantatos-Avramidis, S., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI.
  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.
  • National Renewable Energy Laboratory. (2019). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP).
  • Selleck Chemicals. (n.d.). cis-Epoxysuccinic acid | CAS 16533-72-5.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • Kumar, A., et al. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. National Institutes of Health.
  • University of York. (2017). Quantitative NMR Spectroscopy.
  • de Jager, L. S., & de Villiers, A. (2009). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. PubMed.
  • Zhang, S., et al. (2025). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. National Institutes of Health.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • TargetMol. (n.d.). cis-Epoxysuccinic acid | Biologically active.
  • Cieszyńska, A., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
  • Sartori, G., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. ScienceDirect.
  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Ivanoska, A., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.

Sources

Method

Unlocking Cardiovascular Insights: Applications of cis-Epoxysuccinate in Preclinical Research

Introduction: The Emerging Role of Succinate Signaling in Cardiovascular Health and Disease The intricate workings of the cardiovascular system are governed by a complex interplay of signaling molecules. Among these, met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Succinate Signaling in Cardiovascular Health and Disease

The intricate workings of the cardiovascular system are governed by a complex interplay of signaling molecules. Among these, metabolites traditionally known for their roles in cellular bioenergetics are emerging as critical signaling hubs. Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has garnered significant attention for its extracellular signaling functions mediated through the G-protein coupled receptor, SUCNR1 (also known as GPR91). Elevated extracellular succinate levels are increasingly implicated in a range of cardiovascular pathologies, including myocardial ischemia-reperfusion injury, hypertension, and heart failure.[1]

cis-Epoxysuccinate: A Potent Tool for Interrogating the SUCNR1 Signaling Axis

To dissect the precise roles of the succinate-SUCNR1 axis in cardiovascular (patho)physiology, researchers require specific and potent pharmacological tools. cis-Epoxysuccinate has emerged as a valuable molecular probe for this purpose. It is a potent agonist of the SUCNR1 receptor, exhibiting significantly higher potency than succinate itself.[2] A key advantage of cis-epoxysuccinate is its resistance to oxidation by succinate dehydrogenase, ensuring that its effects are specifically mediated through SUCNR1 activation and not confounded by intracellular metabolic events.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of cis-epoxysuccinate in cardiovascular research. We will delve into detailed protocols for studying its effects on cardiomyocyte hypertrophy, endothelial cell function, and cardiac fibroblast activation, as well as its utility in in vivo models of myocardial infarction.

Mechanism of Action: SUCNR1-Mediated Signaling Cascade

Activation of SUCNR1 by cis-epoxysuccinate initiates a cascade of intracellular signaling events. SUCNR1 couples to both Gi and Gq proteins, leading to two primary downstream effects:

  • Inhibition of adenylyl cyclase: The Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • Activation of phospholipase C: The Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[2]

These signaling events can have profound effects on various cellular processes in the cardiovascular system, including gene expression, protein synthesis, cell growth, and migration.

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cis-Epoxysuccinate cis-Epoxysuccinate SUCNR1 SUCNR1 (GPR91) cis-Epoxysuccinate->SUCNR1 binds & activates Gi Gαi SUCNR1->Gi Gq Gαq SUCNR1->Gq AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C (PLC) Gq->PLC activation cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 release from ER PKC PKC DAG->PKC activation NFAT NFATc4 Ca2->NFAT activation ERK ERK1/2 PKC->ERK activation Hypertrophy Cardiomyocyte Hypertrophy ERK->Hypertrophy Gene_Expression Gene Expression NFAT->Gene_Expression Gene_Expression->Hypertrophy

Caption: SUCNR1 signaling pathway activated by cis-Epoxysuccinate.

Quantitative Data Summary

ApplicationCell Typecis-Epoxysuccinate ConcentrationKey ParametersReference(s)
Cardiomyocyte Hypertrophy Neonatal Rat Ventricular Myocytes (NRVMs), H9c21 µM - 1 mMCell size, hypertrophic gene expression (ANP, BNP), protein synthesis[1][3]
Endothelial Cell Migration Human Umbilical Vein Endothelial Cells (HUVECs)10 µM - 1 mM (Succinate)Transwell migration, wound healing[4][5]
Cardiac Fibroblast Activation Adult Human Ventricular Cardiac Fibroblasts10 ng/mL TGF-β (as a positive control)α-SMA expression, collagen deposition[6]
In vivo Blood Pressure Rats1 mg/kg (intravenous)Mean arterial pressure[2]
cAMP Inhibition HEK293 cellsEC50 ≈ 2.7 µMIntracellular cAMP levels[2]
Intracellular Ca2+ Mobilization HEK293 cellsEC50 ≈ 191 µMIntracellular Ca2+ concentration[2]

Detailed Application Notes and Protocols

Application 1: Investigating Cardiomyocyte Hypertrophy

Scientific Rationale: Pathological cardiac hypertrophy is a major risk factor for heart failure. Studies have shown that succinate, acting through SUCNR1, can induce hypertrophic signaling in cardiomyocytes.[1][3] cis-Epoxysuccinate, as a potent and specific SUCNR1 agonist, is an ideal tool to dissect the molecular mechanisms underlying this process.

Experimental Workflow Diagram:

Cardiomyocyte_Hypertrophy_Workflow A Isolate & Culture Neonatal Rat Ventricular Myocytes (NRVMs) B Starve cells in serum-free medium A->B C Treat with cis-Epoxysuccinate (e.g., 1 mM for 48h) B->C D Assess Hypertrophic Markers C->D E Measure Cell Size (Immunofluorescence) D->E Morphological Changes F Quantify Protein Synthesis ([3H]-leucine incorporation) D->F Functional Changes G Analyze Gene Expression (qRT-PCR for ANP, BNP) D->G Molecular Changes

Caption: Workflow for studying cis-Epoxysuccinate-induced cardiomyocyte hypertrophy.

Protocol: Induction and Analysis of Cardiomyocyte Hypertrophy

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or H9c2 cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • cis-Epoxysuccinate (stock solution in sterile water or PBS)

  • Paraformaldehyde (PFA)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI

  • [³H]-leucine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • qRT-PCR reagents

Procedure:

  • Cell Culture: Culture NRVMs or H9c2 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free medium for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with cis-epoxysuccinate at a final concentration of 1 mM for 48 hours.[1] Include a vehicle-treated control group.

  • Assessment of Cell Size (Immunofluorescence):

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton and DAPI to stain the nuclei.

    • Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.

  • Measurement of Protein Synthesis ([³H]-leucine incorporation):

    • During the last 4 hours of cis-epoxysuccinate treatment, add [³H]-leucine to the culture medium.

    • Wash the cells with ice-cold PBS.

    • Precipitate proteins with ice-cold 10% TCA for 30 minutes.

    • Wash the protein precipitate with 95% ethanol.

    • Solubilize the precipitate in 0.5 M NaOH.

    • Measure the incorporated radioactivity using a scintillation counter. An increase in [³H]-leucine incorporation indicates increased protein synthesis, a hallmark of hypertrophy.

  • Analysis of Hypertrophic Gene Expression (qRT-PCR):

    • Extract total RNA from the cells.

    • Synthesize cDNA.

    • Perform qRT-PCR to measure the expression levels of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Use a housekeeping gene (e.g., GAPDH) for normalization. An upregulation of these genes confirms a hypertrophic response at the molecular level.

Application 2: Evaluating Endothelial Cell Migration

Scientific Rationale: Endothelial cell migration is a crucial process in angiogenesis, the formation of new blood vessels. Dysregulated angiogenesis is implicated in various cardiovascular diseases. Succinate has been shown to act as a chemoattractant for endothelial cells, suggesting a role for SUCNR1 in modulating angiogenesis.[4][5] cis-Epoxysuccinate can be used to investigate the specific contribution of SUCNR1 to this process.

Experimental Workflow Diagram:

Endothelial_Migration_Workflow A Culture Human Umbilical Vein Endothelial Cells (HUVECs) B Starve cells in serum-free medium A->B E Seed HUVECs in the upper chamber B->E C Prepare Transwell inserts D Add cis-Epoxysuccinate (chemoattractant) to the lower chamber C->D F Incubate for 4-6 hours D->F E->F G Fix, Stain, and Quantify Migrated Cells F->G

Caption: Transwell assay workflow for endothelial cell migration.

Protocol: Transwell Migration Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Transwell inserts (8 µm pore size)

  • cis-Epoxysuccinate

  • Bovine Serum Albumin (BSA)

  • Crystal Violet stain

Procedure:

  • Cell Culture: Culture HUVECs in EGM until they reach 80-90% confluency.

  • Serum Starvation: Starve the cells in serum-free medium for 4-6 hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts into a 24-well plate.

    • In the lower chamber, add serum-free medium containing cis-epoxysuccinate (e.g., 100 µM, based on succinate studies).[4][5] As a positive control, use a known chemoattractant like VEGF. As a negative control, use serum-free medium alone.

    • Harvest the starved HUVECs and resuspend them in serum-free medium containing 0.1% BSA.

    • Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% PFA.

    • Stain the cells with 0.1% Crystal Violet.

    • Elute the stain and measure the absorbance at 570 nm, or count the number of migrated cells in several random fields under a microscope. An increase in the number of migrated cells towards cis-epoxysuccinate indicates a chemotactic effect.

Application 3: In Vivo Model of Myocardial Infarction

Scientific Rationale: Myocardial infarction leads to significant cardiac remodeling and dysfunction. The role of the succinate-SUCNR1 axis in the post-infarction inflammatory and fibrotic response is an active area of research. Administering cis-epoxysuccinate in a mouse model of myocardial infarction can help elucidate the in vivo consequences of sustained SUCNR1 activation in this pathological setting.

Experimental Workflow Diagram:

MI_Workflow A Induce Myocardial Infarction (MI) in mice (LAD ligation) B Administer cis-Epoxysuccinate (e.g., 1 mg/kg, i.v.) or vehicle A->B C Monitor Cardiac Function (Echocardiography) B->C D Sacrifice animals at defined time points C->D E Histological Analysis (Infarct size, Fibrosis) D->E F Molecular Analysis (Gene & Protein Expression) D->F

Caption: In vivo workflow for studying the effects of cis-Epoxysuccinate in a mouse model of MI.

Protocol: Mouse Model of Myocardial Infarction

Materials:

  • Adult male C57BL/6 mice

  • Surgical instruments for thoracotomy and ligation

  • Ventilator

  • cis-Epoxysuccinate

  • Saline (vehicle)

  • Echocardiography system

  • Histology reagents (e.g., Masson's trichrome stain)

Procedure:

  • Myocardial Infarction Surgery:

    • Anesthetize the mice and perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Sham-operated animals will undergo the same procedure without LAD ligation.

  • Drug Administration:

    • Immediately after LAD ligation or at a specified time point post-MI, administer cis-epoxysuccinate (e.g., 1 mg/kg) or vehicle (saline) via intravenous injection.[2] The dosing regimen can be a single bolus or repeated administrations depending on the study design.

  • Assessment of Cardiac Function:

    • Perform serial echocardiography at different time points post-MI (e.g., 1, 7, and 28 days) to assess cardiac function. Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Histological Analysis:

    • At the end of the study, sacrifice the animals and harvest the hearts.

    • Fix the hearts in 10% formalin and embed in paraffin.

    • Perform histological staining (e.g., Masson's trichrome) on cardiac sections to assess infarct size and the extent of cardiac fibrosis.

  • Molecular Analysis:

    • Isolate protein and RNA from the infarct and remote zones of the myocardium.

    • Perform Western blotting to analyze the expression and phosphorylation of key signaling proteins involved in hypertrophy, inflammation, and fibrosis.

    • Use qRT-PCR to measure the expression of relevant genes.

Additional Protocols

Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i)

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence imaging system

Procedure:

  • Cell Loading:

    • Culture cardiomyocytes on glass coverslips.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-45 minutes at 37°C.[7][8]

    • Wash the cells with HBSS to remove extracellular dye.

  • Calcium Imaging:

    • Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a baseline fluorescence ratio.

    • Perfuse the cells with a solution containing cis-epoxysuccinate and record the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

Protocol: Measurement of Intracellular cAMP

Materials:

  • Cardiomyocytes

  • cis-Epoxysuccinate

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • Commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit)

Procedure:

  • Cell Treatment:

    • Culture cardiomyocytes in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for 15-30 minutes to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of cis-epoxysuccinate for a defined period (e.g., 10-15 minutes).[2] Include a vehicle control and a positive control (e.g., forskolin).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit. A decrease in cAMP levels in response to cis-epoxysuccinate would be expected.

Conclusion and Future Directions

cis-Epoxysuccinate is a powerful and specific tool for elucidating the multifaceted roles of the succinate-SUCNR1 signaling axis in cardiovascular health and disease. The protocols outlined in this application note provide a solid foundation for investigating its effects on key cardiovascular cell types and in relevant in vivo models. Future research utilizing cis-epoxysuccinate will undoubtedly continue to unravel the intricate mechanisms by which metabolic signals influence cardiovascular function, paving the way for the development of novel therapeutic strategies for a range of cardiovascular disorders.

References

  • Li, Y., et al. (2022). 4'-O-methylbavachalcone inhibits succinate induced cardiomyocyte hypertrophy via the NFATc4 pathway. Experimental and Therapeutic Medicine, 24(5), 689.
  • In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness. (2025). Current Protocols.
  • Calcium & Contractility Best Practices. (n.d.). IonOptix. Retrieved from [Link]

  • cAMP activates an ATP-permeable pathway in neonatal rat cardiac myocytes. (2001). The Journal of Physiology, 531(Pt 2), 371–382.
  • Succinate Regulates Endothelial Mitochondrial Function and Barrier Integrity. (2024). International Journal of Molecular Sciences, 25(1), 1.
  • Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines. (2023). Frontiers in Cell and Developmental Biology, 11, 1186716.
  • Ischemic preconditioning limits infarct size following regional ischemia-reperfusion in in situ mouse hearts. (1995). Cardiovascular Research, 30(1), 47–52.
  • Fluorescence Resonance Energy Transfer–Based Analysis of cAMP Dynamics in Live Neonatal Rat Cardiac Myocytes Reveals Distinct Functions of Compartmentalized Phosphodiesterases. (2005).
  • Imaging Calcium Sparks in Cardiac Myocytes. (2010). In Calcium Signaling Protocols (pp. 239–256). Humana Press.
  • Succinate induces the chemotactic mobility, wound healing and sprouting of HUVECs. (2016). Scientific Reports, 6, 38717.
  • Hypertrophy of human embryonic stem cell–derived cardiomyocytes supported by positive feedback between Ca2+ and diacylglycerol signals. (2019). Journal of Biological Chemistry, 294(32), 12056–12071.
  • Succinate causes pathological cardiomyocyte hypertrophy through GPR91 activation. (2014). Journal of Molecular and Cellular Cardiology, 79, 143–153.
  • Enhancing Mitochondrial Maturation in iPSC-DerivedCardiomyocytes: Strategies for Metabolic Optimization. (2024). International Journal of Molecular Sciences, 25(10), 5288.
  • Administration of Single or Repeated Doses of CDCs in a Swine Model of Reperfused Myocardial Infarction: Magnetic Resonance and Proteomics Evaluation. (2025). International Journal of Molecular Sciences, 26(1), 1.
  • Induced pluripotent stem cell-derived cardiomyocyte in vitro models: benchmarking progress and ongoing challenges. (2021).
  • cAMP activates an ATP-permeable pathway in neonatal rat cardiac myocytes. (2001). The Journal of Physiology, 531(Pt 2), 371–382.
  • cAMP activates an ATP-permeable pathway in neonatal rat cardiac myocytes. (2001). The Journal of Physiology, 531(Pt 2), 371–382.
  • Ca2+ imaging with FURA-2 AM *. (n.d.). Moodle@Units. Retrieved from [Link]

  • Myocardial Hypertrophic Preconditioning Attenuates Cardiomyocyte Hypertrophy and Slows Progression to Heart Failure Through Upregulation of S100A8/A9. (2018).
  • Oncometabolite succinate promotes angiogenesis by upregulating VEGF expression through GPR91-mediated STAT3 and ERK activation. (2018). Oncotarget, 9(42), 26737–26748.
  • A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes. (2021). STAR Protocols, 2(4), 100918.
  • Cardiac fibroblast activation in vitro is dependent on BCAA availability. (2020). JCI Insight, 5(21), e139377.
  • Protocol for Neonatal Rat Primary Cardiomyocytes Assays. (n.d.). ACEA Biosciences. Retrieved from [Link]

  • 1: Calcium imaging in cardiomyocytes by Fura-2AM. At DIV4 cultivated... (n.d.). ResearchGate. Retrieved from [Link]

  • Chronic activation of human cardiac fibroblasts in vitro attenuates the reversibility of the myofibroblast phenotype. (2023). Scientific Reports, 13(1), 12118.
  • Endothelial cell transmigration and invasion assay. (n.d.). PromoCell. Retrieved from [Link]

  • PGC-1α promotes mitochondrial respiration and biogenesis during the differentiation of hiPSCs into cardiomyocytes. (2018). Stem Cell Research & Therapy, 9(1), 197.
  • Cardiac hypertrophy in a dish: a human stem cell based model. (2016). Scientific Reports, 6, 21633.

Sources

Application

cis-Epoxysuccinate as a tool for studying succinate signaling

Application Note: cis-Epoxysuccinate (cES) for Dissecting Succinate Signaling Abstract: The Succinate Paradox Succinate is a metabolic "Janus" molecule: it functions as both a fuel for the Tricarboxylic Acid (TCA) cycle...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: cis-Epoxysuccinate (cES) for Dissecting Succinate Signaling

Abstract: The Succinate Paradox

Succinate is a metabolic "Janus" molecule: it functions as both a fuel for the Tricarboxylic Acid (TCA) cycle and a potent signaling ligand. In inflammatory states (e.g., ischemia-reperfusion, macrophage activation), succinate accumulates, driving reactive oxygen species (ROS) production and stabilizing HIF-1


. Concurrently, extracellular succinate activates the G-protein coupled receptor SUCNR1 (GPR91) .[1]

cis-Epoxysuccinate (cES) is a critical tool for resolving this duality. Unlike generic succinate, which fuels mitochondrial respiration, cES acts as a high-potency SUCNR1 agonist (10–20x more potent than succinate) while simultaneously functioning as a competitive inhibitor of Succinate Dehydrogenase (SDH). This unique dual profile allows researchers to probe receptor-mediated signaling without fueling downstream oxidative phosphorylation, effectively decoupling the "signal" from the "fuel."

Technical Profile & Mechanism of Action

The Pharmacological Advantage

Standard succinate supplementation is flawed for signaling studies because it is rapidly metabolized by SDH, altering the cellular energy charge (ATP/ADP ratio). cES solves this by:

  • High Affinity Agonism: Selectively activating SUCNR1 (EC

    
     ~2.7 µM) with greater potency than the endogenous ligand.
    
  • Metabolic Stability: Resisting oxidation by SDH (acting instead as a competitive inhibitor), ensuring the signal remains "on" without feeding the electron transport chain (ETC).

Pathway Visualization

The following diagram illustrates how cES isolates the receptor pathway (SUCNR1) from the metabolic pathway (Complex II/HIF-1


).

SuccinateSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular / Mitochondria cES cis-Epoxysuccinate (Tool Compound) SUCNR1 SUCNR1 (GPR91) cES->SUCNR1 Strong Agonist (EC50 ~2.7µM) SDH Succinate Dehydrogenase (Complex II) cES->SDH Competitive Inhibition Succinate_Ex Succinate (Endogenous) Succinate_Ex->SUCNR1 Weak Agonist (EC50 ~29µM) Succinate_Ex->SDH Substrate Calcium Calcium SUCNR1->Calcium Gq: Ca2+ Flux cAMP cAMP SUCNR1->cAMP Gi: cAMP Inhibition TCA TCA Cycle Flux (ATP Generation) SDH->TCA Oxidation HIF HIF-1α Stabilization (Inflammation) SDH->HIF ROS Generation

Figure 1: Mechanism of Action. cES preferentially activates SUCNR1 while blocking metabolic consumption of succinate at SDH, preventing TCA cycle fueling.

Experimental Protocols

Protocol A: SUCNR1 Activation Assay (Calcium Flux)

Objective: To measure receptor-specific signaling in macrophages or HEK293-SUCNR1 cells without metabolic interference.

Reagents:

  • cis-Epoxysuccinate (cES): Prepare fresh.[2] (Note: cES is chemically unstable in solution over long periods; hydrolysis occurs).

  • Fluo-4 AM: Calcium indicator.

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve cES in water or DMSO to 100 mM stock immediately before use.

    • Expert Tip: Do not store cES stock solutions at 4°C for >24 hours. The epoxide ring is reactive.

  • Cell Loading:

    • Incubate cells (e.g., BMDMs) with 4 µM Fluo-4 AM for 45 minutes at 37°C in the dark.

    • Wash 3x with Assay Buffer to remove extracellular dye.

  • Baseline Establishment:

    • Incubate cells in Assay Buffer for 15 minutes to allow de-esterification of the dye.

    • Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Stimulation:

    • Inject cES to final concentrations ranging from 1 µM to 100 µM .

    • Control: Use Succinate (100 µM) as a positive control and Malonate (100 µM) as a negative control (Malonate inhibits SDH but does not activate SUCNR1).

  • Data Acquisition:

    • Record fluorescence peak immediately (SUCNR1 is a GPCR; response is rapid, typically peaking within 20–60 seconds).

  • Validation:

    • Pre-treat a subset of cells with NF-56-EJ40 (SUCNR1 antagonist) to confirm specificity.

Protocol B: Mitochondrial SDH Inhibition Assay

Objective: To verify cES inhibition of Complex II activity in isolated mitochondria or permeabilized cells.

Reagents:

  • Mitochondrial Isolation Buffer: 250 mM Sucrose, 10 mM Tris, 1 mM EGTA (pH 7.4).

  • DCPIP (2,6-Dichlorophenolindophenol): Electron acceptor.

  • Succinate: 20 mM (Substrate).

Step-by-Step Methodology:

  • Isolation: Isolate mitochondria via differential centrifugation.

  • Reaction Setup:

    • In a cuvette, mix Assay Buffer, DCPIP (50 µM), and Mitochondria (50 µg protein).

    • Add Succinate (10 mM) to initiate respiration.

  • Inhibition Challenge:

    • Once steady-state reduction of DCPIP is observed (decrease in Absorbance at 600 nm), add cES (1–10 mM) .

  • Analysis:

    • Calculate the slope (

      
      Abs/min) before and after cES addition.
      
    • Expectation: cES should reduce the slope significantly, confirming competitive inhibition.

Comparative Analysis: Selecting the Right Tool

Use the table below to select the appropriate succinate modulator for your specific hypothesis.

CompoundPrimary RoleSUCNR1 PotencySDH ActivityCell PermeabilityBest Application
cis-Epoxysuccinate Receptor Agonist High (EC

2.7 µM)
InhibitorLow/ModerateStudying GPR91/SUCNR1 signaling without metabolic fueling.
Succinate Metabolic SubstrateLow (EC

29 µM)
SubstrateLow (needs transporter)General metabolic fueling; requires high concentrations (mM).
Dimethyl Succinate Permeable SubstrateN/ASubstrate (after hydrolysis)High Intracellular HIF-1

stabilization; Ischemia-Reperfusion modeling.
Malonate Metabolic InhibitorNoneStrong Inhibitor ModerateInducing "chemical ischemia" or blocking SDH to accumulate endogenous succinate.

Expert Tips & Troubleshooting

  • Solubility vs. Stability: cES is highly soluble in water but prone to hydrolysis of the epoxide ring in acidic conditions. Always buffer to pH 7.4 immediately and use fresh.

  • Permeability Limitations: cES is a dicarboxylic acid. Like succinate, it does not cross the plasma membrane efficiently in all cell types.

    • For Receptor Studies: This is an advantage (it stays extracellular where the receptor is).

    • For Enzyme Studies: You must use permeabilized cells (saponin/digitonin) or isolated mitochondria to ensure cES reaches Complex II.

  • Differentiation from Malonate: If your goal is strictly to inhibit SDH to study ROS, use Malonate or Atpenin A5. Use cES only when you specifically want to implicate the SUCNR1 receptor or compare receptor vs. metabolic effects.

References

  • Succinate Receptor Agonist Identification: Geubelle, P., et al. (2017).[3] Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology. [Link] (Establishes cES as a high-potency SUCNR1 agonist with EC50 ~2.7 µM).

  • Succinate in Inflamm

    
    ): 
    Tannahill, G. M., et al. (2013). Succinate is an inflammatory signal that induces IL-1β through HIF-1α.[4] Nature.
    [Link]
    (Foundational paper on succinate signaling; context for why decoupling metabolism is necessary).
    
  • SDH Inhibition Mechanisms: Mills, E. L., et al. (2016). Succinate Dehydrogenase supports metabolic repurposing of mitochondria to drive inflammatory macrophages. Cell. [Link] (Provides protocols for measuring SDH activity and succinate accumulation).

  • SUCNR1 Signaling Pathways: Gilissen, J., et al. (2016). The succinate receptor GPR91: A new player in metabolic signaling. Trends in Pharmacological Sciences. [Link] (Review of the G-protein coupling and downstream effects of SUCNR1 activation).

Sources

Method

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of cis-Epoxysuccinate for Cellular and Biochemical Assays

Abstract & Scope This comprehensive guide provides a detailed methodology for the preparation, handling, and storage of stock solutions of cis-epoxysuccinate (cis-2,3-Oxiranedicarboxylic Acid). As a potent agonist of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This comprehensive guide provides a detailed methodology for the preparation, handling, and storage of stock solutions of cis-epoxysuccinate (cis-2,3-Oxiranedicarboxylic Acid). As a potent agonist of the succinate receptor 1 (SUCNR1/GPR91) and a mechanism-based inhibitor of certain aspartic proteases, the reliability of experimental data derived from its use is critically dependent on the integrity and accurate concentration of the stock solution.[1][2][3] This document outlines field-proven protocols that address the compound's specific chemical characteristics, particularly its limited stability in solution, to ensure maximal activity and reproducibility in research applications. The intended audience includes researchers and professionals in pharmacology, biochemistry, and drug development.

Introduction: The Scientific Imperative for Precise Stock Preparation

cis-Epoxysuccinate is a valuable small molecule tool for investigating cellular metabolism, signal transduction, and cardiovascular physiology.[4][5] It potently activates the G-protein coupled receptor SUCNR1, inhibiting cAMP production with an EC₅₀ of approximately 2.7 µM, and has been shown to influence physiological processes such as blood pressure regulation.[1][4][5] Furthermore, its strained epoxide ring can be subjected to nucleophilic attack by catalytic residues in the active sites of enzymes like pepsin and cathepsin D, leading to irreversible inhibition.[2]

The utility of this compound is, however, contingent on overcoming a significant technical challenge: its instability in aqueous and even some organic solvent solutions.[6] The epoxide ring is susceptible to hydrolysis, which would linearize the molecule and abolish its specific biological activity. Therefore, simply dissolving the compound is insufficient; a robust protocol must be followed to prepare, validate, and store the stock solution to preserve its chemical integrity. This guide explains the causality behind each step, ensuring a self-validating system from powder to final experimental dilution.

Compound Properties & Key Data

A thorough understanding of the physicochemical properties of cis-epoxysuccinate is the foundation of a reliable protocol. All handling and preparation steps are derived from this core data.

PropertyValueSource
Molecular Formula C₄H₄O₅[1]
Molecular Weight 132.07 g/mol [1][6][7]
Appearance White to off-white solid/powder[1][8]
Melting Point 148-155 °C[5][8]
Purity (Typical) >97.0%[8]
CAS Number 16533-72-5[1][3][6]

Safety & Handling: A Non-Negotiable Prerequisite

Before any experimental work, adherence to safety protocols is mandatory. cis-Epoxysuccinate is classified as a hazardous substance.

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[7][8][9] May cause respiratory irritation.[7]

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses or goggles.

    • Work within a fume hood to avoid inhalation of the powder.

  • Handling Procedure: Wash hands and exposed skin thoroughly after handling.[9] In case of skin contact, wash with plenty of water.[8][9] If eye irritation persists, seek medical attention.[9]

Strategic Selection of Solvent

The choice of solvent is the most critical decision in preparing a cis-epoxysuccinate stock solution. The ideal solvent must provide high solubility while minimizing degradation.

SolventMax Solubility (approx.)Commentary & Justification
Dimethyl Sulfoxide (DMSO) ≥200 mg/mL (1.51 M)Recommended Primary Solvent. Offers the highest solubility.[1] Use of anhydrous, newly opened DMSO is critical as hygroscopic DMSO can introduce water, accelerating hydrolysis.[4] Sonication may be required to achieve the highest concentrations.[1]
Ethanol (EtOH) ≥19.8 mg/mL (150 mM)A viable alternative for cell culture experiments where DMSO may be cytotoxic, though solubility is significantly lower.
Water (H₂O) ≥19.6 mg/mL (148 mM)Not recommended for stock solutions. While soluble, the aqueous environment promotes rapid hydrolysis of the epoxide ring, leading to loss of activity. Use aqueous buffers only for final, immediate-use working dilutions.

Expert Recommendation: For maximum concentration and the best available stability, anhydrous DMSO is the solvent of choice for preparing the primary stock solution.

Experimental Protocol: High-Integrity Stock Solution Preparation

This protocol is designed to produce a high-concentration, validated stock solution of cis-epoxysuccinate.

Materials & Equipment
  • cis-Epoxysuccinate powder (purity >97%)

  • Anhydrous, molecular biology grade DMSO (newly opened vial)

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes (amber or wrapped in foil)

  • Sterile, positive-displacement pipette or calibrated glass syringe

  • Vortex mixer

  • Water bath sonicator (optional, for high concentrations)

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dissolve Phase 2: Dissolution cluster_store Phase 3: Aliquoting & Storage A Equilibrate Reagent (cis-Epoxysuccinate to RT) B Calculate Mass (Target: 100 mM in DMSO) A->B C Weigh Powder (Use analytical balance) B->C D Add Anhydrous DMSO (Precise volume) C->D E Vortex Thoroughly (Ensure full dissolution) D->E F Sonicate (Optional) (If precipitate remains) E->F G Aliquot into Tubes (Single-use volumes) E->G F->G H Label Clearly (Name, Conc., Date) G->H I Store Immediately (-80°C, protected from light) H->I

Caption: Workflow for preparing cis-epoxysuccinate stock solution.

Step-by-Step Methodology

Objective: To prepare a 100 mM stock solution in anhydrous DMSO.

  • Pre-Calculation:

    • The molecular weight of cis-epoxysuccinate is 132.07 g/mol .

    • To make a 100 mM (0.1 M) solution, you need 0.1 moles per liter.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 100 mM stock: Mass (mg) = 0.1 mol/L × 0.001 L × 132.07 g/mol × 1000 mg/g = 13.21 mg

  • Reagent Equilibration:

    • Allow the sealed vial of cis-epoxysuccinate powder to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would initiate hydrolysis.

  • Weighing:

    • In a fume hood, carefully weigh out 13.21 mg of cis-epoxysuccinate using an analytical balance.

    • Transfer the powder directly into a sterile, light-protected (e.g., amber) microcentrifuge tube.

  • Dissolution:

    • Using a calibrated pipette with a fresh tip, add exactly 1.0 mL of anhydrous DMSO to the tube.

    • Immediately cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

    • Causality: Rapid and complete dissolution in an anhydrous solvent is paramount to minimizing exposure to trace amounts of water and preventing degradation.

  • Aliquotting for Storage:

    • Immediately aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

    • Trustworthiness Principle: This step is the cornerstone of experimental reproducibility. Aliquotting prevents multiple freeze-thaw cycles, which can introduce moisture and degrade the compound over time.[2] Each experiment should start with a fresh, previously unthawed aliquot.

  • Storage:

    • Store the aliquots at -80°C for long-term stability (up to 6 months).[1][2][4]

    • For shorter-term use (up to 1 month), storage at -20°C is acceptable, but -80°C is strongly preferred.[4]

    • Crucially, all solutions must be protected from light. [4]

Quality Control & Best Practices

  • Solution Stability: Vendor data indicates that solutions are fundamentally unstable.[6] Always prepare fresh working dilutions from a frozen stock aliquot immediately before an experiment. Do not store diluted aqueous solutions.

  • Freeze-Thaw Cycles: Strictly avoid. Discard any unused portion of a thawed aliquot.

  • Validation: For applications requiring absolute concentration accuracy (e.g., pharmacology studies), it is advisable to confirm the concentration of a newly prepared stock solution via analytical methods like HPLC before extensive use.

Troubleshooting

IssuePotential CauseRecommended Solution
Powder does not fully dissolve. Insufficient mixing; using cold DMSO; attempting to make a supersaturated solution.Continue vortexing. Gently warm the solution to 37°C for a few minutes. If particles persist, use a brief sonication (5-10 minutes). Ensure you are not exceeding the solubility limits.
Experimental results are inconsistent. Stock solution degradation.Prepare a fresh stock solution from powder using a new vial of anhydrous DMSO. Ensure strict adherence to the single-use aliquot and storage protocol.
Precipitate forms after freezing. Solution was not fully dissolved initially; moisture contamination.Thaw the aliquot, vortex thoroughly, and use immediately. If precipitate remains, the stock may be compromised. Prepare a fresh stock.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734802, cis-Epoxysuccinate. Retrieved from [Link]

  • ChemSrc. (n.d.). cis-Epoxysuccinic acid. Retrieved from [Link]

Sources

Application

application of cis-epoxysuccinate in drug discovery

Application Note: cis-Epoxysuccinate in Drug Discovery Executive Summary cis-Epoxysuccinate (cis-2,3-oxiranedicarboxylic acid) has evolved from a simple chiral building block into a high-value probe in modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: cis-Epoxysuccinate in Drug Discovery

Executive Summary

cis-Epoxysuccinate (cis-2,3-oxiranedicarboxylic acid) has evolved from a simple chiral building block into a high-value probe in modern drug discovery. Its strained oxirane ring, flanked by two carboxylic acid groups, endows it with unique reactivity and molecular recognition properties. This guide details three distinct applications of cis-epoxysuccinate:

  • GPCR Pharmacology: Acting as a potent, synthetic agonist for the Succinate Receptor 1 (SUCNR1/GPR91), with 10–20x greater potency than the endogenous ligand.

  • Covalent Inhibition: Serving as a mechanism-based "warhead" for irreversible inhibition of aspartic proteases and isocitrate lyase (ICL1).

  • Chiral Biocatalysis: Functioning as the substrate for cis-Epoxysuccinate Hydrolase (CESH) to generate enantiopure tartrates, critical intermediates for HIV protease inhibitors and other APIs.[1]

Application Module A: SUCNR1 (GPR91) Agonism

Context: The succinate receptor (SUCNR1) is a metabolic sensor linking the Krebs cycle to immunological and cardiovascular signaling. While succinate is the endogenous ligand, its low potency and rapid metabolism limit its utility in High-Throughput Screening (HTS). cis-Epoxysuccinate acts as a rigidified analogue, locking the conformation required for receptor activation.

Mechanism of Action: cis-Epoxysuccinate binds to the extracellular orthosteric site of SUCNR1. The rigid epoxide ring mimics the gauche conformation of succinate but reduces entropic penalty upon binding.

  • Signaling: Activates

    
     (inhibiting cAMP production) and 
    
    
    
    (inducing Calcium mobilization).
  • Potency:

    
     (cAMP inhibition), significantly more potent than succinate (
    
    
    
    ).
Protocol 1: Cell-Based cAMP Inhibition Assay (HTS Format)

Objective: To quantify the potency of cis-epoxysuccinate derivatives against SUCNR1 using a TR-FRET readout.

Materials:

  • Cell Line: HEK293 stably expressing human SUCNR1.

  • Reagents: Forskolin (to stimulate baseline cAMP), IBMX (PDE inhibitor), TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

  • Compound: cis-Epoxysuccinate (10 mM stock in DMSO or Water).

Workflow:

  • Cell Seeding: Dispense 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition: Add 5

    
    L of cis-epoxysuccinate serial dilutions (range: 100 
    
    
    
    M to 0.1 nM).
  • Stimulation: Add 5

    
    L of Forskolin (final conc. 10 
    
    
    
    M) + IBMX (500
    
    
    M).
  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add 10

    
    L of Lysis Buffer containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.
    
  • Readout: Measure Time-Resolved Fluorescence (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Data Analysis: Calculate the FRET ratio (


) and normalize to "Forskolin-only" (0% inhibition) and "Buffer-only" (100% inhibition) controls. Fit data to a 4-parameter logistic equation to determine 

.

Visual: SUCNR1 Signaling Pathway

SUCNR1_Pathway cis_ES cis-Epoxysuccinate SUCNR1 SUCNR1 (GPR91) cis_ES->SUCNR1 Agonist Binding (EC50 ~2.7 uM) Gi Gi Protein SUCNR1->Gi Coupling Gq Gq Protein SUCNR1->Gq Coupling AC Adenylyl Cyclase Gi->AC Inhibition PLC PLC-beta Gq->PLC Activation cAMP cAMP Levels AC->cAMP Reduction Ca Intracellular Ca2+ PLC->Ca Mobilization Response Metabolic/Immune Response cAMP->Response Modulation Ca->Response Signaling

Figure 1: Signal transduction pathway activated by cis-epoxysuccinate binding to SUCNR1.

Application Module B: Covalent Enzyme Inhibition

Context: The strained epoxide ring is an electrophile capable of reacting with nucleophilic residues (Asp, Glu, Cys, His) in enzyme active sites.[2] cis-Epoxysuccinate is used as a mechanism-based inhibitor for:

  • Aspartic Proteases: Pepsin, Renin, Cathepsin D.[2]

  • Isocitrate Lyase (ICL): A target for M. tuberculosis persistence.

Mechanism: The enzyme's active site nucleophile attacks the oxirane carbon, opening the ring and forming a stable covalent ester or ether bond. This renders the enzyme permanently inactive.[2]

Protocol 2: Determination of (Irreversible Inhibition)

Objective: To characterize the covalent inhibition kinetics of cis-epoxysuccinate against a target enzyme (e.g., Isocitrate Lyase).

Experimental Design: Since inhibition is time-dependent, standard


 assays are insufficient. You must measure the rate of inactivation (

) at various inhibitor concentrations.

Steps:

  • Pre-incubation: Prepare reaction mix with Enzyme (

    
    ) and cis-epoxysuccinate (
    
    
    
    ) at varying concentrations (e.g., 0, 10, 50, 100, 500
    
    
    M).
  • Time Points: At defined intervals (

    
     min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot 1:100 into a solution containing a saturating concentration of Substrate (

    
    ). Measure product formation velocity (
    
    
    
    ).
    • Note: The dilution prevents further inhibition and allows measurement of remaining active enzyme.

  • Data Processing:

    • Plot

      
       vs. Time for each 
      
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      

Key Parameters:

  • 
    :  Affinity of the initial non-covalent binding.
    
  • 
    :  Rate of the bond-forming chemical step.
    

Application Module C: Biocatalytic Synthesis of Chiral APIs

Context: cis-Epoxysuccinate Hydrolase (CESH) enzymes are used to resolve cis-epoxysuccinate into enantiopure tartaric acid (L(+) or D(-)).[1][3][4] These tartrates are essential chiral auxiliaries in the synthesis of drugs like Saquinavir (HIV protease inhibitor) and Voriconazole .

Comparative Data: Substrate vs. Product

Featurecis-Epoxysuccinate (Substrate)L(+)-Tartaric Acid (Product)Application
Structure Meso (Achiral plane of symmetry)Chiral (

)
Chiral Pool Synthesis
Reactivity High (Strained Epoxide)Stable (Vicinal Diol)Salt formation / Resolution
Enzyme CESH (L-specific or D-specific)N/AIndustrial Biocatalysis
Protocol 3: CESH Activity Assay

Objective: To screen bacterial lysates for CESH activity (conversion of epoxide to diol).

Method (Colorimetric Endpoint):

  • Substrate Prep: 50 mM cis-epoxysuccinate (sodium salt), pH 7.5.

  • Reaction: Mix 100

    
    L Lysate + 900 
    
    
    
    L Substrate. Incubate at 30°C for 30 min.
  • Quenching: Add 100

    
    L 1M HCl.
    
  • Detection: Add sodium metavanadate (reacts with tartrate to form a red complex).

  • Quantification: Measure Absorbance at 490 nm. Compare against a tartrate standard curve.

Visual: Biocatalytic Workflow

CESH_Workflow Substrate cis-Epoxysuccinate (Meso Compound) CESH_Enzyme CESH Enzyme (Biocatalyst) Substrate->CESH_Enzyme Binding Complex E-S Complex CESH_Enzyme->Complex Hydrolysis Epoxide Ring Opening Complex->Hydrolysis Nucleophilic Attack Product L(+)-Tartaric Acid (Chiral Drug Intermediate) Hydrolysis->Product Release

Figure 2: Enzymatic conversion of cis-epoxysuccinate to chiral tartaric acid.[4]

References

  • Geubelle, P., et al. (2017). "Identification and pharmacological characterization of succinate receptor agonists."[5] British Journal of Pharmacology, 174(9), 796-808.[5] Link

  • Li, Z., et al. (2019). "Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives." Molecules, 24(5), 897. Link

  • BenchChem. "cis-Epoxysuccinic Acid: Mechanism-based inhibitor of aspartic proteases." Link

  • TargetMol. "cis-Epoxysuccinic acid: SUCNR1 Agonist and Biological Activity." Link

  • Xie, F., et al. (2009). "Stereoselective epoxidation of cis-propenylphosphonic acid to fosfomycin by a newly isolated bacterium Bacillus simplex strain S101." Journal of Industrial Microbiology & Biotechnology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of cis-Epoxysuccinate (CES)

Topic: Purification of cis-Epoxysuccinate from Reaction Byproducts Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.1 (Current as of 2025)[1] Introduction: The Stability Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of cis-Epoxysuccinate from Reaction Byproducts Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.1 (Current as of 2025)[1]

Introduction: The Stability Paradox

Welcome to the technical support center for cis-Epoxysuccinate (CES) purification.

If you are accessing this guide, you are likely facing one of two problems:

  • Hydrolysis: Your product is degrading into tartaric acid before you can isolate it.[1]

  • Separation: You cannot effectively separate the epoxide from the unreacted maleic acid starting material due to their similar solubility profiles.[1]

The Core Challenge: CES is a strained epoxide ring.[1] Unlike robust dicarboxylic acids (succinic, fumaric), CES is thermodynamically eager to open into tartaric acid, especially in the presence of water and protons (acid catalysis).[1] Successful purification is not just about separation; it is a race against hydrolysis.[1]

Module 1: Synthesis & Crude Isolation (The "Prevention" Phase)

User Question: "My crude yield is high, but HPLC shows 40% tartaric acid. How do I stop the ring opening?"

Technical Diagnosis

The epoxidation of maleic acid (or anhydride) using hydrogen peroxide and a tungstate catalyst is highly pH-dependent.

  • pH < 4.0: Rapid acid-catalyzed hydrolysis of the epoxide ring occurs, yielding L(+)-tartaric acid (or meso-tartaric acid depending on mechanism).[1]

  • pH > 7.0: The reaction rate slows significantly, and base-catalyzed hydrolysis becomes a risk.[1]

Optimized Synthesis Protocol

To maximize the purity of the crude before purification begins, follow this Self-Validating Protocol :

  • Catalyst Preparation: Dissolve Sodium Tungstate (

    
    ) in water.[1]
    
  • Substrate Addition: Add Maleic Anhydride. The pH will drop drastically.[1]

  • The "pH Stat" Phase (CRITICAL):

    • Simultaneously add 30-35%

      
       and 
      
      
      
      (or
      
      
      ).[1]
    • Control Point: Maintain pH strictly between 4.5 and 5.5 . Do not allow it to drop below 4.0.

    • Temperature: Maintain

      
      . Higher temps accelerate hydrolysis; lower temps stall epoxidation.[1]
      
  • Quench: Cool immediately to

    
    .
    

Module 2: Purification via Crystallization (The "Bulk" Phase)

User Question: "How do I separate CES from unreacted maleic acid and the tungstate catalyst?"

The Solution: Monosodium Salt Precipitation

While the disodium salt is highly soluble, the Sodium Hydrogen cis-Epoxysuccinate (Na-H-CES) has a distinct solubility window that allows it to crystallize out, leaving maleic acid and tungstate in the mother liquor.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Concentrate Evaporate the reaction mixture under vacuum at

to remove excess water.
2 Acidification Carefully adjust pH to 3.0 - 3.5 using conc.

. Perform at

.
3 Induction Add ethanol (optional, 10% v/v) to lower dielectric constant and promote crystal nucleation.
4 Crystallization Stir at

for 2-4 hours. White crystals of Na-H-CES will form.[1]
5 Filtration Filter rapidly. Wash with ice-cold ethanol/water (80:20).[1]
6 Drying Vacuum dry at room temperature.[1] Do not heat.

Troubleshooting Check:

  • Precipitate is slimy/amorphous? The pH was likely too high (>4.0), forming the soluble disodium salt.[1]

  • Yield is low? You may have over-acidified (pH < 2.5), causing hydrolysis to tartaric acid.[1]

Module 3: Visualizing the Workflow

The following diagram maps the critical decision points where degradation occurs.

CES_Purification Start Reaction Mixture (Maleic + H2O2 + Tungstate) pH_Check Check pH Control Start->pH_Check Hydrolysis DEGRADATION Ring Opening -> Tartaric Acid pH_Check->Hydrolysis pH < 4.0 or > 7.0 Valid_Rxn Maintain pH 4.5-5.5 Temp < 60°C pH_Check->Valid_Rxn pH OK Quench Quench to 4°C Valid_Rxn->Quench Acidify Acidify to pH 3.0 (Form Na-H-CES) Quench->Acidify Filter Filtration Acidify->Filter Liquor Mother Liquor (Tungstate, Maleic Acid) Filter->Liquor Crystals Crude Crystals (Na-H-CES) Filter->Crystals Polishing Anion Exchange Chromatography (Removal of trace Tungstate) Crystals->Polishing Optional High Purity Final Pure cis-Epoxysuccinate Polishing->Final

Caption: Workflow logic for CES purification emphasizing the critical pH control points to prevent hydrolysis.

Module 4: Chromatographic Polishing (High Purity)

User Question: "I need >99% purity for enzyme kinetics. Crystallization left 2% maleic acid."

For pharmaceutical or analytical grade purity, Anion Exchange Chromatography is the gold standard.[1]

Method: Anion Exchange (Formate Form)
  • Resin: Strong Anion Exchanger (e.g., Dowex 1X8 or equivalent quaternary ammonium resin).[1]

  • Format: Formate form (pre-equilibrated with formic acid).

  • Elution Gradient:

    • Load sample at pH 7.0 (Disodium salt form).[1]

    • Wash with water (removes non-ionic impurities).[1]

    • Elute with a gradient of Formic Acid (0 M

      
       2 M).
      
  • Separation Order (Typical):

    • Weakest acids elute first.[1]

    • CES elutes before Maleic Acid and Tartaric Acid due to slight pKa differences and interaction with the resin.[1]

Note: Monitor fractions using HPLC (UV at 210 nm).

Module 5: Stability & Storage FAQs

Q: Can I store the purified crystals at room temperature? A: Only if strictly dry.

  • Solid State: Stable for months at

    
     if kept in a desiccator.[1] Moisture triggers ring opening.[1]
    
  • Aqueous Solution: Unstable. At pH 7.0, the half-life is several days at

    
    .[1] At pH 3.0, it is minutes.[1] Always prepare fresh solutions.
    

Q: How do I remove the Tungstate catalyst completely? A: Tungstate is a heavy metal anion (


).
  • Crystallization: Removes ~95% of it (stays in supernatant).[1]

  • Polishing: Pass the redissolved crystals through a small column of Activated Carbon (removes organics) or a specific Tungsten-selective chelating resin .[1] However, standard Anion Exchange (Module 4) usually separates Tungstate effectively as it binds very strongly to the resin (requiring high salt to elute).[1]

References

  • Payne, G. B., & Williams, P. H. (1959).[1] Reactions of Hydrogen Peroxide.[1][2] IV. Sodium Tungstate Catalyzed Epoxidation of α,β-Unsaturated Acids.[1] The Journal of Organic Chemistry, 24(1), 54–55.[1] Link[1]

    • Foundational text for the tungstate-c
  • Sato, S., et al. (1997).[1] Process for producing cis-epoxysuccinates.[1][2] U.S. Patent 5,608,089.[1] Link

    • Authoritative source for the Sodium Hydrogen salt crystallization protocol and pH control str
  • Gao, Y., et al. (2018).[1] Deciphering the stereo-specific catalytic mechanisms of cis-epoxysuccinate hydrolases. Journal of Biological Chemistry.[1] Link

    • Provides data on the stability of CES in buffer solutions and enzymatic degradation p
  • SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of Maleic Acid, Fumaric Acid, and other Organic Acids.[1][3][4]Link

    • Reference for chromatographic separ

Sources

Optimization

Technical Support Center: cis-Epoxysuccinate Hydrolase (CESH) Optimization

This technical guide serves as a specialized support resource for researchers and process engineers optimizing cis-epoxysuccinate hydrolase (CESH) activity. It focuses on the production of L(+)-tartaric acid, the primary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers and process engineers optimizing cis-epoxysuccinate hydrolase (CESH) activity. It focuses on the production of L(+)-tartaric acid, the primary industrial application, while addressing kinetic parameters relevant to the enzyme family.

Senior Application Scientist: Dr. Alex V. Thorne Subject: Optimization of Reaction Conditions, Stability, and Immobilization Protocols

Core Reaction Parameters: pH & Temperature

User Question: "Our recombinant CESH (Nocardia origin) shows high initial activity but deactivates rapidly after 2 hours. We are running at pH 7.5 and 45°C. How can we stabilize the reaction?"

Technical Diagnosis: Your operating conditions are likely inducing thermal denaturation and operating below the pH optimum for stability. While CESH enzymes (particularly from Nocardia tartaricans or Pseudomonas sp.) may show high initial velocity at elevated temperatures (Arrhenius effect), their half-life (


) decreases drastically above 40°C. Furthermore, the catalytic triad (Asp-His-Glu) typically requires a slightly alkaline environment for optimal charge distribution.
Optimization Protocol 1.1: Thermal & pH Stabilization

Objective: Establish a reaction environment that balances turnover number (


) with enzyme longevity.
  • Temperature Setpoint: Reduce reaction temperature to 30°C – 37°C .

    • Rationale: Although

      
       is higher at 45°C, the thermal inactivation rate (
      
      
      
      ) often exceeds the catalytic gain. Operating at 35°C typically extends the biocatalyst lifespan by 3-5 fold.
  • Buffer System: Shift to pH 8.0 – 9.0 .

    • Recommended Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 8.5).

    • Note: CESH activity is often driven by a general base mechanism where a histidine residue activates a water molecule. An alkaline pH (8.0-9.0) favors the deprotonation required for this nucleophilic attack.

Data Summary: Stability vs. Temperature

ParameterAggressive ConditionOptimized ConditionOutcome
Temperature 45°C35°C 400% increase in operational half-life.
pH 7.58.5 Improved active site charge state; +20% conversion yield.
Cofactors NoneDTT (1 mM) Optional: Prevents oxidation of cysteine residues (if present).

Substrate Inhibition & Fed-Batch Strategies

User Question: "We observe a lag phase and incomplete conversion when loading >1.0 M cis-epoxysuccinate. Is the enzyme subject to substrate inhibition?"

Technical Diagnosis: Yes. CESH frequently exhibits substrate inhibition kinetics . High concentrations of cis-epoxysuccinate (CES) can bind to secondary sites or distort the active site, leading to a non-productive complex (


). Additionally, high ionic strength from the substrate salt (usually sodium cis-epoxysuccinate) can affect enzyme hydration shells.
Optimization Protocol 2.1: Fed-Batch Substrate Loading

Objective: Maintain substrate concentration (


) below the inhibition threshold (

) while achieving high cumulative product titers.

Workflow:

  • Initial Loading: Start with

    
     (approx. 30 g/L).
    
  • Monitoring: Track pH or base consumption. The hydrolysis of the epoxide consumes water but does not significantly alter pH if buffered, yet industrial processes often use pH-stats to maintain optimal conditions if using free acid forms.

  • Feeding Strategy: Pulse-feed concentrated CES (2.0 M stock) whenever the residual substrate concentration drops below 50 mM.

    • Target: Maintain reactor concentration between 50 mM and 200 mM.

Visualizing the Kinetic Pathway:

CESH_Kinetics E Enzyme (CESH) ES ES Complex (Active) E->ES +S (k1) S Substrate (CES) ES->E (k-1) SES SES Complex (Inactive/Inhibited) ES->SES +S (High Conc.) Substrate Inhibition P Product (L-Tartrate) ES->P Hydrolysis (kcat) SES->ES Dissociation P->E Release

Figure 1: Kinetic pathway showing the formation of the productive ES complex and the non-productive SES complex at high substrate concentrations.

Immobilization for Industrial Reusability

User Question: "We need to reuse the enzyme for at least 10 cycles. Free enzyme is lost during downstream processing. What is the standard immobilization protocol?"

Technical Diagnosis: Whole-cell immobilization using


-carrageenan  or polyacrylamide  is the industry standard for CESH. It protects the enzyme from shear stress and simplifies separation. For purified enzymes, covalent binding to epoxy-activated resins is preferred to prevent leaching.
Optimization Protocol 3.1: -Carrageenan Entrapment (Whole Cell)

This method is robust, cost-effective, and ideal for Nocardia or E. coli cells expressing CESH.

Materials:

  • 
    -Carrageenan powder[1]
    
  • KCl (Potassium Chloride)

  • Cell paste (wet weight)

Step-by-Step Guide:

  • Preparation: Dissolve 2.5% (w/v)

    
    -carrageenan in 0.9% NaCl solution. Heat to 70°C–80°C until completely dissolved.
    
  • Tempering: Cool the solution to 45°C–50°C. Critical: Do not add cells yet; temperatures >50°C will kill the biocatalyst.

  • Mixing: Add cell paste (approx. 20% w/v final concentration) to the tempered gel. Mix gently but thoroughly.

  • Gelation: Drop the mixture through a nozzle (2–3 mm diameter) into a cold 0.3 M KCl solution (4°C). The

    
     ions induce rapid gelling.
    
  • Hardening: Incubate beads in the KCl solution for 2 hours at 4°C.

  • Storage: Store beads in 0.1 M Tris-HCl (pH 8.5) + 0.1 M KCl at 4°C.

Validation Check:

  • Leakage Test: Incubate beads in buffer (no substrate) for 24h. Assay supernatant for protein. High protein levels indicate poor cross-linking.

  • Activity Test: Run a standard conversion cycle. Immobilized activity is typically 60-80% of free cell activity due to diffusion limitations, but stability is significantly higher.

Troubleshooting & FAQs

Common Failure Modes
SymptomRoot CauseCorrective Action
Precipitate in Reactor Calcium/Magnesium Tartrate formationIf using tap water or unpurified media, Ca²⁺/Mg²⁺ ions react with tartrate. Use deionized water and avoid divalent cations in buffers.
Activity Loss < 1 hr Oxidative damage or ProteolysisAdd 1 mM DTT or EDTA. If using crude lysate, add protease inhibitors cocktail during lysis.
Low Enantiomeric Excess (ee%) Contaminating enzymesEnsure host strain (e.g., E. coli) does not express native fumarase or other hydratases. Use purified CESH or specific knockout strains.
Frequently Asked Questions

Q: Does CESH require metal ion cofactors? A: generally, no . Unlike some metallo-hydrolases, most characterized CESH enzymes (e.g., from Nocardia) do not strictly require metal ions for catalysis. In fact, heavy metals like


 or 

can be inhibitory. However, trace

is sometimes reported to stabilize the cell wall in whole-cell biotransformations.

Q: Can I use CESH to produce D(-)-tartaric acid? A: Only if you select the correct enzyme source. CESH is stereospecific.[2]

  • CESH[L] (e.g., Nocardia tartaricans): Produces L(+)-tartaric acid .[3][4][5]

  • CESH[D] (e.g., Pseudomonas sp., Bordetella sp.): Produces D(-)-tartaric acid .[6] Ensure your plasmid/strain matches your target chirality.

Q: How do I store the purified enzyme? A: Store at -80°C in 50 mM Tris-HCl (pH 8.0) containing 10-20% glycerol. Avoid repeated freeze-thaw cycles.

References

  • Structural basis for the catalytic mechanism of CESH: Dong, S., et al. (2018).[7] Structural insight into the catalytic mechanism of a cis-epoxysuccinate hydrolase producing enantiomerically pure D(-)-tartaric acid. Chemical Communications. Link

  • Immobilization Strategies: Wang, S., et al. (2012).[7] Efficiency and stability enhancement of cis-epoxysuccinic acid hydrolase by fusion with a carbohydrate binding module and immobilization onto cellulose. Applied Biochemistry and Biotechnology. Link

  • Review of CESH History and Application: Ma, C., et al. (2019).[2] Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules. Link

  • Optimization of Culture Conditions: Pan, H., et al. (2008).[7] Optimization of culture conditions to enhance cis-epoxysuccinate hydrolase production in Escherichia coli by response surface methodology. Biochemical Engineering Journal. Link

  • Immobilization in Kappa-Carrageenan: Immobilization of Escherichia coli cells with cis-epoxysuccinate hydrolase activity for D(-)-tartaric acid production. (2009). PubMed.[8][9] Link

Sources

Troubleshooting

Technical Support Center: SUCNR1 (GPR91) Activation Assays

Executive Summary: The "Metabolic Noise" Paradox Troubleshooting SUCNR1 (formerly GPR91) is distinct from standard GPCR workflows. Unlike synthetic drug targets, the ligand for SUCNR1—succinate —is a fundamental metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Noise" Paradox

Troubleshooting SUCNR1 (formerly GPR91) is distinct from standard GPCR workflows. Unlike synthetic drug targets, the ligand for SUCNR1—succinate —is a fundamental metabolic intermediate constantly produced and secreted by the very cells you are assaying.

The Root Cause of Low Signal: Most "dead" SUCNR1 assays are actually constitutively active assays masked by high background. If your cells are sitting in standard FBS-supplemented media, or if they are metabolically stressed (hypoxic/over-confluent), the receptor is likely already desensitized or maximally activated before you add your agonist.

Diagnostic Workflow

Before altering transfection reagents or cloning strategies, follow this logic flow to isolate the source of signal loss.

SUCNR1_Troubleshooting Start ISSUE: Low/No Signal CheckMedia 1. Check Media/Serum Start->CheckMedia SerumStarve Action: Switch to Dialyzed FBS or Serum Starve (4h) CheckMedia->SerumStarve FBS contains Succinate CheckPathway 2. Verify Signaling Pathway SerumStarve->CheckPathway Gi_Check Is Assay cAMP based? CheckPathway->Gi_Check Gq_Check Is Assay Calcium based? CheckPathway->Gq_Check Forskolin Action: Must use Forskolin to raise basal cAMP Gi_Check->Forskolin Gi inhibits AC Promiscuous Action: Co-transfect Gα16 or use Chimeric G-proteins Gq_Check->Promiscuous Native coupling weak? CheckDesensitization 3. Receptor State Forskolin->CheckDesensitization Promiscuous->CheckDesensitization WashStep Action: Aggressive Wash (Remove secreted succinate) CheckDesensitization->WashStep Autocrine Activation

Figure 1: Decision matrix for isolating SUCNR1 assay failure points. Note the critical role of media composition and G-protein coupling choice.

Core Troubleshooting Modules

Module A: The "Invisible Ligand" (Media Interference)

Symptom: High basal signal in cAMP assays or flatline in Calcium flux (due to prior desensitization).

The Science: Fetal Bovine Serum (FBS) contains significant levels of succinate (up to 100-200 µM in some lots), which overlaps with the SUCNR1


 (approx. 28–56 µM). Furthermore, cells undergoing glycolysis or stress secrete succinate via MCT1 transporters.
VariableImpact on AssayCorrective Action
Standard FBS Contains endogenous succinate; activates receptor during culture.Use Dialyzed FBS or serum-starve cells for 4–16 hours pre-assay.
Cell Confluency High density = Hypoxia = Succinate secretion (Autocrine loop).Assay at 70-80% confluency . Do not let cells overgrow.
Wash Buffer Residual media carries succinate into the read-step.Perform 3x washes with HBSS/HEPES immediately before agonist addition.
Module B: Pathway Selection ( vs. )

Symptom: "I added succinate, but fluorescence didn't change."

The Science: SUCNR1 is "promiscuous" but predominantly


-coupled in most heterologous systems (HEK293). It inhibits Adenylyl Cyclase (AC). It couples to 

(Calcium) primarily in specific cell types (e.g., M2 Macrophages) or when forced.
  • If measuring cAMP: You cannot see a signal by adding succinate alone. You must pre-stimulate AC with Forskolin (1-10 µM) to raise cAMP levels, then measure the decrease induced by succinate.

  • If measuring Calcium (FLIPR): In HEK293 cells, native

    
     coupling is weak. You may need to co-transfect a promiscuous G-protein (like 
    
    
    
    or
    
    
    chimeras) to force the calcium signal.
Module C: pH and Ligand Stability

Symptom: Inconsistent


 values between days.

The Science: Succinate is a dicarboxylic acid (


, 

). While physiological pH renders it fully deprotonated, local acidification (common in metabolic assays) can alter the protonation state or the receptor's proton-sensing residues.
  • Protocol Fix: Ensure Assay Buffer is strongly buffered (20mM HEPES) at pH 7.4 . Avoid PBS if long incubations are required, as it buffers poorly against metabolic acidification.

Optimized Protocol: Calcium Flux (FLIPR/Calcium 6)

This protocol is engineered to strip endogenous succinate before measurement.

Reagents:

  • Assay Buffer: HBSS + 20mM HEPES, pH 7.4 (Do NOT add BSA if it is not fatty-acid free/dialyzed).

  • Dye: Calcium-6 or Fluo-4 NW (No Wash) - Note: Despite "No Wash" branding, you MUST wash for SUCNR1.

  • Agonist: Sodium Succinate Dibasic Hexahydrate (freshly prepared).

Step-by-Step:

  • Seeding: Plate cells (e.g., HEK293-SUCNR1-G

    
    16) in poly-D-lysine coated black-wall plates. Target 80% confluency on day of assay.
    
  • Starvation (Critical): 4 hours prior to assay, replace media with serum-free media. This reduces basal receptor occupancy.

  • Dye Loading:

    • Remove starvation media.

    • Wash 1: Add 100 µL Assay Buffer, aspirate.

    • Wash 2: Add 100 µL Assay Buffer, aspirate.

    • Add Dye loading solution. Incubate 1 hour at 37°C.

  • Baseline Measurement: Measure fluorescence for 10-20 seconds before addition to establish a true baseline.

  • Addition: Inject Succinate (5x concentration).

  • Read: Monitor flux for 120 seconds.

Mechanistic Signaling Diagram

Understanding the dual-coupling potential is vital for interpreting data.

SUCNR1_Signaling Ligand Succinate (Extracellular) Receptor SUCNR1 (GPCR) Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Primary Coupling Gq Gq Protein (Cell-Type Dependent) Receptor->Gq Contextual Coupling (e.g. Macrophages) AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Decrease AC->cAMP Downstream PLC PLC-β Gq->PLC Activation (+) IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium

Figure 2: SUCNR1 Signaling Bifurcation. Note that Gi coupling (cAMP inhibition) is the primary mode in most tissues, while Gq (Calcium) is often conditional or requires specific G-protein availability.

Frequently Asked Questions (FAQ)

Q: My


 for succinate is 200 µM, but the literature says 30 µM. Why? 
A:  This "right-shift" in potency is a classic sign of competitive inhibition by endogenous succinate in your buffer or remaining from the media. If your baseline succinate is 50 µM (from FBS carryover), your added succinate must overcome this to show a response, shifting the apparent 

.

Q: Can I use a synthetic agonist instead of Succinate? A: Yes. cis-Epoxysuccinate is a common surrogate. It is often more potent and, critically, it is not a metabolic intermediate, meaning it is not produced by the cells, eliminating the autocrine background noise issue.

Q: I see a signal, but it disappears instantly. Is this normal? A: Yes. SUCNR1 undergoes rapid desensitization and internalization (via


-arrestin). If you need a stable signal for High Throughput Screening (HTS), consider an endpoint assay (like cAMP accumulation with IBMX) rather than a kinetic read, or use a 

-arrestin recruitment assay.

References

  • He, W., et al. (2004). Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors. Nature, 429, 188–193. Link

    • Foundational paper establishing Succinate as the ligand and identifying Gi/Gq coupling.
  • Trauelsen, M., et al. (2021). Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling.[1][2][3] Cell Reports, 35(11), 109246.[2] Link

    • Clarifies the cell-type specific Gq signaling in macrophages.
  • Gilissen, J., et al. (2016). Insight into SUCNR1 (GPR91) structure and function. Pharmacology & Therapeutics, 159, 56-65. Link

    • Review of structural biology and desensitiz
  • Geubelle, P., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(9), 796-808. Link

    • Source for synthetic agonist d

Sources

Optimization

Technical Support Center: Troubleshooting cis-Epoxysuccinate Insolubility

Welcome to the technical support guide for cis-epoxysuccinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of cis-epoxysuccinate insolubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for cis-epoxysuccinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of cis-epoxysuccinate insolubility in experimental buffers. Here, we provide in-depth, field-proven insights and practical solutions to ensure the reliability and reproducibility of your experiments.

Introduction: Understanding the Challenge

Cis-epoxysuccinate is a dicarboxylic acid and a potent inhibitor of enzymes like isocitrate lyase, as well as an agonist for the succinate receptor 1 (SUCNR1).[1][2] Its utility in biochemical and cellular assays is often hampered by its limited solubility in aqueous buffers, a common issue for many dicarboxylic acids.[3][4] The solubility is critically influenced by factors such as pH, temperature, and the presence of counter-ions. This guide will walk you through a logical troubleshooting process to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding cis-epoxysuccinate solubility.

Q1: Why is my cis-epoxysuccinate not dissolving in standard phosphate-buffered saline (PBS)?

A1: The insolubility of cis-epoxysuccinate in neutral or acidic PBS is often due to its chemical structure. As a dicarboxylic acid, its carboxyl groups are protonated at lower pH, making the molecule less polar and thus less soluble in water.[3] To improve solubility, the pH of the buffer needs to be adjusted to deprotonate these carboxyl groups, forming the more soluble carboxylate salt.

Q2: What is the recommended starting point for preparing a stock solution of cis-epoxysuccinate?

A2: For aqueous-based assays, we recommend preparing a high-concentration stock solution in a slightly alkaline buffer, such as 50 mM Tris-HCl at pH 8.0 or higher. Alternatively, dissolving the compound in an organic solvent like DMSO is a common and effective strategy.[1][5] For DMSO, concentrations as high as 200-250 mg/mL have been reported, though sonication may be required.[1][5] When using DMSO, it is crucial to ensure the final concentration in your assay does not exceed a level that affects your experimental system (typically <1%).

Q3: Can I use organic co-solvents to improve solubility in my aqueous buffer?

A3: Yes, but with caution. While organic co-solvents like DMSO, ethanol, or methanol can enhance the solubility of cis-epoxysuccinate, they can also interfere with enzyme activity or cell viability. It is essential to perform a solvent tolerance test for your specific assay to determine the maximum allowable concentration of the co-solvent.

Q4: How does temperature affect the solubility of cis-epoxysuccinate?

A4: Generally, the solubility of dicarboxylic acids in water decreases as the temperature decreases.[6] Therefore, preparing your solutions at room temperature or slightly warming them may aid in dissolution. However, be mindful of the compound's stability at elevated temperatures. For long-term storage, it is best to store stock solutions at -20°C or -80°C.[1][5]

Q5: Are there different salt forms of cis-epoxysuccinate available, and does this affect solubility?

A5: Yes, cis-epoxysuccinate can be prepared as a sodium or calcium salt.[7] The salt form can significantly impact solubility. Sodium salts of dicarboxylic acids are generally more soluble in water than their free acid or calcium salt counterparts. A study on the biotransformation of cis-epoxysuccinate highlighted the use of soluble sodium cis-epoxysuccinate versus the low-solubility calcium cis-epoxysuccinate.[7] If you are experiencing solubility issues, verifying the salt form of your compound is a critical step.

Part 2: The Troubleshooting Workbench: A Step-by-Step Guide

This section provides a systematic approach to diagnosing and resolving solubility issues with cis-epoxysuccinate.

Step 1: Initial Assessment and Diagnosis

Before modifying your protocol, it's crucial to understand the root cause of the insolubility. Follow this diagnostic workflow:

Caption: A decision-making workflow for troubleshooting cis-epoxysuccinate insolubility.

Step 2: Protocol-Specific Solutions

Based on the initial diagnosis, implement the following targeted protocols.

This protocol is for researchers who need to dissolve cis-epoxysuccinate directly in an aqueous buffer without organic co-solvents.

Objective: To determine the optimal pH for solubilizing cis-epoxysuccinate in your experimental buffer.

Materials:

  • cis-Epoxysuccinate powder

  • Your primary experimental buffer (e.g., Tris-HCl, HEPES)

  • 0.1 M NaOH and 0.1 M HCl

  • Calibrated pH meter

  • Vortex mixer and magnetic stirrer

Procedure:

  • Start with your desired final volume of buffer.

  • While stirring, slowly add the cis-epoxysuccinate powder to reach the target concentration.

  • If the powder does not dissolve, begin adding 0.1 M NaOH dropwise, monitoring the pH continuously.

  • Periodically pause the addition of NaOH to allow the solution to equilibrate and check for dissolution.

  • Note the pH at which the compound fully dissolves. This is your minimum required pH for that concentration.

  • Important: After dissolution, re-adjust the pH to your desired experimental pH using 0.1 M HCl if necessary. Be aware that lowering the pH may cause precipitation.

Parameter Recommendation Rationale
Starting pH > 7.5Ensures deprotonation of carboxyl groups, increasing polarity and solubility.[3]
Titrant 0.1 M NaOHA common laboratory base for pH adjustment that is unlikely to interfere with most assays.
Monitoring Continuous pH monitoringPrevents overshooting the target pH and allows for precise determination of the solubilization point.

This is the recommended method when high concentrations of cis-epoxysuccinate are required or when pH adjustment is not feasible.

Objective: To prepare a concentrated, soluble stock of cis-epoxysuccinate in DMSO.

Materials:

  • cis-Epoxysuccinate powder

  • Anhydrous (newly opened) DMSO[5]

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[5]

Procedure:

  • Weigh out the desired amount of cis-epoxysuccinate in a suitable vial.

  • Add the calculated volume of DMSO to achieve a high concentration (e.g., 100-250 mg/mL).[5]

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1][5]

  • Visually inspect for complete dissolution.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[5]

Solvent Concentration Range Key Considerations
DMSO 200-250 mg/mLUse of anhydrous DMSO is critical as absorbed water can decrease solubility.[5] Sonication may be necessary.[1]

Part 3: Advanced Considerations and Best Practices

Purity and Salt Form: The purity and salt form of your cis-epoxysuccinate can significantly impact its solubility. If you continue to face issues, consider obtaining a certificate of analysis from your supplier to confirm the compound's identity and purity. As mentioned, the sodium salt is generally more soluble than the free acid or calcium salt.[7]

Buffer Composition: Certain buffer components can interact with your compound. For instance, high concentrations of divalent cations (like Ca²⁺ or Mg²⁺) may lead to the precipitation of less soluble salts. If your buffer contains high levels of these ions, consider preparing your stock solution in a chelating buffer like EDTA before diluting it into your final assay buffer.

Stability: Be aware that the epoxide ring in cis-epoxysuccinate can be susceptible to hydrolysis, especially at very low or high pH. It is advisable to prepare fresh solutions for your experiments. One study noted that solutions are unstable and should be prepared fresh.

References

  • Why dicarboxylic acids soluble in water. (2026, January 21). Filo.[Link]

  • Solubilities of Dicarboxylic Acids in Water. ResearchGate.[Link]

  • Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. (2020, November 9). Atmospheric Chemistry and Physics.[Link]

  • Dicarboxylic Acids and their Derivatives. Chemistry tutorial.[Link]

  • Fed-batch strategies for the enhanced biotransformation of cis-epoxysuccinate to L-( +)-tartrate. (2026, January 27). PMC.[Link]

  • THE SOLUBILITIES OF DICARBOXYLIC ACIDS IN BENZENE AND AQUEOUS SOLUTIONS. (1953, January 1). RSC Publishing.[Link]

  • cis-Epoxysuccinic acid | CAS#:16533-72-5. Chemsrc.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing cis-Epoxysuccinate Hydrolase (CESH) Stability for Biocatalysis

Welcome to the technical support center for cis-epoxysuccinate hydrolase (CESH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for enhancing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cis-epoxysuccinate hydrolase (CESH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for enhancing the stability and performance of CESH in biocatalytic applications. CESH is a powerful tool for producing enantiomerically pure tartaric acid, a vital chiral building block, but its operational stability can be a significant hurdle.[1][2] This document offers troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding CESH stability and handling.

Q1: My purified CESH loses activity rapidly, even during storage at 4°C. What is the primary cause?

A1: Rapid inactivation of purified CESH is a known issue, often attributed to proteolytic degradation, especially in crude cell lysates, and inherent conformational instability.[1] Unlike many enzymes, CESH can be sensitive to environmental changes once removed from the cellular context. For routine applications, using whole-cell biocatalysts is a common strategy to bypass issues with the low stability of the purified enzyme.[2] If you must use the purified form, ensure your purification buffer contains a protease inhibitor cocktail and consider adding stabilizing agents like glycerol (10-20% v/v) for long-term storage at -20°C or -80°C.

Q2: What is the optimal pH and temperature for CESH activity versus stability? Are they the same?

A2: Not necessarily. The optimal conditions for maximum catalytic activity may not align with the conditions for maximum stability. For example, a CESH from Klebsiella sp. shows optimal activity at pH 8.5 and 50°C, but its stability range extends from pH 5 to 11 and up to 50°C.[3] Operating at the upper limits of the optimal temperature for activity can lead to accelerated thermal denaturation. It is critical to determine the thermal stability profile (e.g., half-life at various temperatures) for your specific enzyme to find a balance between reaction rate and enzyme longevity.

Q3: Can I improve CESH stability by simply changing the reaction buffer?

A3: Yes, buffer composition can have a significant impact. Key factors to optimize include pH, ionic strength, and the presence of additives.[4] For instance, high concentrations of sulfate ions have been shown to competitively inhibit CESH by binding to the active site.[5] Screening different buffer systems (e.g., phosphate, Tris, HEPES) at various concentrations is a recommended first step. Some enzymes benefit from the presence of certain salts or co-factors that help maintain their folded structure.

Q4: Is enzyme immobilization always the best solution for improving CESH stability?

A4: Immobilization is a powerful and widely used technique that often enhances the thermal, operational, and pH stability of enzymes, including CESH.[1][6][7][8] By anchoring the enzyme to a solid support, conformational changes that lead to unfolding can be restricted. However, the process itself can sometimes lead to a loss of activity if not optimized. The choice of support and immobilization chemistry is crucial. For CESH, successful immobilization has been achieved using methods like entrapment in κ-carrageenan gel and affinity binding on Ni-IDA matrices.[6][9] It is most beneficial for applications requiring enzyme reuse, such as in continuous flow reactors.[8][9]

Section 2: Troubleshooting Guide: Low Biocatalytic Performance

This guide provides a systematic approach to diagnosing and solving common issues encountered during CESH-mediated biocatalysis.

Problem 1: Low or No Catalytic Activity

Symptom: The conversion of cis-epoxysuccinate to tartaric acid is significantly lower than expected or absent altogether.

Caption: Troubleshooting workflow for low CESH activity.

  • Q: My enzyme shows no activity. How do I confirm its integrity and the validity of my assay?

    • A: First, verify the presence and integrity of your CESH using SDS-PAGE. A lack of the correct band or the presence of many smaller bands suggests degradation. Second, run a standard colorimetric activity assay to confirm the issue. A common method involves reacting the tartaric acid product with ammonium metavanadate, which can be measured at 480 nm.[10] Always include a positive control (e.g., a previously validated batch of enzyme) and a negative control (no enzyme) to validate your assay setup. Ensure your substrate, cis-epoxysuccinate, has not degraded during storage.[11]

  • Q: My reaction starts well but stops prematurely. What could be the cause?

    • A: This often points to poor operational stability under the reaction conditions. The enzyme is likely denaturing over time.

      • Causality: High temperatures, suboptimal pH, or product inhibition can lead to rapid inactivation. While higher temperatures increase initial reaction rates, they also accelerate unfolding.[12]

      • Solution:

        • Lower the Temperature: Reduce the reaction temperature by 5-10°C from the determined optimum for activity and monitor the conversion over a longer period.

        • pH Drift: Monitor the pH of the reaction mixture over time. The production of tartaric acid can lower the pH, potentially moving it out of the enzyme's stable range. Use a stronger buffer or a pH-stat system to maintain the optimal pH.

        • Immobilize the Enzyme: Immobilization can significantly enhance operational stability. Immobilized CESH has been shown to retain 93% of its conversion rate after 10 repeated batches, compared to only 5% for the free enzyme.[6]

Problem 2: Enzyme Aggregation and Precipitation During Reaction

Symptom: The reaction solution becomes cloudy, and a precipitate forms, coupled with a loss of activity.

  • Q: What causes my CESH to precipitate during the reaction, and how can I prevent it?

    • A: Precipitation is typically due to the formation of insoluble aggregates from unfolded or partially unfolded enzyme molecules. This is often triggered by thermal or chemical stress.

      • Causality: Hydrophobic regions of the protein, normally buried within its core, become exposed upon partial unfolding. These patches can interact between molecules, leading to aggregation.

      • Solutions:

        • Introduce Stabilizing Additives: Screen additives like glycerol (5-20%), sorbitol, or low concentrations of non-ionic detergents (e.g., Triton X-100) that can increase protein solubility and stability.

        • Protein Engineering: This is a more advanced but highly effective strategy. Introduce mutations that enhance stability. Strategies include creating disulfide bonds, increasing surface polarity, or packing the hydrophobic core more tightly.[13][14]

        • Immobilization: Covalently attaching the enzyme to a support physically separates the individual enzyme molecules, preventing them from aggregating.

Section 3: Protocols for Enhancing CESH Stability

This section provides detailed methodologies for key stability-enhancement techniques.

Protocol 1: Covalent Immobilization on Epoxy-Activated Resin

This protocol provides a robust method for covalently immobilizing CESH, which enhances stability by creating multipoint attachments to a solid support.

Principle: Epoxy groups on the resin react with nucleophilic groups on the enzyme surface (primarily amino groups from lysine residues) to form stable covalent bonds. This multipoint attachment rigidifies the enzyme structure.

  • Enzyme Preparation: Prepare a solution of purified CESH (1-5 mg/mL) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0). Ensure the buffer is free of primary amines (like Tris) that would compete for reaction with the epoxy groups.

  • Resin Equilibration: Wash the epoxy-activated resin (e.g., Seplife® EMC Epoxy) with the same buffer used for the enzyme solution.[15] Use a 1:10 ratio of resin (g) to buffer (mL).

  • Immobilization Reaction:

    • Add the prepared enzyme solution to the equilibrated resin. A typical ratio is 10 mg of protein per gram of support, but this should be optimized.

    • Incubate the slurry with gentle end-over-end mixing. The reaction can be performed at temperatures from 4°C to 25°C, depending on the enzyme's stability in its free form.[15] A typical incubation time is 18-24 hours.

  • Monitoring: Periodically take small aliquots of the supernatant and measure the residual protein concentration (e.g., via Bradford assay) and enzymatic activity to monitor the progress of immobilization. The immobilization yield can be calculated from the depletion of protein from the solution.

  • Washing: After incubation, separate the immobilized enzyme from the supernatant by filtration or centrifugation. Wash the resin extensively with a high ionic strength buffer (e.g., immobilization buffer + 0.5 M NaCl) to remove non-covalently bound enzyme, followed by a final wash with the reaction buffer.

  • Storage: Store the immobilized CESH at 4°C in a suitable buffer. Do not freeze, as ice crystal formation can damage the resin beads.[15]

Protocol 2: Workflow for Stability-Enhancing Protein Engineering via Directed Evolution

Directed evolution mimics natural selection in the lab to evolve enzymes with desired properties, such as thermostability, without needing detailed structural information.[16][17][18]

Caption: Workflow for directed evolution of CESH.

  • Library Generation: Create random mutations in the CESH gene using error-prone PCR. The goal is to introduce 1-3 amino acid changes per gene on average. This creates a diverse pool of variants to screen.

  • Screening: This is the most critical step. A high-throughput screen is needed to identify rare, improved variants from a large library.

    • Method: Express the mutant library in a 96-well plate format. Lyse the cells and subject the lysate to heat stress (e.g., incubate at a temperature where the wild-type enzyme loses >90% activity in 10-20 minutes).

    • Detection: After heat treatment, add the substrate and measure the residual activity using a colorimetric assay.[10] Clones that retain higher activity are your thermostable "hits."

  • Iteration: Sequence the hits to identify the stabilizing mutations. The most beneficial mutations can be combined using techniques like DNA shuffling or site-directed mutagenesis to create even more stable variants for the next round of evolution.[18]

Section 4: Data & Performance Metrics

Systematic evaluation is key to confirming stability enhancements. The following table provides an example of how to compare different CESH preparations.

Table 1: Comparative Stability of Wild-Type vs. Modified CESH
CESH PreparationOptimal Temp (°C)Half-life at 55°C (hours)Operational Stability (Batches until <50% activity)Reference
Wild-Type (Free) 35°C< 0.51-2[1]
Mutant 5X-1 (Free) 55°C85[1]
Wild-Type (Immobilized in κ-carrageenan) 40°C24> 15[6]
Engineered Mutant (Immobilized) 60°C> 100> 50Hypothetical Goal

Data presented are illustrative and compiled from typical results reported in the literature.

References

  • Optimization of culture conditions for production of cis-epoxysuccinic acid hydrolase using response surface methodology. (PubMed) [Link]

  • Immobilization of Escherichia coli cells with cis-epoxysuccinate hydrolase activity for D(-)-tartaric acid production. (PubMed) [Link]

  • Reaction Condition Optimization. (Creative Biolabs) [Link]

  • Improving the thermal stability of trans-epoxysuccinate hydrolase. (PMC, NIH) [Link]

  • Comparison of five protein engineering strategies to stabilize an α/β-hydrolase. (PMC, NIH) [Link]

  • Active site analysis of cis-epoxysuccinate hydrolase from Nocardia tartaricans using homology modeling and site-directed mutagenesis. (Luxembourg Institute of Health Research Portal) [Link]

  • Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. (MDPI) [Link]

  • Deciphering the stereo-specific catalytic mechanisms of cis-epoxysuccinate hydrolases producing L(+)-tartaric acid. (Journal of Biological Chemistry) [Link]

  • Development of highly efficient whole-cell catalysts of cis-epoxysuccinic acid hydrolase by surface display. (PMC, NIH) [Link]

  • Directed evolution of a thermostable esterase. (PubMed) [Link]

  • Recent advances on protein engineering for improved stability. (PMC, NIH) [Link]

  • Directed Evolution of an Efficient and Thermostable PET Depolymerase. (ChemRxiv) [Link]

  • Improving the thermal stability of trans-epoxysuccinate hydrolase. (ResearchGate) [Link]

  • Production of tartaric acid using immobilized recominant cis-epoxysuccinate hydrolase. (ResearchGate) [Link]

  • Rational Protein Engineering to Increase the Activity and Stability of IsPETase Using the PROSS Algorithm. (Aalborg University's Research Portal) [Link]

  • Production of tartaric acid using immobilized recominant cis-epoxysuccinate hydrolase. (PubMed) [Link]

  • Flow Calorimetry—A Useful Tool for Determination of Immobilized cis-Epoxysuccinate Hydrolase Activity from Nocardia tartaricans. (Taylor & Francis Online) [Link]

  • Simultaneous Improvement in the Thermostability and Catalytic Activity of Epoxidase Lsd18 for the Synthesis of Lasalocid A. (MDPI) [Link]

  • Development of highly efficient whole-cell catalysts of cis-epoxysuccinic acid hydrolase by surface display. (PubMed) [Link]

  • Directed Evolution of an Efficient and Thermostable PET Depolymerase. (ResearchGate) [Link]

  • Engineering more stable proteins. (Chemical Society Reviews, RSC Publishing) [Link]

  • Sunresin Seplife® EMC resins - Enzyme Immobilization Procedures. (Sunresin) [Link]

  • Editorial: Recent Advances in Biocatalysis: Focusing on Applications of These Processes. (PMC, NIH) [Link]

  • Directed evolution to improve the thermostability of prolyl endopeptidase. (PubMed) [Link]

  • Improving Protein Expression, Stability, and Function with ProteinMPNN. (PubMed, NIH) [Link]

  • Methods of enzyme immobilization. (ResearchGate) [Link]

  • Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation. (ResearchGate) [Link]

  • Structural Insights of a cis-Epoxysuccinate Hydrolase Facilitate the Development of Robust Biocatalysts for the Production of l-(+)-Tartrate. (ACS Catalysis) [Link]

Sources

Optimization

Technical Support Center: Kinetic Modulation &amp; Assay Optimization

Topic: Overcoming Substrate Inhibition with cis-Epoxysuccinate (CES) Welcome to the Advanced Enzymology Support Hub. This guide addresses the kinetic challenges associated with Epoxide Hydrolases (EHs) and related metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Substrate Inhibition with cis-Epoxysuccinate (CES)

Welcome to the Advanced Enzymology Support Hub. This guide addresses the kinetic challenges associated with Epoxide Hydrolases (EHs) and related metabolic enzymes where high substrate concentrations lead to non-Michaelis-Menten behavior (Substrate Inhibition). We focus on the strategic use of cis-Epoxysuccinate (CES) as a kinetic modulator to linearize assays and recover accurate


 data.

Diagnostic & Theory: Why Use CES?

Q1: My Lineweaver-Burk plot curves downward at high substrate concentrations. Is this substrate inhibition?

A: Yes. A downward curve (hook) in a Lineweaver-Burk (double-reciprocal) plot is the hallmark of Substrate Inhibition (SI) .

  • The Mechanism: At high concentrations (

    
    ), a second substrate molecule binds to the Enzyme-Substrate (ES) complex, forming an inactive Enzyme-Substrate-Substrate (ESS) complex. This "dead-end" complex prevents product formation, effectively reducing the catalytic rate.
    
  • The Problem: SI makes it mathematically difficult to determine the true

    
     and 
    
    
    
    , which are critical for drug development and potency ranking.
Q2: How does cis-epoxysuccinate (CES) overcome this inhibition?

A: CES acts as a Competitive Inhibitor for many epoxide hydrolases (and a transition state analog for aspartic proteases).

  • The "Rescue" Strategy: By adding a fixed concentration of a competitive inhibitor (CES), you effectively increase the apparent Michaelis constant (

    
    ).
    
  • The Logic:

    
    
    By raising the 
    
    
    
    , you shift the enzyme's saturation curve to the right. This increases the concentration of substrate required to reach saturation, thereby pushing the "working range" of the assay away from the concentrations where Substrate Inhibition (
    
    
    ) dominates.
  • Result: The enzyme remains in the active cycle (E

    
     ES) for a broader range of 
    
    
    
    , allowing for linearization of the kinetic plot and accurate extrapolation of
    
    
    .

Experimental Protocols

Protocol A: The "Inhibitor Titration" for Kinetic Rescue

Use this workflow to determine the optimal CES concentration required to normalize your kinetic curve.

Reagents:

  • Enzyme: Soluble Epoxide Hydrolase (sEH) or target Hydrolase (1-10 nM final).

  • Substrate: Fluorogenic substrate (e.g., PHOME, t-DPPO) or Epoxy-fatty acid.

  • Modulator: cis-Epoxysuccinate (CES) stock (10 mM in DMSO).

Step-by-Step Workflow:

  • Baseline Kinetics: Run a standard substrate curve (e.g., 0.5

    
    M to 100 
    
    
    
    M) without CES. Confirm the concentration where inhibition begins (the "tipping point").
  • CES Screening: Prepare assay buffer with three distinct concentrations of CES:

    • Low:

      
       (estimated)
      
    • Medium:

      
       (estimated)
      
    • High:

      
       (estimated)[1]
      
  • Reaction Initiation: Incubate Enzyme + CES for 5 minutes to establish

    
     equilibrium.
    
  • Substrate Addition: Add substrate dilution series to the Enzyme+CES mixture.

  • Data Collection: Measure velocity (

    
    ) for 10-20 minutes.
    
  • Analysis: Plot

    
     vs 
    
    
    
    . The "High" CES condition should eliminate the downward hook, yielding a straight line.
Protocol B: Handling CES as a Substrate (Industrial Biocatalysis)

Note: If you are using cis-Epoxysuccinate Hydrolase (CESH) to produce tartrate, CES is the substrate, not the inhibitor. In this case, "overcoming inhibition" requires a different approach.

  • Issue: CESH suffers from severe substrate inhibition by CES.

  • Solution: Do not add competitive inhibitors. Instead, use a Fed-Batch approach.

    • Start: Initiate reaction with [CES] < 50 mM.

    • Feed: Continuously pump CES into the reactor at a rate equal to

      
      .
      
    • Monitor: Maintain steady-state [CES] below the inhibition constant (

      
      ).
      

Data Analysis & Visualization

Kinetic Parameters Shift Table

Expected changes in kinetic parameters when using CES to rescue an sEH assay.

ParameterDefinitionEffect of Adding CES (Competitive)Impact on Assay Quality

Max VelocityUnchanged (Theoretically)Allows accurate determination of

.

Substrate AffinityIncreases (Apparent

rises)
Shifts working range to higher [S], avoiding SI.

Substrate Inhibition ConstantUnchanged The intrinsic inhibition property remains, but is masked.

at low [S]
Initial RateDecreases Requires higher signal sensitivity or enzyme conc.
Pathway Diagram: The Kinetic Rescue Mechanism

The following diagram illustrates how CES (Inhibitor) competes with the Substrate to prevent the formation of the dead-end ESS complex.

KineticRescue E Enzyme (E) ES Active Complex (ES) E->ES +S (k1) EI Rescue Complex (EI) (Competitive) E->EI +CES (Modulation) P Product (P) S Substrate (S) ES->E -S (k-1) ESS Inactive Complex (ESS) (Substrate Inhibition) ES->ESS +S (High Conc.) ES->P Catalysis (kcat) ESS->ES -S CES cis-Epoxysuccinate (Inhibitor) EI->E -CES

Caption: Kinetic scheme showing how CES (blue path) competes for free Enzyme, reducing the pool available to form the inhibited ESS complex (red path) at high substrate loads.

Troubleshooting FAQs

Q: I added CES, but my enzyme activity disappeared completely.

Diagnosis: You may have overdosed the inhibitor or are working with a protease where CES acts irreversibly.

  • Fix: Check your enzyme type. If working with Aspartic Proteases (e.g., Renin, Cathepsin D), CES is an irreversible "suicide" inhibitor. It cannot be used for kinetic modulation in these systems; it will permanently kill the assay.

  • Fix: If working with Epoxide Hydrolase , titrate down. Start with

    
    .
    
Q: The Lineweaver-Burk plot is now linear, but the slope is too steep.

Diagnosis: The apparent


 is now too high relative to your substrate concentration range.
  • Fix: You have "over-rescued" the assay. Reduce the concentration of CES. The goal is to shift

    
     just enough to measure 
    
    
    
    , not to inhibit the reaction entirely.
Q: Can I use CES to study cis-Epoxysuccinate Hydrolase (CESH)?

Diagnosis: In this specific case, CES is the substrate , not an external modulator.

  • Fix: You cannot use CES to inhibit CESH (it is the reaction). To overcome substrate inhibition in CESH fermentations, you must use continuous feeding (fed-batch) protocols to keep [CES] low (< 50 mM) while accumulating Tartrate.

References

  • Mechanism of Epoxide Hydrolase Inhibition Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Substrate Inhibition Kinetics & Analysis Reed, M. C., et al. (2010). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Journal of Natural Products.

  • cis-Epoxysuccinate Hydrolase (CESH) & Biocatalysis Li, S., et al. (2019).[2] Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules.

  • Structure and Stability of cis-Epoxysuccinate PubChem Database. cis-Epoxysuccinate Compound Summary.

  • General Enzyme Kinetics (Competitive Inhibition) Cornish-Bowden, A. (2015). Fundamentals of Enzyme Kinetics.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: cis-Epoxysuccinate vs. Succinate on SUCNR1

[1][2][3][4][5][6][7][8] Executive Summary Succinate is the endogenous ligand for the succinate receptor 1 (SUCNR1/GPR91), acting as a metabolic stress signal.[1][2][3] However, its dual role as a TCA cycle intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8]

Executive Summary

Succinate is the endogenous ligand for the succinate receptor 1 (SUCNR1/GPR91), acting as a metabolic stress signal.[1][2][3] However, its dual role as a TCA cycle intermediate complicates pharmacological studies. cis-Epoxysuccinate is a synthetic, non-metabolite agonist that exhibits significantly higher potency (approx.[1][4][2] 10-fold) and metabolic stability.[4]

This guide analyzes the performance of both ligands, providing evidence-based recommendations for their use in signal transduction assays and in vivo models.

Mechanistic Insight & Causality

The Dual Role of Succinate

Succinate is unique among GPCR ligands; it functions both as a metabolic fuel (oxidized by Succinate Dehydrogenase, SDH) and a signaling molecule.[2] This duality creates a "metabolic noise" floor in experimental settings:

  • Metabolic Uptake: Exogenous succinate is rapidly transported into cells via dicarboxylate transporters (e.g., SLC13 family) and consumed by mitochondria.

  • Signal Desensitization: Rapid metabolism reduces the effective local concentration at the receptor surface, often necessitating millimolar concentrations to sustain signaling.

The cis-Epoxysuccinate Advantage

cis-Epoxysuccinate modifies the succinate backbone with an epoxide ring. This structural constraint serves two critical functions:

  • Enhanced Affinity: Cryo-EM structural analysis reveals that the epoxide oxygen and constrained geometry optimize interactions with key orthosteric residues (R281, Y83, R99) in the SUCNR1 pocket, resulting in a lower

    
     compared to succinate.
    
  • Metabolic Orthogonality: The molecule is not a substrate for SDH .[4][2] It does not feed into the TCA cycle, ensuring that observed phenotypes (e.g., calcium flux, ERK phosphorylation) are exclusively receptor-mediated and not artifacts of increased ATP production or mitochondrial ROS generation.

Signaling Pathway Visualization

SUCNR1 couples primarily to


 (inhibiting cAMP) and 

(mobilizing calcium). The following diagram illustrates the pathway divergence and the entry points for both ligands.

SUCNR1_Signaling Succinate Succinate (Endogenous) SUCNR1 SUCNR1 (GPR91) GPCR Succinate->SUCNR1 Mito Mitochondria (TCA Cycle) Succinate->Mito Metabolic Uptake Epoxy cis-Epoxysuccinate (Synthetic Tool) Epoxy->SUCNR1 Epoxy->Mito No Uptake Gi Gαi Protein SUCNR1->Gi Gq Gαq Protein SUCNR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK PLC PLCβ Gq->PLC Gq->ERK cAMP cAMP (Decrease) AC->cAMP Ca Intracellular Calcium PLC->Ca

Caption: SUCNR1 signaling architecture. Note cis-epoxysuccinate (Red) avoids mitochondrial metabolism, unlike succinate.

Performance Comparison Data

The following data aggregates findings from key pharmacological characterization studies (see References).

FeatureSuccinate (Endogenous)cis-Epoxysuccinate (Synthetic)Impact on Assay
Potency (cAMP

)
~29 µM~2.7 µM 10x higher potency allows lower dosing, reducing off-target osmotic effects.
Potency (Calcium

)
~50–100 µM~10–20 µM More robust signal window for FLIPR/calcium flux assays.
SDH Substrate YesNo cis-Epoxysuccinate isolates receptor biology from bioenergetics.
Stability Low (Rapidly metabolized)High Ideal for long-duration assays (e.g., gene expression, differentiation).
Receptor Selectivity HighHighBoth are highly selective for SUCNR1 over other metabolic GPCRs.
In Vivo Effect Increases BP (Transient)Increases BP (Sustained)cis-Epoxysuccinate mimics the hypertensive effect of succinate but with greater stability.

Experimental Protocols

Protocol A: Validating Receptor Specificity (cAMP Inhibition)

Objective: Determine if a cellular response is SUCNR1-mediated using cis-epoxysuccinate.

Rationale: Since SUCNR1 couples to


, activation inhibits forskolin-induced cAMP production. Using cis-epoxysuccinate prevents false positives from metabolic changes that might indirectly alter cAMP.
  • Cell Preparation:

    • Use HEK293 cells stably expressing SUCNR1 or primary macrophages (LPS-primed to upregulate SUCNR1).

    • Seed at 2,000 cells/well in a 384-well plate.

  • Stimulation Buffer:

    • HBSS + 500 µM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Agonist Addition:

    • Prepare Succinate serial dilution: 100 µM to 10 mM.

    • Prepare cis-Epoxysuccinate serial dilution: 100 nM to 100 µM.

    • Note: The shift in the dose-response curve (left-shift for cis-epoxy) validates specific receptor engagement.

  • Forskolin Challenge:

    • Add 5 µM Forskolin to all wells immediately after agonist.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse cells and quantify cAMP using HTRF or TR-FRET reagents.

    • Success Criteria: cis-Epoxysuccinate should exhibit an

      
       approx. 1 log lower than succinate.
      
Protocol B: Distinguishing Metabolic vs. Receptor Effects

Objective: Confirm if a phenotype (e.g., cytokine release) is receptor-driven.

  • Design:

    • Group 1: Vehicle Control.

    • Group 2: Succinate (5 mM).

    • Group 3: cis-Epoxysuccinate (200 µM).

    • Group 4: Succinate + NF-56-EJ40 (SUCNR1 Antagonist).[1]

  • Readout Logic:

    • If Group 2 AND Group 3 show the effect

      
      Receptor Mediated .
      
    • If Group 2 shows effect, but Group 3 does NOT

      
      Metabolically Mediated .
      
    • If Group 4 blocks Group 2

      
       Confirms Receptor involvement.
      

Workflow Decision Tree

Use this logic flow to select the appropriate ligand for your study.

Decision_Tree Start Select SUCNR1 Ligand Q1 Is the assay duration > 1 hour? Start->Q1 Q2 Are you measuring metabolic parameters (e.g., OCR, ATP)? Q1->Q2 Yes Succ Use SUCCINATE (Physiological Baseline) Q1->Succ No (Acute signaling) Epoxy Use cis-EPOXYSUCCINATE (High Stability/Potency) Q2->Epoxy Yes (Avoid interference) Q2->Epoxy No (Need sustained activation) Succ->Epoxy If signal is weak, switch to Epoxy

Caption: Selection logic for SUCNR1 agonists based on experimental constraints.

References

  • Trauelsen, M., et al. (2017). Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91.[4] Molecular Metabolism.

    • Significance: First detailed characterization of cis-epoxysuccinate as a potent, non-metabolite agonist (

      
       2.7 µM).[1][4][3]
      
  • Geubelle, P., et al. (2017).Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology.

    • Significance: Comparative pharmacology showing 10-20 fold potency difference between cis-epoxysuccinate and succinate.[1][3]

  • Haffke, M., et al. (2019).Structural basis of species-selective antagonist binding to the succinate receptor.

    • Significance: Structural data on the orthosteric binding pocket.[5]

  • Liu, A., et al. (2024). Structural insights into ligand recognition and activation of the succinate receptor SUCNR1.[4][2] Cell Reports.[6]

    • Significance: Cryo-EM structures of SUCNR1 bound to cis-epoxysuccinate.[6]

  • Gilissen, J., et al. (2016). The succinate receptor GPR91: A metabolic sensor in the cardiovascular system. Cardiovascular Research.[7][8]

    • Significance: Validates the in vivo hypertensive effects of SUCNR1 agonists.

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Effects of cis- and trans-Epoxysuccinate

In the landscape of molecular biology and drug discovery, the spatial arrangement of atoms within a molecule can dictate a profound divergence in biological function. This principle is strikingly illustrated by the geome...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular biology and drug discovery, the spatial arrangement of atoms within a molecule can dictate a profound divergence in biological function. This principle is strikingly illustrated by the geometric isomers of epoxysuccinate. While seemingly minor in structural difference, the cis and trans configurations of this molecule lead to fundamentally different interactions with biological systems. This guide provides an in-depth, objective comparison of the biological effects of cis- and trans-epoxysuccinate, grounded in experimental data, to inform researchers, scientists, and drug development professionals in their investigative pursuits.

At a Glance: A Stereochemically Driven Divergence

The core takeaway is the dramatic and divergent biological activities of the two isomers, a direct consequence of their stereochemistry. Trans-epoxysuccinate and its derivatives are potent, irreversible inhibitors of cysteine proteases. In stark contrast, cis-epoxysuccinate is a potent agonist of the G-protein coupled receptor, SUCNR1, and has also been identified as an inhibitor of aspartic proteases. This fundamental difference in target preference underscores the critical importance of stereochemistry in molecular recognition by biological systems.

Comparative Overview of Biological Activity
Featuretrans-Epoxysuccinate Derivatives (e.g., E-64) cis-Epoxysuccinate
Primary Target Class Cysteine ProteasesG-Protein Coupled Receptors, Aspartic Proteases
Specific Primary Target(s) Cathepsins (B, H, K, L, S), Calpains, Papain[1][2]Succinate Receptor 1 (SUCNR1)[3][4], Pepsin, Cathepsin D
Mechanism of Action Irreversible covalent inhibition via nucleophilic attack by the active site cysteine thiol on the epoxide ring[1].Agonism of SUCNR1, leading to Gq-mediated signaling and inhibition of cAMP production[3][4]. Irreversible covalent inhibition of aspartic proteases via nucleophilic attack by catalytic aspartate residues.
Potency Low nanomolar IC50 values for various cysteine proteases[2].EC50 of 2.7 µM for SUCNR1 activation[3][4].
Key Biological Consequences Inhibition of intracellular protein degradation, modulation of antigen presentation, potential therapeutic effects in conditions like cancer and parasitic diseases[1][2].Regulation of metabolic homeostasis, modulation of immune responses, potential roles in cardiovascular function[5].

The Decisive Role of Stereochemistry in Cysteine Protease Inhibition

The potent inhibitory activity of trans-epoxysuccinate derivatives against cysteine proteases is a classic example of mechanism-based irreversible inhibition. The spatial orientation of the functional groups in the trans-isomer is paramount for its efficacy.

Mechanism of Irreversible Inhibition by trans-Epoxysuccinate

The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the thiol group of a cysteine residue in the enzyme's active site on the carbonyl carbon of a peptide substrate. Trans-epoxysuccinate derivatives, such as the widely used research tool E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane), act as suicide substrates. The trans-configuration allows the molecule to fit optimally into the active site, positioning one of the epoxide carbons for nucleophilic attack by the catalytic cysteine. This attack results in the opening of the strained epoxide ring and the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme, rendering the protease inactive.[1]

The cis-isomer, due to its different spatial arrangement, cannot position its epoxide ring correctly within the active site for an efficient nucleophilic attack by the cysteine thiol. This steric hindrance is the primary reason for its lack of significant activity against cysteine proteases.

Diagram: Mechanism of Cysteine Protease Inhibition by trans-Epoxysuccinate

G Mechanism of Cysteine Protease Inhibition cluster_0 Enzyme Active Site cluster_1 trans-Epoxysuccinate cluster_2 Irreversible Complex Enzyme_Cys_SH Cysteine Thiol (Nucleophile) Trans_Epoxy Epoxide Ring (Electrophile) Enzyme_Cys_SH->Trans_Epoxy Nucleophilic Attack Covalent_Adduct Stable Thioether Bond (Inactive Enzyme) Trans_Epoxy->Covalent_Adduct Ring Opening

Caption: Nucleophilic attack by the active site cysteine on the trans-epoxysuccinate ring.

A Different Target: cis-Epoxysuccinate as a SUCNR1 Agonist

While the trans-isomer targets intracellular proteases, cis-epoxysuccinate engages a cell surface receptor, the Succinate Receptor 1 (SUCNR1). This G-protein coupled receptor is a sensor for the Krebs cycle intermediate, succinate, and plays a role in metabolic regulation and inflammation.

SUCNR1 Signaling Pathway Activation

Experimental evidence demonstrates that cis-epoxysuccinate is a potent agonist of SUCNR1, exhibiting a 10- to 20-fold higher potency than succinate itself.[5] Upon binding to SUCNR1, cis-epoxysuccinate induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, SUCNR1 activation by cis-epoxysuccinate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

The trans-isomer of epoxysuccinate has not been reported to have significant activity at the SUCNR1 receptor, highlighting another instance of stereochemical specificity.

Diagram: SUCNR1 Signaling Pathway Activated by cis-Epoxysuccinate

G cis-Epoxysuccinate Activated SUCNR1 Signaling cis_Epoxy cis-Epoxysuccinate SUCNR1 SUCNR1 Receptor cis_Epoxy->SUCNR1 Binds Gq Gq Protein SUCNR1->Gq Activates cAMP_inhibition ↓ cAMP SUCNR1->cAMP_inhibition Inhibits Adenylyl Cyclase leading to PLC Phospholipase C Gq->PLC Activates Cellular_Response Cellular Response (e.g., Ca2+ mobilization) PLC->Cellular_Response cAMP_inhibition->Cellular_Response

Caption: SUCNR1 activation by cis-epoxysuccinate leads to Gq signaling and cAMP inhibition.

The Case of Aspartic Proteases: An Area for Further Investigation

Some evidence suggests that cis-epoxysuccinate also acts as an irreversible inhibitor of aspartic proteases. The proposed mechanism involves a nucleophilic attack by one of the catalytic aspartate residues in the active site on the epoxide ring of the cis-isomer. This would lead to the formation of a stable ester linkage, thereby inactivating the enzyme. However, detailed quantitative data, such as IC50 or Ki values for the inhibition of specific aspartic proteases like pepsin or cathepsin D by cis-epoxysuccinate, are not as readily available in the literature compared to the data for the other activities of these isomers. This represents an area where further experimental investigation is warranted to fully characterize the biological activity profile of cis-epoxysuccinate.

Experimental Protocols for Comparative Analysis

To empirically validate the distinct biological activities of cis- and trans-epoxysuccinate, specific and robust assays are required. Below are representative protocols for assessing their primary effects.

Protocol 1: Cysteine Protease Inhibition Assay

Objective: To quantitatively determine and compare the inhibitory potency of cis- and trans-epoxysuccinate against a model cysteine protease (e.g., papain).

Principle: This assay utilizes a fluorogenic substrate that, when cleaved by the active protease, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will reduce this rate. The causality is established by observing a concentration-dependent decrease in enzyme activity in the presence of the inhibitor.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 2 mM EDTA, 5 mM DTT, pH 6.5.

    • Papain Stock Solution: Dissolve papain in assay buffer to a concentration of 1 mg/mL.

    • Fluorogenic Substrate (e.g., Z-FR-AMC): Prepare a 10 mM stock solution in DMSO.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of cis- and trans-epoxysuccinate in a suitable solvent (e.g., water or DMSO).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of a serial dilution of the inhibitors (cis- and trans-epoxysuccinate) to the appropriate wells. Include a solvent-only control.

    • Add 20 µL of a diluted papain solution (e.g., 10 µg/mL in assay buffer) to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate (diluted to 50 µM in assay buffer) to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 365/450 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram: Cysteine Protease Inhibition Assay

G Workflow for Cysteine Protease Inhibition Assay A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Buffer and Inhibitor Dilutions into 96-well Plate A->B C Add Enzyme Solution and Incubate B->C D Initiate Reaction with Fluorogenic Substrate C->D E Kinetic Fluorescence Reading D->E F Data Analysis: Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Values F->G

Caption: Step-by-step workflow for assessing cysteine protease inhibition.

Protocol 2: SUCNR1 Activation Assay (cAMP Measurement)

Objective: To compare the ability of cis- and trans-epoxysuccinate to activate SUCNR1 and modulate intracellular cAMP levels.

Principle: This assay measures the change in intracellular cAMP concentration in cells expressing the SUCNR1 receptor. SUCNR1 is a Gi-coupled receptor, and its activation by an agonist will lead to the inhibition of adenylyl cyclase, resulting in a decrease in forskolin-stimulated cAMP levels. The causality is demonstrated by a dose-dependent reduction in cAMP in response to the agonist.

Methodology:

  • Cell Culture and Reagent Preparation:

    • Cells: Use a cell line stably expressing human SUCNR1 (e.g., HEK293-SUCNR1).

    • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Forskolin Solution: Prepare a stock solution in DMSO.

    • Agonist Solutions: Prepare serial dilutions of cis- and trans-epoxysuccinate and a known agonist (succinate) in assay medium.

    • cAMP Detection Kit: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Assay Procedure:

    • Seed HEK293-SUCNR1 cells in a 96-well plate and grow to confluency.

    • Remove the growth medium and wash the cells with assay medium.

    • Add 50 µL of the agonist dilutions (including succinate as a positive control and a vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 25 µL of forskolin solution (to a final concentration that elicits a submaximal cAMP response, e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the cAMP concentration for each well.

    • Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.[3]

Conclusion and Future Perspectives

The comparison of cis- and trans-epoxysuccinate provides a compelling illustration of how stereochemistry governs biological activity. Trans-epoxysuccinate derivatives are invaluable tools for studying cysteine proteases due to their potent and specific irreversible inhibition. Conversely, cis-epoxysuccinate emerges as a potent agonist for the metabolic receptor SUCNR1, with a distinct signaling mechanism.

This clear divergence in molecular targets and biological effects has significant implications for drug design and development. The trans-epoxysuccinate scaffold has been foundational in the development of protease inhibitors for various therapeutic areas. The potent and specific activity of cis-epoxysuccinate at SUCNR1 suggests its potential as a lead compound for developing modulators of metabolic and inflammatory pathways.

Further research is needed to fully elucidate the inhibitory activity of cis-epoxysuccinate on aspartic proteases and to directly compare the activity of both isomers across all three target classes (cysteine proteases, aspartic proteases, and SUCNR1) in standardized assays. Such studies will provide a more complete and quantitative understanding of the structure-activity relationships of these fascinating isomers and could unveil new avenues for therapeutic intervention.

References

  • Villanueva-Paz, M., et al. (2023). SUCNR1 signaling in adipocytes controls energy metabolism by modulating circadian clock and leptin expression.
  • Geubelle, P., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(9), 796-808.
  • Trauelsen, M., et al. (2021). Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. Cell Reports, 35(11), 109246.
  • Fairlie, D. P., Tyndall, J. D. A., & Reid, R. C. (2000). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Medicinal Research Reviews, 20(2), 135-185.
  • Gilissen, J., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 81, 19-24.
  • Haffke, M., et al. (2019). Structural basis of species-selective antagonist binding to the succinate receptor.
  • He, W., et al. (2004). Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors.
  • Katunuma, N., et al. (2002). New derivatives of l-trans-epoxysuccinate and aldehyde as specific inhibitors of cathepsin L. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 237-243.
  • Lei, T., et al. (2024).
  • Reguera, R. M., et al. (2015). Succinate receptor 1 signaling in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 308(12), E1136-E1146.
  • Sadal, A., & Ural-Blimke, Y. (2021). Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1. International Journal of Molecular Sciences, 22(21), 11578.

Sources

Validation

Validation of cis-Epoxysuccinate: The Selective SUCNR1 Agonist

Executive Summary: The "Metabolic Interference" Problem In immunometabolism research, Succinate (Succinic acid) presents a unique experimental challenge: it functions simultaneously as a metabolic fuel (TCA cycle interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Interference" Problem

In immunometabolism research, Succinate (Succinic acid) presents a unique experimental challenge: it functions simultaneously as a metabolic fuel (TCA cycle intermediate) and an extracellular signaling ligand (via SUCNR1/GPR91).[1]

When you add exogenous succinate to a cell culture to study receptor signaling, you introduce "metabolic noise." The cells rapidly import the succinate via SLC13A transporters, fueling mitochondrial respiration, generating ROS, and altering the epigenetic landscape (via histone demethylase inhibition). This makes it nearly impossible to attribute phenotypic changes solely to SUCNR1 activation.

The Solution: cis-Epoxysuccinate (cES).[2][3][4][5] This guide validates cES as the superior pharmacological tool for isolating SUCNR1 signaling. Unlike succinate, cES is conformationally constrained to activate the receptor but is refractory to mitochondrial metabolism , allowing for precise dissection of the G-protein coupled signaling events without fueling the Krebs cycle.

Mechanistic Comparison: Succinate vs. cis-Epoxysuccinate[1][2][3][5][6]

To understand why cES is the gold standard, we must compare the molecular fate of both ligands.

The Divergent Pathways

The following diagram illustrates the critical difference: Succinate permeates the cell and fuels the mitochondria, while cES is restricted to receptor activation.

G cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Intracellular / Mitochondria Succ Succinate (Endogenous) SUCNR1 SUCNR1 (GPR91) Receptor Succ->SUCNR1 Activates SLC13 SLC13A Transporter Succ->SLC13 Imported cES cis-Epoxysuccinate (Synthetic Agonist) cES->SUCNR1 High Potency Activation cES->SLC13 Blocked/No Transport Gprot Gq / Gi Signaling (Ca2+ / cAMP) SUCNR1->Gprot Signal Transduction SDH Succinate Dehydrogenase (Complex II) SLC13->SDH Metabolized TCA TCA Cycle Flux & ROS Generation SDH->TCA Fuels Respiration

Figure 1: Signal Specificity Pathway. Succinate (Blue) activates both the receptor and mitochondrial metabolism. cis-Epoxysuccinate (Red) selectively targets SUCNR1, avoiding metabolic interference.

Technical Specification Comparison

The table below synthesizes data from key medicinal chemistry studies (e.g., Geubelle et al., 2017).

FeatureSuccinate (Endogenous)cis-Epoxysuccinate (cES)Maleate
Primary Role Metabolic Fuel & LigandSelective Agonist Weak Agonist
SUCNR1 Potency (EC50) ~30 - 50 µM~2.7 µM (10-20x more potent)~50 - 100 µM
SDH Activity High (Rapid oxidation)Null (Not a substrate)Low
Metabolic Stability Minutes (rapid uptake)High (>60 min stable)Moderate
Binding Mode FlexibleRigid (cis-constrained)Rigid
Key Limitation Increases OCR & ROSRequires synthetic sourcingLower potency

Scientist's Note: The 10-fold increase in potency of cES is due to its epoxide ring, which locks the molecule in the cis conformation—the exact geometry required to fit the SUCNR1 binding pocket. Succinate, being flexible, pays an entropic penalty to adopt this shape, hence the lower affinity.

Experimental Validation Protocols

To publish data claiming SUCNR1-mediated effects, you must prove your agonist is working via the receptor and not metabolism.

Protocol A: Functional Receptor Activation (Calcium Flux)

Objective: Confirm cES activates Gq-coupled signaling in your cell line.[2]

Reagents:

  • Cell Line: HEK293-SUCNR1 (stable) or M2-polarized Macrophages (endogenous expression).

  • Dye: Fluo-4 AM or Fura-2 (Calcium indicators).

  • Controls: ATP (Positive), Vehicle (Negative), NF-56-EJ40 (Selective SUCNR1 Antagonist).[2]

Workflow:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C in HBSS (with Ca2+/Mg2+).

  • Wash: Replace buffer to remove extracellular dye. Incubate 20 mins for de-esterification.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Inhibition Check (Critical): Pre-incubate half the wells with 100 nM NF-56-EJ40 for 10 mins.

  • Stimulation: Inject cES (Final concentration: 10 µM) or Succinate (100 µM).

  • Readout: Monitor peak fluorescence for 120 seconds.

Validation Criteria:

  • cES must induce a sharp Ca2+ peak within 20-40 seconds.

  • The peak must be abolished by NF-56-EJ40. If the signal persists with the antagonist, it is an off-target effect.

Protocol B: The "Metabolic Null" Test (Seahorse Analysis)

Objective: Prove that cES does not fuel mitochondrial respiration. This is the definitive control for reviewers.

Reagents:

  • Seahorse XF Analyzer (Agilent).

  • Assay Medium: Unbuffered DMEM (pH 7.4), no glucose/pyruvate/glutamine initially (to sensitize mitochondria).

Workflow:

  • Basal: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection A (Ligand): Inject Succinate (5 mM) in Group 1 vs. cES (5 mM) in Group 2.

    • Note: We use high concentrations here to force metabolic uptake if it were possible.

  • Readout: Monitor OCR for 20 minutes.

  • Injection B (Inhibitor): Inject Rotenone/Antimycin A to shut down respiration.

Validation Criteria:

  • Succinate Group: Immediate, rapid increase in OCR (Succinate is directly oxidized by Complex II).

  • cES Group: Flatline. OCR should remain at basal levels. This confirms cES is not entering the TCA cycle.

Decision Logic for Agonist Selection

Use this logic flow to determine when to switch from Succinate to cES.

Workflow Start Experimental Goal Q1 Are you studying Metabolic Flux / ATP? Start->Q1 Res1 Use SUCCINATE (or 13C-Succinate) Q1->Res1 Yes Q2 Are you studying Receptor Signaling (cAMP/Ca2+)? Q1->Q2 No Q3 Is the cell type metabolically active (e.g., Macrophage)? Q2->Q3 Yes Res2 Use cis-EPOXYSUCCINATE (Prevents metabolic noise) Q3->Res2 Yes (Critical) Res3 Succinate is acceptable (But cES is cleaner) Q3->Res3 No (HEK293)

Figure 2: Agonist Selection Logic. Prioritize cES when studying signaling in metabolically active cells to avoid confounding data.

References

  • Geubelle, P., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists.[3] British Journal of Pharmacology, 174(9), 796-808.

    • Source:

    • Relevance: The definitive medicinal chemistry paper characterizing cis-epoxysuccin
  • He, W., et al. (2004). Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors.

    • Source:

    • Relevance: The foundational paper identifying GPR91 (SUCNR1) as the succinate receptor.[2][3][6]

  • Trauelsen, M., et al. (2021). Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91. Molecular Metabolism, 53, 101266.

    • Source:

    • Relevance: Structural analysis confirming the binding mode of cis-epoxysuccin
  • Gilissen, J., et al. (2016). The non-metabolite SUCNR1 agonist cis-epoxysuccinate elicits calcium signaling in human macrophages. Immunology & Cell Biology.

    • Source:

    • Relevance: Validates the calcium flux protocol in immune cells.

Sources

Comparative

Technical Comparison Guide: Cis-Epoxysuccinate (CESA) Selectivity &amp; Cross-Reactivity

Executive Summary: The Dual-Nature of Cis-Epoxysuccinate Cis-epoxysuccinate (CESA) is frequently miscategorized solely as an enzyme inhibitor. While historically utilized as an irreversible active-site inhibitor for aspa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Nature of Cis-Epoxysuccinate

Cis-epoxysuccinate (CESA) is frequently miscategorized solely as an enzyme inhibitor. While historically utilized as an irreversible active-site inhibitor for aspartic proteases and specific epoxide hydrolases, recent pharmacological profiling has identified CESA as a potent agonist for Succinate Receptor 1 (SUCNR1/GPR91) .

This guide addresses a critical experimental risk: Unintended receptor activation during enzymatic inhibition studies.

Researchers utilizing CESA to inhibit hydrolases or proteases in live-cell assays must account for its cross-reactivity with SUCNR1, which triggers distinct G-protein coupled signaling cascades (


 and 

). This guide compares CESA against standard alternatives (Pepstatin A, Succinate) to delineate its specificity profile.

Receptor Cross-Reactivity: SUCNR1 Agonism[1]

Unlike traditional "off-target" binding where a molecule loosely interacts with a secondary site, CESA exhibits high-affinity functional agonism at the SUCNR1 GPCR.

Comparative Performance: CESA vs. Endogenous Succinate

The following data highlights that CESA is not merely a mimic but a potent activator capable of inducing physiological signaling comparable to the endogenous ligand.

FeatureCis-Epoxysuccinate (CESA)Succinate (Endogenous Ligand)Experimental Implication
Primary Target SUCNR1 (Agonist)SUCNR1 (Agonist)CESA mimics metabolic signaling.[1][2]
Potency (

)
~2.7 µM (cAMP inhibition)~20–50 µM (cAMP inhibition)CESA is often more potent than the endogenous ligand.

Signaling
Strong (Reduces cAMP)Strong (Reduces cAMP)Confounds GPCR/cAMP assays.

Signaling
Moderate (

mobilization)
Moderate (

mobilization)
Alters intracellular calcium baselines.
Stability High (Epoxide ring)Metabolically labileLonger residence time in media.
Mechanism of Action: GPCR Activation

CESA binds to the extracellular loops of SUCNR1, triggering a conformational change that dissociates heterotrimeric G-proteins. This results in two distinct downstream effects:

  • 
     pathway:  Inhibition of Adenylyl Cyclase, leading to reduced cAMP.
    
  • 
     pathway:  Activation of PLC
    
    
    
    , leading to
    
    
    generation and Calcium release.

SUCNR1_Pathway cluster_Gi Gi Pathway (Metabolic) cluster_Gq Gq Pathway (Calcium) CESA Cis-Epoxysuccinate (Ligand) SUCNR1 SUCNR1 (GPCR) CESA->SUCNR1 Binding (EC50 ~2.7µM) Gi Gαi Protein SUCNR1->Gi Coupling Gq Gαq Protein SUCNR1->Gq Coupling AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PLC PLCβ Gq->PLC Activation Ca Intracellular Ca2+ PLC->Ca Mobilization

Figure 1: Dual signaling pathways activated by Cis-Epoxysuccinate binding to SUCNR1. Note the parallel inhibition of cAMP and mobilization of Calcium.[1]

Enzymatic Inhibition: Specificity & Limitations

While CESA activates SUCNR1, it retains its historical utility as an inhibitor of hydrolases and aspartic proteases. The mechanism is fundamentally different: Suicide Inhibition (Mechanism-Based Inactivation).

Target Class: Aspartic Proteases & Epoxide Hydrolases

The strained epoxide ring of CESA acts as an electrophile. It specifically targets nucleophilic aspartate residues in the catalytic dyad of enzymes like Cathepsin D and Pepsin , as well as microbial Cis-Epoxysuccinate Hydrolases (CESH) .

Comparison: CESA vs. Pepstatin A

When studying proteases, CESA is often compared to Pepstatin A. However, their cross-reactivity profiles differ significantly.

FeatureCis-Epoxysuccinate (CESA)Pepstatin ARecommendation
Inhibition Type Irreversible (Covalent)Reversible (Tight-binding transition state mimic)Use CESA for active-site mapping; Pepstatin for kinetics.
Selectivity Low (Hits SUCNR1 + Hydrolases)High (Specific to Aspartic Proteases)Pepstatin A is superior for pure protease studies.
Cell Permeability Good (Small molecule)Poor (Peptide-based)CESA is better for intracellular targets if SUCNR1 is absent.
Cross-Reactivity SUCNR1 Agonist Minimal known off-targetsCritical: CESA will alter cell metabolism via SUCNR1.[2]

Validated Experimental Protocols

Protocol A: Distinguishing Receptor Agonism from Enzymatic Inhibition

Objective: To determine if an observed cellular effect (e.g., cell migration, cytokine release) is due to SUCNR1 activation or protease inhibition.

Reagents:

  • Cis-Epoxysuccinate (CESA)[3][4]

  • Pepstatin A (Negative Control for Receptor)

  • Pertussis Toxin (PTX -

    
     inhibitor)
    

Workflow:

  • Baseline: Treat cells with CESA (10 µM). Measure output (e.g., Calcium flux).

  • Enzyme Control: Treat separate wells with Pepstatin A (10 µM).

    • Result Logic: If Pepstatin A has no effect but CESA does, the effect is likely Receptor-mediated (SUCNR1) , not protease-mediated.

  • Pathway Blockade: Pre-incubate cells with PTX (100 ng/mL) for 16 hours, then add CESA.

    • Result Logic: If PTX abolishes the CESA effect, it confirms

      
      -coupled GPCR activity (SUCNR1).
      
Protocol B: SUCNR1 cAMP Inhibition Assay

Objective: Quantify CESA cross-reactivity (


) in your specific cell line.
  • Cell Prep: Seed HEK293 cells (expressing endogenous SUCNR1) at

    
     cells/well.
    
  • Stimulation: Induce cAMP production using Forskolin (10 µM) for 15 minutes.

  • Treatment: Add serial dilutions of CESA (0.1 µM to 100 µM) simultaneously with Forskolin.

  • Detection: Lyse cells and quantify cAMP via TR-FRET or ELISA.

  • Analysis: Plot Log[CESA] vs. cAMP response.

    • Validation: A sigmoidal drop in cAMP confirms SUCNR1 agonism.

Experimental_Workflow Start Observed Phenotype (e.g., Inflammation) Decision Is it Protease or Receptor? Start->Decision Pepstatin Test: Pepstatin A (Pure Protease Inhibitor) Decision->Pepstatin PTX Test: Pertussis Toxin (Gi Blocker) Decision->PTX Res_Pep_Pos Effect Mimicked: Protease Target Pepstatin->Res_Pep_Pos Positive Res_Pep_Neg No Effect: Likely Receptor Pepstatin->Res_Pep_Neg Negative Res_PTX_Pos Effect Blocked: SUCNR1 Confirmed PTX->Res_PTX_Pos Signal Lost Res_Pep_Neg->PTX Validate

Figure 2: Decision tree for validating CESA specificity in complex biological systems.

References

  • PubChem. (2024). cis-Epoxysuccinate Target Interactions and Biological Test Results (CID 2734802).[5] National Library of Medicine. Retrieved from [Link]

  • Li, T., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy.[6] Dove Medical Press. Retrieved from [Link]

  • Vasu, V., et al. (2018). Active site analysis of cis-epoxysuccinate hydrolase from Nocardia tartaricans.[4] Luxembourg Institute of Health. Retrieved from [Link]

Sources

Validation

Comparative Guide: Analytical Validation of cis-Epoxysuccinate Detection Methods

Executive Summary & Technical Context[1][2][3][4][5][6][7] cis-Epoxysuccinate (CES), also known as cis-epoxysuccinic acid (in its protonated form), is a critical intermediate in the industrial synthesis of L(+)-tartaric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

cis-Epoxysuccinate (CES), also known as cis-epoxysuccinic acid (in its protonated form), is a critical intermediate in the industrial synthesis of L(+)-tartaric acid and a potent agonist for the succinate receptor (SUCNR1). Accurate quantification is essential for two primary workflows: monitoring biocatalytic conversion (via cis-epoxysuccinate hydrolase, CESH) and verifying chemical purity in pharmaceutical synthesis.

This guide compares the three dominant analytical methodologies: Ligand-Exchange HPLC , Reversed-Phase HPLC (RP-HPLC) , and Enzymatic/Colorimetric Assays . While RP-HPLC offers superior resolution for complex broths, Ligand-Exchange HPLC remains the industrial workhorse due to its ability to simultaneously quantify sugars and organic acids without derivatization.

Chemical Pathway & Detection Logic

To validate any method, one must understand the stability profile of the analyte. CES contains a strained epoxide ring, which is susceptible to hydrolysis under highly acidic conditions or high temperatures, converting it prematurely to tartaric acid.

CES_Pathway Maleic Maleic Anhydride CES cis-Epoxysuccinate (Target Analyte) Maleic->CES H2O2 / Catalyst Tartrate L(+)-Tartaric Acid CES->Tartrate Enzymatic (CESH) Primary Pathway Byproducts Hydrolysis Byproducts (racemic) CES->Byproducts Acid/Heat Stress (Degradation)

Figure 1: The synthesis and degradation pathway of cis-epoxysuccinate. Analytical methods must distinguish the target (Blue) from the enzymatic product (Green) and degradation byproducts (Red).

Comparative Analysis of Methodologies

Method A: Ligand-Exchange HPLC (The Industrial Standard)

This method utilizes cation-exchange columns (typically in H+ form) to separate organic acids based on ion exclusion and ligand exchange mechanisms.

  • Detector: UV (210 nm) or Refractive Index (RI).

  • Mechanism: Donnan exclusion; strong acids elute first, weak acids later.

  • Pros: Robust; minimal sample prep; separates CES from sugars in fermentation broth.

  • Cons: Co-elution of chemically similar acids; requires column heating (potential CES degradation if uncontrolled).

Method B: RP-HPLC (High-Resolution Alternative)

Uses C18 columns with aqueous buffers (phosphate/organic modifiers).[1]

  • Detector: UV (210 nm).[2][3]

  • Mechanism: Hydrophobic interaction.

  • Pros: Higher theoretical plates (sharper peaks); operates at ambient temperature (preserving the epoxide).

  • Cons: Poor retention of highly polar small organic acids without ion-pairing agents; complex mobile phases.

Method C: Colorimetric (Vanadate Method)

An indirect method that measures the formation of tartaric acid rather than CES directly.

  • Mechanism: Ammonium metavanadate reacts with tartaric acid to form a colored complex (orange-red).

  • Pros: High throughput; cheap; no HPLC required.

  • Cons: Indirect (cannot detect CES, only its absence or conversion); susceptible to matrix interference.

Performance Comparison Matrix
FeatureLigand-Exchange HPLCRP-HPLC (C18)Colorimetric (Vanadate)
Specificity High (Separates CES/Tartrate)High (Best Resolution)Low (Indirect)
LOD (Limit of Detection) ~10–50 ppm (RI) / 1–5 ppm (UV)0.5–2 ppm (UV)~100 ppm
Linearity (R²) > 0.999> 0.999> 0.98
Run Time 15–20 mins5–10 mins< 1 min (endpoint)
Stability Risk Moderate (Heat required)Low (Ambient temp)N/A
Capital Cost HighHighLow

Detailed Experimental Protocols

Protocol 1: Ligand-Exchange HPLC (Recommended for Bioprocess)

This protocol is self-validating because it separates the substrate (CES) from the product (Tartrate) with baseline resolution.

Equipment:

  • System: HPLC with UV-Vis Detector (DAD preferred) or RI.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent cation-exchange column.

Reagents:

  • Mobile Phase: 5 mM H₂SO₄ (degassed).

  • Standard: cis-Epoxysuccinic acid (High Purity >98%).

Step-by-Step Workflow:

  • Preparation: Dilute 5 mM H₂SO₄ in HPLC-grade water. Filter through 0.22 µm membrane.

  • System Equilibration: Purge system. Set flow rate to 0.6 mL/min . Set Column Oven to 50°C (Note: Do not exceed 60°C to prevent CES ring opening).

  • Detection: Set UV wavelength to 210 nm . (CES has weak absorption; 210 nm targets the carboxyl carbonyl).

  • Injection: Inject 20 µL of filtered sample.

  • Elution Order:

    • cis-Epoxysuccinic Acid: ~11–13 min (varies by column age).

    • Tartaric Acid: ~9–10 min.

    • Note: CES elutes after tartaric acid on H+ exchange columns due to slight hydrophobic interaction differences and size exclusion effects.

Protocol 2: Enzymatic Activity Assay (Indirect Validation)

Use this to cross-validate HPLC results when measuring CESH enzyme activity.

  • Reaction Mix: 1.0 M Disodium cis-epoxysuccinate (pH 8.0).

  • Incubation: Add enzyme; incubate at 37°C for 20 min.

  • Termination: Add 1.0 M H₂SO₄ (stops enzyme and protonates acids).

  • Development: Add 1 mL of 1% (w/v) Ammonium Metavanadate.

  • Measurement: Read Absorbance at 530 nm . Compare against a Tartrate standard curve.

Validation Framework (E-E-A-T)

To ensure scientific integrity, the following parameters must be established.

A. Specificity & Selectivity

The Challenge: CES and Tartaric acid are isomers with identical molecular weights (if hydrolyzed). Mass spec (LC-MS) often cannot distinguish them easily without fragmentation. The Solution: Chromatographic resolution (


).
  • Acceptance Criteria:

    
     between Tartaric Acid and cis-Epoxysuccinic Acid peaks.
    
  • Stress Test: Inject a mixture of Maleic acid (precursor), CES, and Tartaric acid to prove separation.

B. Linearity & Range
  • Protocol: Prepare 5 standard concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Stability of Solutions (Critical Field Insight)

cis-Epoxysuccinate is an epoxide. It is unstable in strong acids over time.

  • Validation Step: Analyze the standard solution at T=0 and T=24h (stored at 4°C).

  • Acceptance: Degradation (conversion to tartrate) should be < 2%.

  • Advisory: Never leave CES samples in the autosampler at room temperature for >12 hours if using acidic mobile phases.

D. Accuracy (Recovery)
  • Protocol: Spike a blank fermentation broth with known CES concentration.

  • Calculation:

    
    
    
  • Acceptance: 95% – 105%.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Bioconversion Sample (CES + Tartrate) Filter 0.22 µm Filtration (Remove Cells) Sample->Filter Dilute Dilution with Mobile Phase (5mM H2SO4) Filter->Dilute Injector Auto-Injector (Keep at 4°C) Dilute->Injector Immediate Injection Column Aminex HPX-87H (Ion Exclusion) Injector->Column Flow: 0.6 mL/min Detector UV Detector (210 nm) Column->Detector Separation Data Data Processing (Integration & Quant) Detector->Data

Figure 2: Optimized analytical workflow for HPLC determination of cis-epoxysuccinate. Note the temperature control requirement at the injection stage to prevent hydrolysis.

References

  • Zhang, Y. et al. (2019). "Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives." Molecules. Available at: [Link]

  • Li, C. et al. (2009). "Flow Calorimetry—A Useful Tool for Determination of Immobilized cis-Epoxysuccinate Hydrolase Activity." Biotechnology & Biotechnological Equipment. Available at: [Link]

  • Shimadzu Corporation. "Analytical Methods for Organic Acids." Shimadzu Application Notes. Available at: [Link]

Sources

Comparative

Technical Assessment of Enantiomeric Purity: Tartaric Acid via cis-Epoxysuccinate Hydrolysis

[1][2][3][4][5] Executive Summary & Strategic Context Objective: This guide provides a technical framework for assessing the enantiomeric purity of L(+)-tartaric acid produced via the enzymatic hydrolysis of cis-epoxysuc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for assessing the enantiomeric purity of L(+)-tartaric acid produced via the enzymatic hydrolysis of cis-epoxysuccinate.

Context: The industrial production of L(+)-tartaric acid has shifted significantly toward biocatalysis using cis-epoxysuccinate hydrolase (CESH).[1][2][3][4] Unlike chemical synthesis, which often yields racemic mixtures requiring resolution, CESH offers high enantioselectivity. However, the substrate—cis-epoxysuccinate—is a meso-compound (achiral due to internal plane of symmetry).

The Critical Quality Attribute (CQA): While CESH is highly specific, spontaneous chemical hydrolysis (non-enzymatic) of cis-epoxysuccinate in water proceeds via anti-attack, leading to meso-tartaric acid , not the enantiomeric D-isomer. Therefore, the analytical challenge is not just separating L from D, but critically, quantifying the meso-impurity which polarimetry often fails to detect accurately due to its optical inactivity.

Biocatalytic Pathway & Stereochemical Logic

The following diagram illustrates the stereochemical outcome of the enzymatic versus chemical route. Understanding this is prerequisite to selecting the correct analytical method.

CESH_Pathway cluster_legend Pathway Legend Substrate cis-Epoxysuccinate (Meso-Substrate) CESH Enzymatic Hydrolysis (CESH Enzyme) Substrate->CESH Retention of Configuration (Mechanism: Double Inversion or Retention) Chem Chemical Hydrolysis (Spontaneous/Acidic) Substrate->Chem Anti-Opening (Backside Attack) Product_L L(+)-Tartaric Acid (Target Product) CESH->Product_L Product_Meso meso-Tartaric Acid (Major Impurity) Chem->Product_Meso key1 Blue: Enzymatic Route (Desired) key2 Red: Chemical Side-Reaction (Impurity)

Figure 1: Stereochemical divergence in cis-epoxysuccinate hydrolysis. The enzyme yields the active L-isomer, while spontaneous hydrolysis yields the inactive meso-form.

Method A: Ligand Exchange Chiral HPLC (The Gold Standard)

Verdict: Superior. This is the only method capable of simultaneously quantifying L-tartaric acid, D-tartaric acid, and the critical meso-tartaric acid impurity with high sensitivity.

Mechanistic Principle

Tartaric acid is an


-hydroxy acid. It forms stable chelate complexes with transition metal ions (like Cu²⁺). In Ligand Exchange Chromatography (LEC), the stationary phase carries a chiral selector (e.g., D-penicillamine or similar amino acid derivatives) complexed with copper.
  • The Mechanism: The tartaric acid enantiomers displace the solvent ligands and form a ternary diastereomeric complex: [Selector-Cu-Analyte].

  • Separation Basis: The thermodynamic stability of these complexes differs between L, D, and meso forms, leading to distinct retention times.

Validated Protocol
  • Column: Chiral Ligand Exchange Column (e.g., Astec CLC-D, 15 cm × 4.6 mm, 5 µm or equivalent Sumichiral OA-5000).

  • Mobile Phase: 1 mM to 3 mM Copper(II) Sulfate (CuSO₄) in water.

    • Note: pH adjustment (typically 3.0–3.5) with dilute H₂SO₄ may be required to suppress ionization of the carboxylic groups, improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Temperature control is critical for complex stability).

  • Detection: UV at 254 nm.

    • Why 254 nm? Tartaric acid has low UV absorption, but the Copper-Tartrate complex absorbs strongly in this region (ligand-to-metal charge transfer), significantly enhancing sensitivity compared to detecting the free acid at 210 nm.

Data Interpretation & Performance
ParameterPerformance Metrics
Elution Order Typically: Meso < L < D (Dependent on specific chiral selector configuration).
Resolution (Rs) > 1.5 (Baseline separation between Meso and L is achievable).
LOD ~0.5 µg/mL (Trace detection).
Linearity (R²) > 0.999 in range 0.1 – 10 mg/mL.

Method B: Polarimetry (The Pharmacopoeial Standard)

Verdict: Insufficient for Process Optimization. Useful for final lot release if purity is already high, but dangerous for process development because it is "blind" to meso-tartaric acid.

Mechanistic Principle

Measures the rotation of plane-polarized light by the sample.

  • L(+)-Tartaric acid: Positive rotation.

  • D(-)-Tartaric acid: Negative rotation.

  • Meso-Tartaric acid: 0° rotation (Optically Inactive). [5]

The "Meso-Trap"

If your sample contains 95% L-tartaric acid and 5% meso-tartaric acid:

  • The specific rotation

    
     will be slightly lower than pure L.
    
  • However, a mixture of 97.5% L and 2.5% D would also lower the rotation.

  • Critical Failure: Polarimetry cannot distinguish between a drop in purity caused by the D-enantiomer vs. the meso-diastereomer. Furthermore, trace amounts of meso-acid significantly affect crystallization yield but are easily missed by rotation checks.

Standard Protocol (USP/EP Basis)
  • Sample: 10 g sample dissolved in water to 50 mL.

  • Instrument: Digital Polarimeter (Sodium D line, 589 nm).

  • Cell Path: 1 dm.

  • Acceptance: Specific Rotation

    
     typically +12.0° to +12.8°.
    

Comparative Analysis: HPLC vs. Polarimetry[8]

The following table summarizes why HPLC is the requisite choice for CESH-derived products.

FeatureLigand Exchange HPLCPolarimetry
Specificity High. Separates L, D, and Meso.Low. Aggregates all chiral contributions.
Meso Detection Direct Quantitation. Distinct peak.Invisible. Only infers presence via reduced rotation.
Sensitivity Trace level (ppm range).Requires macro concentrations (mg/mL).
Throughput Moderate (10-15 min/run).High (2 min/sample).
Reagent Cost Low (Copper sulfate/Water).Negligible (Water).
Suitability R&D, In-Process Control. Final Release (Compliance only).

Analytical Workflow Recommendation

For researchers developing CESH biocatalysts, the following workflow ensures data integrity.

Workflow Sample Reaction Aliquot (cis-Epoxysuccinate + Enzyme) Filter Filtration (0.22 µm) Remove Biocatalyst Sample->Filter Dilution Dilute with 1mM CuSO4 (Match Mobile Phase) Filter->Dilution HPLC Ligand Exchange HPLC (Astec CLC-D / 1mM CuSO4) Dilution->HPLC Result Data Analysis HPLC->Result Decision1 Meso Peak Present? Result->Decision1 Action1 Optimize pH/Temp to suppress chemical hydrolysis Decision1->Action1 Yes (>0.1%) Action2 Proceed to Crystallization Decision1->Action2 No

Figure 2: Recommended analytical workflow for monitoring enzymatic hydrolysis.

References

  • Dong, S., et al. (2019). "Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives." Molecules, 24(5), 903.[2]

  • Sigma-Aldrich. (n.d.). "HPLC Analysis of Tartaric Acid Enantiomers on Astec® CLC-D." Application Note.

  • Lee, M.S., et al. (2012).[6] "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry, 135(2), 343-347.[6]

  • Zhang, T., et al. (2014). "Enantiomer separation of acidic compounds using Chiralpak QN-AX and QD-AX." Chiral Technologies Application Note.

Sources

Validation

The Dual-Natured Probe: Benchmarking cis-Epoxysuccinate in Metabolic and Receptor Biology

Topic: Benchmarking cis-Epoxysuccinate Against Other Metabolic Intermediates Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary cis-Epoxysucci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking cis-Epoxysuccinate Against Other Metabolic Intermediates Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-Epoxysuccinate (CES) is often miscategorized solely as a transient intermediate in the bacterial conversion of maleate to tartrate. However, recent pharmacological benchmarking reveals its utility as a high-potency agonist for the succinate receptor (SUCNR1/GPR91), exhibiting 10–20 fold greater potency than the endogenous ligand, succinate.

This guide benchmarks CES against its metabolic analogs (Succinate, Fumarate, Maleate) and provides validated protocols for its synthesis and application as a metabolic probe. By leveraging its strained epoxide ring, CES serves as both a transition-state mimic for hydrolases and a conformationally restricted ligand for G-protein coupled receptors (GPCRs).

Mechanistic Profile & Causality[1]

The Epoxide Advantage

Unlike the planar double bond of Fumarate or the flexible single bond of Succinate , the epoxide ring in CES introduces specific stereoelectronic constraints:

  • Conformational Locking: The three-membered ring locks the C2-C3 bond, mimicking the gauche conformation of succinate that is bio-active at the SUCNR1 receptor site. This pre-organization reduces the entropic penalty of binding, explaining the superior potency (

    
    ) compared to succinate (
    
    
    
    ).
  • Electrophilic Reactivity: In enzymatic pathways (e.g., cis-Epoxysuccinate Hydrolase), the ring strain (~27 kcal/mol) drives the nucleophilic attack by water/hydroxide, facilitating rapid hydrolysis to tartrate.

Pathway Visualization

The following diagram maps the dual role of CES: as a metabolic intermediate in bacterial fermentation and as a pharmacological trigger in mammalian signaling.

CES_Pathway Maleate Maleate CES cis-Epoxysuccinate (CES) Maleate->CES Epoxidation (Chemical/Enzymatic) Tartrate L(+)-Tartrate CES->Tartrate CES Hydrolase (Microbial) SUCNR1 SUCNR1 (GPR91) Receptor CES->SUCNR1 Agonist Binding (High Potency) cAMP cAMP Inhibition (Gi Pathway) SUCNR1->cAMP Signaling BP Blood Pressure Modulation SUCNR1->BP Physiological Effect Succinate Succinate (Endogenous) Succinate->SUCNR1 Lower Potency (~10x less)

Figure 1: Dual metabolic and pharmacological pathways of cis-Epoxysuccinate.

Benchmarking Performance Data

The following table synthesizes kinetic and pharmacological data, contrasting CES with its structural analogs.

CompoundPrimary RoleTarget InteractionKinetic ParameterStability Profile
cis-Epoxysuccinate Synthetic Agonist / IntermediateSUCNR1: Super-AgonistCES Hydrolase: SubstrateEC50: 2.7 µM (cAMP)Km: ~0.5 mM (Hydrolase)Stable at neutral pH; hydrolyzes at pH < 2.5 or > 9.0
Succinate Endogenous MetaboliteSUCNR1: AgonistSDH: SubstrateEC50: 29 µM (cAMP)Km: ~1.3 mM (SDH)Highly Stable
Fumarate TCA IntermediateFumarase: SubstrateKDM2B: InhibitorKm: ~5 µM (Fumarase)Ki: Competitive InhibitorHighly Stable
Maleate Isomer/PrecursorToxicant: Kidney tubule damageN/A (Non-physiological)Stable; isomerizes to fumarate under stress

Key Insight: CES is a superior tool for studying SUCNR1-mediated hypertension and metabolic sensing because it activates the receptor at concentrations where succinate is metabolically noisy or ineffective.

Experimental Protocols

Protocol A: High-Purity Synthesis of cis-Epoxysuccinate

Objective: Synthesize CES from maleic anhydride with >97% yield, minimizing hydrolysis to tartrate.

Reagents:

  • Maleic Anhydride (99%)

  • Hydrogen Peroxide (30% w/v)[1]

  • Sodium Tungstate Dihydrate (

    
    ) - Catalyst
    
  • Sodium Hydroxide (5 M)

Workflow:

  • Dissolution: Dissolve 0.1 mol Maleic Anhydride in 20 mL water. Heat to 55°C.

    • Why: Converts anhydride to maleic acid; higher temps ensure solubility but >70°C risks isomerization.

  • Catalyst Addition: Add 2 mol% Sodium Tungstate. Adjust pH to 3.5–4.5 using NaOH.

    • Critical Control Point:pH must be maintained between 3.5 and 4.5.

    • Reasoning: At pH < 2.5, the product hydrolyzes to tartrate.[2] At pH > 5.0,

      
       decomposes rapidly, stalling the reaction.
      
  • Epoxidation: Dropwise add 1.1 equivalents of

    
     over 30 mins while maintaining 60-65°C.
    
  • Reaction: Stir for 2–3 hours. Monitor disappearance of maleic acid via HPLC or TLC.

  • Workup: Cool to 4°C. Add Calcium Chloride (

    
    ) to precipitate the product as Calcium cis-epoxysuccinate (if solid form is needed) or use anion exchange resin for the free acid.
    
Protocol B: SUCNR1 Receptor Activation Assay

Objective: Validate CES potency using a cAMP inhibition assay (Gi-coupled pathway).

System: HEK293 cells stably expressing human SUCNR1.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 384-well plates. Incubate 24h.

  • Induction: Pre-treat cells with 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Stimulation:

    • Add Forskolin (10 µM) to induce cAMP spike (Baseline).

    • Add CES (Serial dilution: 0.1 nM to 100 µM) to experimental wells.

    • Add Succinate (Serial dilution) to control wells.

  • Measurement: Incubate 30 mins at 37°C. Lyse cells and measure cAMP via TR-FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation: CES curve should shift left of Succinate curve by ~1 log unit (

      
       vs 
      
      
      
      ).

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: Maleic Anhydride Hydrolysis Hydrolysis to Maleic Acid (55°C, Water) Start->Hydrolysis pH_Adjust pH Adjustment (3.5 - 4.5) CRITICAL STEP Hydrolysis->pH_Adjust Epoxidation Add H2O2 + Na2WO4 (60-65°C, 3 hrs) pH_Adjust->Epoxidation Check QC Check: Is Maleic Acid Consumed? Epoxidation->Check Check->Epoxidation No (Extend Time) Precipitation Cool to 4°C Precipitate as Ca/Na Salt Check->Precipitation Yes End Pure cis-Epoxysuccinate Precipitation->End

Figure 2: Step-by-step synthesis protocol with critical pH control point.

References

  • Identification and pharmacological characterization of succinate receptor agonists. Source: British Journal of Pharmacology (2017). Significance: Establishes CES as a potent SUCNR1 agonist (

    
    ).[3]
    URL:[Link]
    
  • Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Source: Molecules (2019). Significance: Reviews the metabolic pathway and enzymatic hydrolysis of CES. URL:[Link]

  • Process for producing cis-epoxysuccinates (Patent US5608089A).
  • Active site analysis of cis-epoxysuccinate hydrolase. Source: Luxembourg Institute of Health. Significance: Details the enzymatic mechanism and active site residues for CES conversion. URL:[Link]

Sources

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